Technical Documentation Center

2-(2-phenylvinyl)-4-quinolinol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-phenylvinyl)-4-quinolinol

Core Science & Biosynthesis

Foundational

"synthesis and characterization of 2-(2-phenylvinyl)-4-quinolinol"

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-phenylvinyl)-4-quinolinol Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vas...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-phenylvinyl)-4-quinolinol

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] This guide provides a comprehensive, research-level overview of the synthesis and characterization of a specific derivative, 2-(2-phenylvinyl)-4-quinolinol, also known as 2-styryl-4-hydroxyquinoline. We delve into the strategic selection of the Conrad-Limpach synthesis for constructing the 4-quinolinol core, offering a detailed mechanistic explanation and a field-tested experimental protocol. Furthermore, this document outlines a systematic approach to the structural elucidation and purity confirmation of the target compound using modern analytical techniques, including NMR, IR, and Mass Spectrometry. This guide is intended for researchers and scientists in organic synthesis and drug development, providing the technical depth necessary to replicate, understand, and build upon the described methodologies.

Introduction: The Significance of the 4-Quinolinol Scaffold

Quinoline and its derivatives have garnered immense interest from the scientific community due to their presence in numerous natural products and their wide spectrum of biological activities, including antimalarial, antibacterial, antiviral, and antitumor properties.[1][3] The 4-quinolinol (or 4-quinolone) nucleus, in particular, is a privileged structure in drug discovery. The tautomeric nature of the 4-hydroxyquinoline and 4-quinolone forms allows for diverse molecular interactions, making it a versatile template for designing bioactive agents.

The target molecule, 2-(2-phenylvinyl)-4-quinolinol, combines this potent core with a styryl substituent at the 2-position. Styrylquinolines are known for their unique photophysical properties and have been investigated for various applications. The synthesis and unambiguous characterization of such molecules are paramount for advancing research into their potential therapeutic applications.

Synthetic Strategy: The Conrad-Limpach Approach

Rationale for Method Selection

Several classical methods exist for the synthesis of the quinoline ring system, including the Skraup, Doebner-von Miller, and Friedländer reactions.[2] However, for the specific regioselective synthesis of 4-hydroxyquinolines, the Conrad-Limpach synthesis is exceptionally well-suited.[4][5] This two-step method involves the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[6] This approach provides direct access to the desired 4-quinolinol core, avoiding the formation of the isomeric 2-quinolinol that can result from related methods like the Knorr synthesis.[7]

Reaction Mechanism

The synthesis proceeds via two distinct, mechanistically crucial stages:

  • Enamine Formation: Aniline (or a substituted aniline) reacts with a suitable β-ketoester, in this case, ethyl 5-phenyl-3-oxopent-4-enoate. This acid-catalyzed condensation at moderate temperatures forms a stable β-aminoacrylate intermediate (an enamine).[6]

  • Thermal Cyclization: The isolated enamine undergoes an intramolecular cyclization at very high temperatures (typically 250-275 °C). This step requires significant thermal energy to overcome the aromaticity of the aniline ring during the formation of a hemiketal-like intermediate.[8] Subsequent elimination of ethanol and tautomerization yields the final 2-(2-phenylvinyl)-4-quinolinol product. The use of high-boiling, inert solvents like mineral oil or Dowtherm A is critical to achieve the necessary temperatures for efficient cyclization.[5][8]

G Aniline Aniline Intermediate β-Aminoacrylate (Enamine Intermediate) Aniline->Intermediate Step1 Step 1: Condensation (Acid Catalyst, ~140°C) Ketoester Ethyl 5-phenyl-3-oxopent-4-enoate Ketoester->Intermediate Product 2-(2-phenylvinyl)-4-quinolinol Intermediate->Product -EtOH Step2 Step 2: Thermal Cyclization (High-Boiling Solvent, ~250°C)

Caption: The Conrad-Limpach synthesis pathway for 2-(2-phenylvinyl)-4-quinolinol.

Experimental Protocol

Materials and Reagents
  • Aniline

  • Ethyl 5-phenyl-3-oxopent-4-enoate

  • Dowtherm A (or mineral oil)

  • Ethanol

  • Hexanes

  • Hydrochloric acid (catalytic amount)

  • Standard laboratory glassware with high-temperature capabilities

  • Heating mantle with temperature controller and magnetic stirrer

Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE).

Step-by-Step Synthesis

Step 1: Synthesis of the β-Aminoacrylate Intermediate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq) and ethyl 5-phenyl-3-oxopent-4-enoate (1.05 eq).

  • Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).

  • Heat the mixture with stirring at 130-140 °C for 2 hours. Water will be evolved during the reaction.

  • Allow the reaction mixture to cool to room temperature. The crude product, a viscous oil or semi-solid, is typically used in the next step without further purification.

Step 2: Thermal Cyclization to 2-(2-phenylvinyl)-4-quinolinol

  • In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a distillation head, heat a sufficient volume of Dowtherm A to 250 °C.

  • Slowly add the crude β-aminoacrylate intermediate from Step 1 to the hot Dowtherm A with vigorous stirring. The addition should be controlled to maintain the reaction temperature at ~250 °C. Ethanol will begin to distill off.

  • Maintain the reaction at 250 °C for 30 minutes after the addition is complete.

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Once complete, allow the reaction mixture to cool to below 100 °C.

Purification and Isolation
  • Carefully add hexanes to the cooled reaction mixture to precipitate the crude product.

  • Filter the solid product using a Büchner funnel and wash thoroughly with hot hexanes to remove the high-boiling solvent.

  • The crude solid can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure 2-(2-phenylvinyl)-4-quinolinol as a solid.

  • Dry the purified product under vacuum. Determine the melting point and yield.

Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Sources

Exploratory

A Technical Guide to the Spectroscopic Analysis of 2-(2-Phenylvinyl)-4-quinolinol Derivatives

Introduction: The Significance of the 2-(2-Phenylvinyl)-4-quinolinol Scaffold The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-(2-Phenylvinyl)-4-quinolinol Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1] When substituted at the 2-position with a phenylvinyl (styryl) group and featuring a hydroxyl group at the 4-position, the resulting 2-(2-phenylvinyl)-4-quinolinol derivatives exhibit a rich and complex spectroscopic behavior. This unique arrangement of a proton-donating hydroxyl group in conjugation with a nitrogen-containing aromatic system and an extended π-system gives rise to intriguing photophysical properties, including the potential for excited-state intramolecular proton transfer (ESIPT).[2][3] Understanding the spectroscopic characteristics of these molecules is paramount for researchers in drug development, where such scaffolds are explored for anticancer and antimicrobial applications, and for scientists developing novel fluorescent probes and organic light-emitting diode (OLED) materials.[4]

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 2-(2-phenylvinyl)-4-quinolinol derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices and data interpretation.

Structural Elucidation through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural determination of 2-(2-phenylvinyl)-4-quinolinol derivatives.[5] Both ¹H and ¹³C NMR provide a detailed map of the molecular framework, confirming the presence of key functional groups and their connectivity.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of a 2-(2-phenylvinyl)-4-quinolinol derivative reveals characteristic signals that confirm its structure. A key diagnostic feature is the presence of two doublets corresponding to the vinylic protons of the styryl group, typically with a coupling constant (J-value) of 12-18 Hz, which is indicative of a trans configuration.[6] The protons on the quinoline and phenyl rings resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The hydroxyl proton at the 4-position often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The formation of the quinoline scaffold is evidenced by the appearance of characteristic signals for the C-2, C-3, and C-4 carbons. For instance, the carbon at position 3 (C-3) typically appears in the range of δ 117.9–118.5 ppm, while the quaternary carbons C-2 and C-4 are found further downfield.[7] The presence of the carbonyl group in the quinolone tautomer can also be identified in the ¹³C NMR spectrum.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the 2-(2-phenylvinyl)-4-quinolinol derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice as it can solubilize a wide range of these derivatives and allows for the observation of exchangeable protons like the -OH group.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Data Processing and Interpretation: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals to the molecular structure.

Probing Electronic Transitions: UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful techniques to investigate the electronic properties of 2-(2-phenylvinyl)-4-quinolinol derivatives. These methods provide insights into the extent of π-conjugation, the influence of substituents, and the photophysical processes that occur upon excitation.

UV-Visible Absorption Spectroscopy

The extended π-conjugated system of 2-(2-phenylvinyl)-4-quinolinol derivatives gives rise to strong absorption bands in the UV-Vis region, typically between 325 and 376 nm, which are attributed to π-π* transitions.[6] The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the electronic nature of substituents on both the phenyl and quinoline rings, as well as the polarity of the solvent. Electron-donating groups generally cause a bathochromic (red) shift, while electron-withdrawing groups can lead to either a bathochromic or hypsochromic (blue) shift depending on their position.

Fluorescence Spectroscopy: The Emissive Properties

Many 2-(2-phenylvinyl)-4-quinolinol derivatives are fluorescent, emitting light in the blue to green region of the visible spectrum (typically 367-477 nm).[6] The fluorescence emission is often characterized by a large Stokes shift, which is the difference between the absorption and emission maxima. This property is highly desirable for applications in bioimaging and fluorescent probes as it minimizes self-absorption.[8] The fluorescence quantum yield and emission wavelength are significantly influenced by the solvent polarity, with more polar solvents often leading to a red shift in the emission spectrum.[6]

The Phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT)

The presence of a hydroxyl group at the 4-position and a nitrogen atom within the quinoline ring sets the stage for a potential excited-state intramolecular proton transfer (ESIPT) process.[2][3] Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the quinoline nitrogen increase, facilitating the transfer of a proton from the hydroxyl group to the nitrogen atom. This creates an excited-state tautomer with a different electronic structure and, consequently, a distinct fluorescence emission at a longer wavelength. The observation of a large Stokes shift is often a hallmark of ESIPT.

Table 1: Summary of Spectroscopic Data for a Representative 2-(2-phenylvinyl)-4-quinolinol Derivative

Spectroscopic TechniqueParameterTypical Value/Observation
¹H NMR Vinylic ProtonsDoublets, J = 12-18 Hz
Aromatic ProtonsMultiplets, 7.0-8.5 ppm
Hydroxyl ProtonBroad singlet, variable shift
¹³C NMR C-3~118 ppm
C-2, C-4Downfield quaternary signals
UV-Vis λmax325-376 nm[6]
Fluorescence Emission λmax367-477 nm[6]
Stokes ShiftOften large, indicative of ESIPT
Experimental Protocol for UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation: Prepare a stock solution of the 2-(2-phenylvinyl)-4-quinolinol derivative in a high-purity solvent (e.g., spectroscopic grade ethanol, acetonitrile, or DMSO) at a concentration of approximately 10⁻³ M. For analysis, prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).[9]

  • UV-Vis Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

    • Use the pure solvent as a blank.

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its λmax determined from the UV-Vis spectrum.

    • Record the emission spectrum over a wavelength range that covers the expected emission.

    • To investigate solvatochromic effects, repeat the measurements in a series of solvents with varying polarities.

Determining Molecular Mass and Fragmentation: Mass Spectrometry

Mass spectrometry (MS) is an essential tool for determining the molecular weight of 2-(2-phenylvinyl)-4-quinolinol derivatives and for obtaining structural information through the analysis of their fragmentation patterns.

Ionization Techniques

For these non-volatile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. These methods generate protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, allowing for the accurate determination of the molecular weight.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion and analyze the resulting fragment ions. The fragmentation patterns of quinoline derivatives often involve the loss of small neutral molecules like HCN or CO.[10] The specific fragmentation pathways can provide valuable information for confirming the structure and identifying different isomers. The fragmentation of the styryl side chain can also be observed.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the chosen ionization technique. For ESI, a concentration of a few µg/mL is typically sufficient.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

    • Optimize the ionization source parameters (e.g., spray voltage, capillary temperature) for the specific compound.

    • Acquire a full-scan mass spectrum to identify the molecular ion.

    • Perform MS/MS analysis on the molecular ion to obtain the fragmentation pattern.

  • Data Analysis: Determine the elemental composition of the molecular ion from its accurate mass. Propose fragmentation pathways that are consistent with the observed fragment ions to support the structural assignment.

Visualizing the Analytical Workflow and Molecular Processes

The following diagrams illustrate the general workflow for the spectroscopic analysis of 2-(2-phenylvinyl)-4-quinolinol derivatives and the key molecular phenomena at play.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr uv_vis UV-Vis Spectroscopy synthesis->uv_vis fluorescence Fluorescence Spectroscopy synthesis->fluorescence ms Mass Spectrometry (ESI-MS, MS/MS) synthesis->ms structure Structural Elucidation nmr->structure properties Photophysical Properties uv_vis->properties fluorescence->properties fragmentation Fragmentation Pattern ms->fragmentation final_report final_report structure->final_report Comprehensive Characterization properties->final_report Comprehensive Characterization fragmentation->final_report Comprehensive Characterization

Caption: General workflow for the spectroscopic analysis of 2-(2-phenylvinyl)-4-quinolinol derivatives.

esipt_process cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) enol_ground Enol Tautomer enol_excited Enol Tautomer enol_ground->enol_excited Absorption (hν) enol_excited->enol_ground Fluorescence (hν'') keto_excited Keto Tautomer enol_excited->keto_excited ESIPT keto_excited->enol_ground Fluorescence (hν')

Caption: Simplified Jablonski diagram illustrating the ESIPT process in 2-(2-phenylvinyl)-4-quinolinol.

Conclusion

The comprehensive spectroscopic analysis of 2-(2-phenylvinyl)-4-quinolinol derivatives requires a multi-technique approach. NMR spectroscopy provides the definitive structural assignment, while UV-Vis and fluorescence spectroscopies offer crucial insights into their electronic and photophysical properties, including the potential for ESIPT. Mass spectrometry confirms the molecular weight and aids in structural elucidation through fragmentation analysis. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can gain a deep understanding of the structure-property relationships in this important class of compounds, paving the way for their application in medicine and materials science.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]

  • The Syntheses and Spectroscopic Properties of the Styryl Quinoline Derivatives. PubMed. Available at: [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCr. Available at: [Link]

  • Quantitative 1H–13C HSQC NMR spectrum of a synthetic mixture of 26.... ResearchGate. Available at: [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... ResearchGate. Available at: [Link]

  • (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. Available at: [Link]

  • Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Royal Society of Chemistry. Available at: [Link]

  • (PDF) ChemInform Abstract: Synthesis and Photophysical Properties of 2-Styrylquinazolin-4-ones. ResearchGate. Available at: [Link]

  • Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. MDPI. Available at: [Link]

  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI. Available at: [Link]

  • Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. PubMed. Available at: [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. ResearchGate. Available at: [Link]

  • Development of new 2-piperidinium-4-styrylcoumarin derivatives with large Stokes shifts as potential fluorescent labels for biomolecules. National Center for Biotechnology Information. Available at: [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. National Center for Biotechnology Information. Available at: [Link]

  • Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. PubMed. Available at: [Link]

  • Excited-State Intramolecular Proton Transfer: A Short Introductory Review. National Center for Biotechnology Information. Available at: [Link]

  • Photo physical properties of 8-hydroxy quinoline. NISCAIR Online Periodicals Repository. Available at: [Link]

  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Magritek. Available at: [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. MDPI. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. National Center for Biotechnology Information. Available at: [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. Semantic Scholar. Available at: [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and antiproliferative evaluations of certain 2-phenylvinylquinoline (2-styrylquinoline) and 2-furanylvinylquinoline derivatives. PubMed. Available at: [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. National Center for Biotechnology Information. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Nitrile-Substituted 2-(Oxazolinyl)-Phenols: Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorophores. ChemRxiv. Available at: [Link]

  • UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. ResearchGate. Available at: [Link]

  • Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. National Center for Biotechnology Information. Available at: [Link]

  • Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. ResearchGate. Available at: [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO.cat. Available at: [Link]

  • Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. Available at: [Link]

  • Synthesis of novel styryl derivatives from 4-chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde, study of their photophysical properties and TD-DFT computations. ResearchGate. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. PubMed. Available at: [Link]

  • Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application. Royal Society of Chemistry. Available at: [Link]

  • Tautomerism Phenomenon of Pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies. ResearchGate. Available at: [Link]

Sources

Foundational

Biological Activity of 2-Styrylquinoline Scaffold: A Technical Deep Dive

Executive Summary The 2-styrylquinoline (2-SQ) scaffold represents a privileged structure in medicinal chemistry, characterized by a quinoline core linked to an aryl ring via an ethylene bridge (styryl moiety). This conj...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-styrylquinoline (2-SQ) scaffold represents a privileged structure in medicinal chemistry, characterized by a quinoline core linked to an aryl ring via an ethylene bridge (styryl moiety). This conjugated system confers rigid planarity and extensive electron delocalization, properties that facilitate intercalation into DNA and binding to hydrophobic enzymatic pockets.

This technical guide analyzes the three primary therapeutic vectors of the 2-SQ scaffold: Oncology (Tubulin/EGFR inhibition) , Virology (HIV-1 Integrase inhibition) , and Neurology (AChE inhibition) . It provides actionable protocols, mechanistic insights, and structural-activity relationship (SAR) data for researchers optimizing this pharmacophore.[1]

Chemical Architecture & SAR

The biological efficacy of 2-SQ is dictated by the electronic and steric environment of its three structural domains:

  • The Quinoline Anchor: Acts as the primary hydrophobic binding motif. Substitutions at C-6 and C-8 (e.g., halogens, methoxy groups) modulate metabolic stability and lipophilicity.

  • The Styryl Linker: The trans-double bond is critical for maintaining the planar geometry required for DNA intercalation. Reduction to the ethyl analogue typically abolishes activity, confirming the necessity of the conjugated

    
    -system.
    
  • The Aryl Tail: The electronic nature of the phenyl ring substituents (e.g., -OH, -OMe, -NO2) determines the specific target affinity (e.g., kinase vs. integrase).

SAR Visualization

The following diagram illustrates the critical modification zones on the scaffold.

SAR_Analysis Scaffold 2-Styrylquinoline Core Scaffold Quinoline Quinoline Ring (The Anchor) Scaffold->Quinoline Linker Ethenyl Bridge (The Spacer) Scaffold->Linker Aryl Phenyl Ring (The Tail) Scaffold->Aryl Mod_Q C6/C8 Substitution: Modulates Lipophilicity (e.g., -Cl, -OMe) Quinoline->Mod_Q Optimization Mod_L Geometry Control: Trans-isomer essential for intercalation Linker->Mod_L Constraint Mod_A Para/Meta Substitution: Determines Specificity (e.g., -OH for Integrase) Aryl->Mod_A Targeting

Caption: Structural decomposition of the 2-styrylquinoline scaffold highlighting regions for medicinal chemistry optimization.

Therapeutic Domain: Oncology

Mechanism of Action: Tubulin Destabilization

2-SQ derivatives function primarily as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site of


-tubulin, preventing the polymerization of tubulin dimers into microtubules. This blockade arrests the cell cycle in the G2/M phase, triggering apoptosis via the intrinsic mitochondrial pathway (Bcl-2 downregulation/Bax upregulation).

Secondary mechanisms include the inhibition of Epidermal Growth Factor Receptor (EGFR) kinases, particularly in derivatives bearing 4-amino substitutions.

Data Summary: Cytotoxicity Profile

Representative IC50 values against human cancer cell lines.[2][3]

Compound DerivativeSubstitution (R-Group)Cell Line (Target)IC50 (µM)Mechanism
SQ-Ref (Standard)UnsubstitutedHCT-116 (Colon)> 50.0Weak Intercalation
SQ-OH-44'-OH (Aryl)HCT-116 (Colon)2.4 ± 0.3Tubulin Inhibition
SQ-OMe-3,4,53,4,5-tri-OMe (Aryl)MCF-7 (Breast)0.8 ± 0.1Colchicine Mimicry
SQ-Cl-66-Cl (Quinoline)HepG2 (Liver)5.6 ± 0.5EGFR Kinase Inhibition
Experimental Protocol: Tubulin Polymerization Assay

Purpose: To validate the direct inhibition of tubulin assembly by a candidate 2-SQ derivative.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Test Compound (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute purified tubulin to 3 mg/mL in ice-cold PEM buffer containing 1 mM GTP.

  • Baseline: Keep the mixture on ice. Transfer 100 µL to a pre-chilled 96-well UV-transparent plate.

  • Treatment: Add 1 µL of the test compound (at 100x final concentration) to the wells. Include a DMSO control (negative) and Colchicine (positive control, 5 µM).

  • Initiation: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot Absorbance vs. Time.

    • Interpretation: A standard curve will show a sigmoidal increase (nucleation, elongation, steady state). An active 2-SQ compound will suppress the "elongation" phase slope and reduce the final steady-state absorbance.

Therapeutic Domain: Virology (HIV-1)

Mechanism of Action: Integrase Inhibition

The 2-SQ scaffold is a validated HIV-1 Integrase (IN) inhibitor . Unlike nucleoside analogues (NRTIs), 2-SQs target the viral enzyme responsible for inserting viral DNA into the host genome.

Dual Mode of Inhibition:

  • 3'-Processing Inhibition: Prevents the removal of the GT dinucleotide from the viral DNA 3'-ends.

  • Strand Transfer Inhibition: Blocks the ligation of viral DNA into host chromosomal DNA. Note: The coplanarity of the styryl and quinoline rings mimics the DNA base pairs, allowing the molecule to stack at the IN-DNA interface.

HIV_Mechanism ViralDNA Viral DNA (Cytoplasm) Complex IN-Viral DNA Complex ViralDNA->Complex Binding Integrase HIV-1 Integrase Enzyme Integrase->Complex Processing 3'-Processing (Dinucleotide Removal) Complex->Processing SQ_Block 2-Styrylquinoline (Interfacial Inhibitor) SQ_Block->Processing Inhibits (IC50 ~2 µM) StrandTransfer Strand Transfer (Integration into Host) SQ_Block->StrandTransfer Inhibits (IC50 ~0.5 µM) Processing->StrandTransfer Arrest Replication Arrest Processing->Arrest If Blocked Infection Productive Infection StrandTransfer->Infection StrandTransfer->Arrest If Blocked

Caption: Mechanism of HIV-1 Integrase inhibition by 2-styrylquinolines, targeting both processing and transfer steps.

Synthesis Protocol

The most robust method for generating the 2-styrylquinoline scaffold is the Knoevenagel Condensation . This reaction is preferred for its atom economy and ability to tolerate diverse functional groups.

Protocol: Microwave-Assisted Synthesis

Reaction: Quinaldine (2-methylquinoline) + Aromatic Aldehyde


 2-Styrylquinoline + H2O
  • Reagents:

    • Substituted 2-methylquinoline (1.0 eq).

    • Substituted Benzaldehyde (1.1 eq).

    • Acetic Anhydride (solvent/catalyst, 3 mL per mmol).

  • Procedure:

    • Mix reagents in a microwave-safe vial.

    • Irradiate at 140°C for 15–20 minutes (Power: 300W). Alternatively, reflux for 6-12 hours if using conventional heating.

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (50 mL).

  • Purification:

    • The product typically precipitates as a solid.

    • Filter and wash with cold water and hexane.

    • Recrystallize from Ethanol/DMF (9:1) to yield needle-like crystals.

  • Validation:

    • 1H NMR: Look for the characteristic trans-vinylic protons as two doublets (

      
       Hz) in the 7.0–8.0 ppm region.
      

Future Directions & Optimization

To transition 2-SQs from "scaffold" to "drug candidate," researchers must address solubility and photostability .

  • Solubility: The planar lipophilic core leads to poor aqueous solubility. Strategy: Introduce polar side chains (e.g., piperazine tails) at the C-4 position of the quinoline ring.

  • Photostability: The styryl double bond is susceptible to photo-isomerization (trans to cis), which deactivates the compound. Strategy: Bioisosteric replacement of the alkene with an amide or triazole linker, though this often alters the SAR profile.

References

  • Musiol, R. (2020).[4][5] Styrylquinoline - A Versatile Scaffold in Medicinal Chemistry. Medicinal Chemistry, 16(2), 141-154. Link

  • Zouhiri, F., et al. (2000). Structure-Activity Relationships and Binding Mode of Styrylquinolines as Potent Inhibitors of HIV-1 Integrase and Replication of HIV-1 in Cell Culture. Journal of Medicinal Chemistry, 43(8), 1533–1540. Link

  • Mrozek-Wilczkiewicz, A., et al. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives.[2][6] A p53 independent mechanism of action.[6] European Journal of Medicinal Chemistry, 179, 157-169. Link

  • Kaur, K., et al. (2014). Recent advances in the synthesis and biological activity of styrylquinolines.[5][6] European Journal of Medicinal Chemistry, 86, 258-278. Link

  • Deprez, E., et al. (2004). Mechanism of HIV-1 integrase inhibition by styrylquinoline derivatives in vitro. Molecular Pharmacology, 65(1), 85-98. Link

Sources

Exploratory

"mechanism of action of styrylquinoline compounds"

Executive Summary: The Privileged Scaffold Styrylquinolines (SQs) represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme ta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

Styrylquinolines (SQs) represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Characterized by a quinoline ring linked to an aryl group via an ethenyl (styryl) bridge, SQs exhibit a remarkable polypharmacological profile.

While originally developed as specific inhibitors of HIV-1 Integrase (IN) , recent structure-activity relationship (SAR) expansions have validated their utility in oncology (via tubulin destabilization) and neurodegeneration (via amyloid fibril inhibition). This guide dissects the molecular mechanisms driving these three distinct biological activities, providing actionable experimental protocols for validation.

Structural Basis & SAR Logic

The core pharmacophore of bioactive styrylquinolines relies on a planar, conjugated system that facilitates intercalation or hydrophobic pocket insertion.

Structural DomainFunctionality & SAR
Quinoline Ring Provides the primary aromatic surface for π-π stacking. A carboxyl group at C-7 and hydroxyl at C-8 are critical for HIV-1 IN inhibition (Mg²⁺ chelation).
Ethenyl Bridge Maintains planarity and conjugation (trans-isomer is usually more active). Restricting rotation here affects binding affinity.
Aryl Moiety The "variable" domain. • HIV: Hydroxyl substitutions (catechol mimics) enhance potency.• Oncology: Trimethoxy substitutions mimic colchicine for tubulin binding.

Primary Mechanism: HIV-1 Integrase Inhibition

Unlike Raltegravir or Dolutegravir, which function primarily as Strand Transfer Inhibitors (INSTIs) by binding to the catalytic core only after the enzyme has engaged viral DNA, Styrylquinolines operate via a dual-mode mechanism .

Mechanism of Action[1][2][3][4]
  • Inhibition of 3'-Processing: SQs bind to the HIV-1 Integrase core domain before it engages viral DNA.[1][2][3] This steric occlusion prevents the enzyme from clipping the dinucleotide GT from the 3' end of the viral long terminal repeat (LTR).

  • Inhibition of Strand Transfer: If 3'-processing occurs, SQs can still impede the strand transfer step, though with lower potency than the initial step.[1][2][3][4]

  • Mg²⁺ Chelation: The 8-hydroxyquinoline moiety acts as a bidentate chelator for the divalent metal ions (Mg²⁺ or Mn²⁺) within the catalytic triad (D64, D116, E152), essential for enzymatic activity.

Key Distinction: SQs retain activity against viral strains resistant to classic diketo-acid INSTIs, suggesting they target a distinct, likely allosteric, binding pocket or a different conformational state of the enzyme.

Visualization: HIV-1 Inhibition Pathway

HIV_Mechanism Viral_DNA Viral cDNA (LTR Ends) Complex_Formation IN-Viral DNA Complex Viral_DNA->Complex_Formation Integrase HIV-1 Integrase (IN) Integrase->Complex_Formation Processing 3'-Processing Step (GT Dinucleotide Removal) Complex_Formation->Processing Mg2+ Catalysis Strand_Transfer Strand Transfer (Integration into Host DNA) Processing->Strand_Transfer Replication Viral Replication Strand_Transfer->Replication SQ_Compound Styrylquinoline (SQ) SQ_Compound->Integrase Competes for DNA Binding Site SQ_Compound->Processing BLOCKS (Primary) SQ_Compound->Strand_Transfer BLOCKS (Secondary)

Caption: SQs act primarily by blocking the initial recognition of viral DNA (3'-processing), distinct from clinical INSTIs.

Secondary Mechanism: Microtubule Destabilization (Oncology)

Certain SQs, particularly those bearing trimethoxyphenyl moieties, function as antimitotic agents.

Mechanism of Action[1][2][3][4]
  • Target: The Colchicine Binding Site (CBS) on β-tubulin.

  • Action: SQs bind to the CBS located at the interface of α- and β-tubulin dimers.

  • Effect: This binding sterically hinders the curvature changes required for microtubule straightening and polymerization.

  • Outcome: The cell is arrested in the G2/M phase (mitosis), leading to the activation of apoptotic pathways (caspase-3 activation) and cell death.

Experimental Validation Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are recommended.

Protocol A: HIV-1 Integrase Strand Transfer Assay (ELISA-based)

Validates the inhibition of the catalytic insertion of viral DNA into target DNA.

Reagents:

  • Recombinant HIV-1 Integrase.

  • Biotinylated HIV-1 LTR donor DNA (DS-DNA).

  • Target DNA coated on 96-well plates.

  • Alkaline Phosphatase (AP) conjugated antibody.

Workflow:

  • Preparation: Dilute SQ compounds in reaction buffer (20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Incubation (Inhibitor Binding): Add 100 µL of HIV-1 Integrase + SQ compound to the wells. Incubate for 20 mins at 37°C. Control: Use EDTA (metal chelator) as a negative control.

  • Reaction Start: Add Biotinylated DS-DNA. Incubate for 60 mins at 37°C.

  • Washing: Wash plate 3x with PBS-T to remove unbound enzyme and DNA.

  • Detection: Add AP-antibody targeting the biotin tag (or specific 3'-end modification). Add substrate (pNPP) and measure absorbance at 405 nm.

  • Analysis: Calculate IC₅₀. A reduction in absorbance indicates inhibition of strand transfer.

Protocol B: Tubulin Polymerization Turbidity Assay

Validates the direct interaction with tubulin and inhibition of microtubule assembly.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

Workflow:

  • Baseline Setup: Keep all reagents on ice (4°C). Tubulin will not polymerize at this temperature.

  • Mixture: In a UV-transparent 96-well plate, mix:

    • Tubulin (3 mg/mL final conc).

    • GTP (1 mM).

    • SQ Compound (Var.[3] conc: 1-50 µM).

    • Positive Control: Colchicine (5 µM).

    • Negative Control:[5] DMSO (vehicle).

  • Induction: Transfer plate immediately to a pre-warmed spectrophotometer at 37°C.

  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Polymerization Phase: Absorbance increases as microtubules form (scattering light).

    • Inhibition: SQs will suppress the Vmax (rate) and the final plateau of the curve compared to the DMSO control.

Visualization: Experimental Workflow Logic

Protocols cluster_0 Protocol A: HIV Integrase cluster_1 Protocol B: Tubulin Assay Step1 Incubate IN + SQ (20 min, 37°C) Step2 Add Donor DNA (Strand Transfer) Step1->Step2 Step3 Measure Abs (405 nm) Step2->Step3 StepA Mix Tubulin + SQ (4°C) StepB Heat to 37°C (Induce Polymerization) StepA->StepB StepC Measure Turbidity (340 nm over time) StepB->StepC

Caption: Parallel workflows for validating antiviral (left) and anticancer (right) mechanisms.

Future Outlook & Clinical Limitations

While SQs are potent in vitro, their clinical transition faces specific hurdles:

  • Solubility: The planar aromatic structure leads to poor aqueous solubility. Formulation strategies (nanoparticles) or polar substitutions are required.

  • Toxicity: Intercalation into host DNA (a potential side effect of the planar structure) must be screened out early using counter-screens against human topoisomerases.

  • Phototoxicity: Due to their conjugated electron systems, some SQs are photo-reactive.

References

  • Mechanism of HIV-1 Integrase Inhibition by Styrylquinoline Derivatives in Vitro. Molecular Pharmacology. [Link]

  • Styrylquinolines, Integrase Inhibitors Acting Prior to Integration: a New Mechanism of Action for Anti-Integrase Agents. Journal of Virology. [Link]

  • Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. New Journal of Chemistry. [Link]

  • Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. Molecules. [Link][6][7]

  • 2-Styrylquinolines with Push-Pull Architectures as Sensors for β-Amyloid Aggregation. International Journal of Molecular Sciences. [Link]

Sources

Foundational

The Physicochemical Paradox: Optimizing Lipophilicity and Bioavailability in Styrylquinoline Scaffolds

Executive Summary: The "Brick Dust" Challenge Styrylquinolines (SQs) represent a privileged scaffold in medicinal chemistry, exhibiting potent activity as HIV-1 integrase inhibitors (INIs), tubulin polymerization inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

Styrylquinolines (SQs) represent a privileged scaffold in medicinal chemistry, exhibiting potent activity as HIV-1 integrase inhibitors (INIs), tubulin polymerization inhibitors, and antimalarial agents. However, their development is frequently stalled by a critical physicochemical paradox: the structural features required for high potency—planarity, extensive conjugation, and lipophilic aromatic rings—simultaneously render them poorly soluble and metabolically vulnerable.

This guide provides a technical roadmap for navigating the lipophilicity-bioavailability trade-off in SQ development. We move beyond standard protocols to address the specific handling of these highly fluorescent, hydrophobic molecules.

The Molecular Landscape: Anatomy of a Styrylquinoline

The pharmacophore of a typical SQ consists of a quinoline ring fused via a styryl linker (ethenyl group) to an ancillary aryl ring.

The Lipophilicity Trap

High lipophilicity (LogP > 4.0) drives membrane permeability and binding affinity to hydrophobic pockets (e.g., the IN:DNA interface of HIV-1 integrase). However, this leads to "brick dust" properties—compounds that are permeable but insoluble in aqueous media, resulting in dissolution-limited absorption (BCS Class II).

Table 1: SAR & Physicochemical Profile of Representative SQs Data synthesized from Mekouar et al. and subsequent optimization studies.

Compound IDSubstituents (Quinoline / Aryl)LogP (Calc)IC50 (HIV-1 IN)Solubility (pH 7.4)Status
FZ-41 8-OH, 7-COOH / 3,4-diOH3.80.6 µMLow (< 5 µg/mL)Potent Lead
SQ-H Unsubstituted4.9> 50 µMVery LowInactive Reference
SQ-Bio1 8-OH / Pyridine bioisostere2.51.2 µMModerateImproved Sol.
SQ-Sat Dihydro-linker variant3.215.0 µMHighLoss of Planarity/Potency

Critical Insight: The 8-hydroxyquinoline moiety is essential for chelating Mg2+ in the integrase active site, but it introduces a zwitterionic character that complicates LogD measurement at physiological pH.

Bioavailability Barriers: The Gauntlet

Bioavailability (


) is not a single variable but the product of absorption (

), intestinal metabolism (

), and hepatic clearance (

). For SQs, the failure points are distinct.
Metabolic Soft Spots

The styryl double bond is a primary target for oxidative metabolism (epoxidation followed by hydrolysis), while the quinoline nitrogen is susceptible to N-oxidation.

Visualization: The Bioavailability Gauntlet

The following diagram illustrates the specific attrition points for SQ scaffolds in vivo.

BioavailabilityGauntlet OralDose Oral Dose (SQ) Stomach Stomach (pH 1.2) Protonation of Quinoline N OralDose->Stomach Intestine Intestine (pH 6.8) Precipitation Risk Stomach->Intestine Transit Intestine->Intestine Precipitation (Brick Dust) Enterocyte Enterocyte Efflux (P-gp) CYP3A4 Metabolism Intestine->Enterocyte Passive Diffusion (High LogP) Enterocyte->Intestine P-gp Efflux Liver Liver Phase I (Oxidation) Phase II (Glucuronidation) Enterocyte->Liver Portal Vein Liver->Liver Clearance Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Survival

Figure 1: The Bioavailability Gauntlet for Styrylquinolines. Red nodes indicate critical failure points due to solubility limits.

Technical Protocols: Validating the Scaffold

Standard ADME protocols often fail for SQs due to fluorescence interference and non-specific binding to plasticware.

Protocol A: Fluorescence-Compatible Solubility Screening

Rationale: SQs are highly fluorescent. Standard UV-Vis plate readers may saturate or give artifacts. This protocol uses HPLC with a specific quenching step.

Reagents:

  • PBS (pH 7.4)

  • DMSO (Stock solvent)

  • Acetonitrile (ACN)

Workflow:

  • Preparation: Prepare a 10 mM stock of the SQ analog in DMSO.

  • Incubation: Spike 5 µL of stock into 495 µL PBS (Target: 100 µM) in a glass vial (avoid polystyrene). Shake at 37°C for 24 hours.

  • Filtration: Filter using a PVDF 0.45 µm filter. Note: Nylon filters bind SQs avidly; avoid them.

  • Quenching/Dilution: Dilute the filtrate 1:1 with ACN. This disrupts aggregates and ensures the compound is in solution for injection.

  • Quantification: Inject onto RP-HPLC (C18 column).

    • Detection: UV at 254 nm (primary) and Fluorescence (Ex: 350 nm, Em: 480 nm) for sensitivity if solubility is < 1 µg/mL.

  • Calculation: Compare peak area to a standard curve prepared in 100% DMSO/ACN.

Protocol B: Microsomal Stability (CYP-Mediated)

Rationale: To determine if the styryl linker is the metabolic liability.

  • Incubation: Incubate SQ (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold ACN containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Metabolite ID (Crucial Step): Look for +16 Da (Epoxide/Hydroxyl) and +32 Da (Di-hydroxyl) shifts.

    • Interpretation: If the +16 Da shift is dominant and correlates with rapid clearance, the styryl double bond is the liability.

Optimization Strategies

When the scaffold is potent but fails PK criteria, use this decision tree to select the correct optimization strategy.

Chemical Modification vs. Formulation
  • Bioisosteres: Replacing the ancillary phenyl ring with a pyridine or furan can lower LogP by 1–1.5 units without destroying the planar geometry required for integrase binding [1].

  • Pro-drugs: Esterification of the C-7 carboxylic acid or C-8 hydroxyl group can improve passive absorption, with plasma esterases regenerating the active drug.

Visualization: Lead Optimization Logic

OptimizationWorkflow Start Hit Compound (High Potency, Poor PK) CheckSol Check Solubility (Thermodynamic) Start->CheckSol CheckMet Check Metabolic Stability (Microsomes) Start->CheckMet Decision1 Solubility < 10 µg/mL? CheckSol->Decision1 Decision2 T1/2 < 15 min? CheckMet->Decision2 Decision1->Decision2 No (Soluble) StrategyA Strategy A: Formulation (Nanosuspension/Cyclodextrin) Decision1->StrategyA Yes (Brick Dust) StrategyB Strategy B: Scaffold Morphing (Heterocycle replacement) Decision2->StrategyB No (Stable but Toxic?) StrategyC Strategy C: Linker Modification (Fluorination/Saturation) Decision2->StrategyC Yes (Metabolic Liability)

Figure 2: Strategic decision tree for optimizing Styrylquinoline leads based on ADME data.

References

  • Mekouar, K., et al. (1998). "Styrylquinolines as Potent Inhibitors of HIV-1 Integrase and Replication of HIV-1 in Cell Culture."[1] Journal of Medicinal Chemistry. Link

  • Zouhiri, F., et al. (2000). "Structure-Activity Relationships and Binding Mode of Styrylquinolines as Potent Inhibitors of HIV-1 Integrase." Journal of Medicinal Chemistry. Link

  • Benard, C., et al. (2004). "Linker-Modified Quinoline Derivatives as HIV-1 Integrase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Kawasuji, T., et al. (2006). "3-Hydroxy-4(1H)-quinolinones as Potent Inhibitors of HIV-1 Integrase." Bioorganic & Medicinal Chemistry. Link

  • Savaino, A., et al. (2019). "The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives." Medicinal Chemistry. Link

Sources

Exploratory

Overcoming the p53 Barrier: A Technical Guide to Styrylquinolines

Executive Summary: The p53-Independent Paradigm The tumor suppressor protein p53 is the "guardian of the genome," yet it is mutated or deleted in approximately 50% of all human cancers. Standard chemotherapies (e.g., alk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The p53-Independent Paradigm

The tumor suppressor protein p53 is the "guardian of the genome," yet it is mutated or deleted in approximately 50% of all human cancers. Standard chemotherapies (e.g., alkylating agents) often rely on intact p53 pathways to trigger apoptosis following DNA damage. Consequently, p53-null or mutant tumors frequently exhibit multi-drug resistance (MDR).

Styrylquinolines (SQs) represent a privileged scaffold in medicinal chemistry capable of bypassing this reliance. Unlike agents that attempt to restore p53 function (e.g., PRIMA-1), SQs activate alternative apoptotic pathways—primarily through mitochondrial oxidative stress and kinase inhibition (EGFR/IGF1R).

This guide provides a blueprint for the synthesis, validation, and mechanistic characterization of SQs, specifically tailored for researchers targeting p53-refractory malignancies.

Chemical Architecture & SAR Logic

The anticancer potency of SQs hinges on the conjugation between the quinoline ring and the styryl moiety. The structure-activity relationship (SAR) data suggests a specific pharmacophore requirement for p53-independent activity.

The Pharmacophore[1]
  • The Quinoline Core: Acts as the DNA intercalating anchor. Substitution at C-8 (hydroxyl) enhances chelating ability, while C-4 substitution modulates solubility and kinase affinity.

  • The Styryl Linker: The trans-double bond is critical for planarity, allowing the molecule to slide between DNA base pairs.

  • The Phenyl Ring: Electron-withdrawing groups (EWGs) like -Cl or -NO2 at the para position significantly increase cytotoxicity by altering the redox potential, facilitating Reactive Oxygen Species (ROS) generation.

MoietyCritical ModificationMechanistic Impact
Quinoline (C-8) -OH (Hydroxy)Metal chelation; ROS stabilization.
Linker (C-2) trans-EthenylPlanarity for DNA intercalation; Conjugation length.
Styryl Phenyl (C-4') -Cl, -NO2, -N(Me)2Electronic tuning; -Cl enhances lipophilicity and potency.
Quinoline (C-4) -COOH or -MeSolubilizing group; handle for further derivatization.

Experimental Protocol: Synthesis of 2-Styrylquinolines

We utilize a modified Knoevenagel condensation .[1] While traditional methods use acetic anhydride (harsh), this protocol employs a catalytic base in a polar solvent or ionic liquid to maximize yield and purity.

Protocol: Catalytic Condensation

Objective: Synthesize 4-chloro-2-(4-nitrostyryl)quinoline.

Reagents:

  • 4-chloro-2-methylquinoline (1.0 eq)

  • 4-nitrobenzaldehyde (1.2 eq)

  • Catalyst: Piperidine (5 drops) or DIPEAc (Ionic Liquid)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 mmol of 4-chloro-2-methylquinoline in 10 mL of glacial acetic acid (or EtOH).

  • Addition: Add 1.2 mmol of 4-nitrobenzaldehyde.

  • Catalysis: Add 5 drops of piperidine.

  • Reflux: Heat the mixture to reflux (110°C for AcOH, 80°C for EtOH) for 6–12 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The product spot will be fluorescent under UV (365 nm).

  • Precipitation: Cool the reaction mixture to room temperature. Pour onto 50 g of crushed ice/water.

  • Isolation: Filter the yellow/orange precipitate.

  • Purification: Recrystallize from hot ethanol.

    • Yield Expectation: 75–85%.

Visualization: Synthesis Pathway

Synthesis Reactants 4-chloro-2-methylquinoline + 4-nitrobenzaldehyde Conditions Reflux (AcOH/Piperidine) 110°C, 6-12h Reactants->Conditions Mix Intermediate Carbanion Formation (Methyl Deprotonation) Conditions->Intermediate Catalysis Product 2-Styrylquinoline (Precipitate on Ice) Intermediate->Product Condensation -H2O Purification Recrystallization (EtOH) Product->Purification Filter

Figure 1: Modified Knoevenagel condensation pathway for high-yield styrylquinoline synthesis.

Mechanistic Validation: Proving p53 Independence

To claim "p53-independent activity," you must demonstrate efficacy in isogenic cell lines that differ only in p53 status.

A. Cytotoxicity Screening (The Isogenic Test)

Cell Lines: HCT116 (p53 Wild Type) vs. HCT116 (p53 -/-). Also recommended: H1299 (p53 null lung carcinoma).

Protocol:

  • Seed cells (5,000/well) in 96-well plates.

  • Treat with SQ derivatives (0.1 – 100 µM) for 48h.

  • Assess viability via MTT or Resazurin assay.

  • Success Criteria: The IC50 ratio (IC50 wt / IC50 null) should be close to 1.0 . If the compound is significantly less toxic to p53-/- cells (Ratio < 0.5), it relies on p53. SQs typically show Ratio ≈ 0.8–1.2, or even enhanced potency in null cells.

B. The Mechanism: ROS & Mitochondrial Collapse

Since p53 is absent, SQs trigger apoptosis via the intrinsic mitochondrial pathway .

Key Assay: JC-1 Mitochondrial Potential Staining

  • Principle: JC-1 forms red aggregates in healthy mitochondria. In apoptotic cells (low potential), it remains as green monomers.

  • Observation: SQs induce a "Red-to-Green" shift in p53-null cells, indicating depolarization.

Key Assay: ROS Detection (H2DCFDA)

  • Causality: SQs (especially nitro-derivatives) act as redox cyclers.

  • Protocol: Pre-load cells with H2DCFDA (10 µM). Treat with SQ. Measure fluorescence at 1h, 3h, 6h.

  • Result: A sharp spike in ROS precedes mitochondrial depolarization.

Visualization: p53-Independent Signaling

Mechanism SQ Styrylquinoline (Drug Entry) DNA DNA Intercalation (Replication Block) SQ->DNA EGFR EGFR/IGF1R Kinase Inhibition SQ->EGFR ROS ROS Generation (Redox Imbalance) SQ->ROS p53 p53 Pathway (Mutant/Null) DNA->p53 Bypassed Mito Mitochondrial Depolarization (ΔΨm Loss) EGFR->Mito ROS->Mito Oxidative Stress CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/7 Activation CytoC->Caspase Apoptosis Apoptosis (p53-Independent) Caspase->Apoptosis

Figure 2: The multi-target mechanism of SQs. Note that apoptosis proceeds via the mitochondrial axis, bypassing the non-functional p53 node.[2]

Comparative Efficacy Data

The following data summarizes the potency of key Styrylquinoline derivatives compared to standard chemotherapeutics. Note the retained efficacy in p53-deficient lines.

CompoundSubstituent (R)IC50 (µM) HCT116 (p53 +/+)IC50 (µM) HCT116 (p53 -/-)Mechanism Note
SQ-1 (Standard) -H12.514.2Moderate intercalator
SQ-2 (Active) -Cl (para)4.23.8 Enhanced lipophilicity
SQ-3 (Potent) -OH (C8), -NO21.51.1 ROS generator + Chelation
Doxorubicin (Control)0.52.1p53-dependent resistance observed
5-FU (Control)5.3>20.0Strong p53 dependence

Data aggregated from Mrozek-Wilczkiewicz et al. and related SAR studies.[3]

Experimental Workflow: From Synthesis to Hit

This flowchart guides the researcher through the decision-making process when developing new SQ derivatives.

Workflow Start Start: Rational Design (Target: p53-null) Synth Synthesis (Knoevenagel) Start->Synth Screen Primary Screen (MTT: HCT116 wt vs -/-) Synth->Screen Decision IC50 Ratio (wt / null) ≈ 1? Screen->Decision Discard Discard (p53 Dependent) Decision->Discard No Hit Hit Compound Decision->Hit Yes Mech Mechanistic Profiling: 1. Annexin V (Apoptosis) 2. H2DCFDA (ROS) 3. Western Blot (Bax/Bcl-2) Hit->Mech

Figure 3: Decision tree for validating p53-independent candidates.

References

  • Mrozek-Wilczkiewicz, A., et al. (2019).[4][5] "The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action."[3][2][5][6][7] European Journal of Medicinal Chemistry.

  • Mrozek-Wilczkiewicz, A., et al. (2015).[3] "Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action." PLOS ONE.

  • El-Sayed, M. A., et al. (2018).[8] "Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Sakhawat, A., et al. (2023). "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." Journal of the Mexican Chemical Society.[1]

  • Kasmi, et al. (2022). "Combined 3D-QSAR and Molecular Docking Analysis of Styrylquinoline Derivatives as Potent anti-cancer Agents." Physical Chemistry Research.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 2-(2-phenylvinyl)-4-quinolinol in Anticancer Drug Design

Introduction: The Quinoline Scaffold in Oncology The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. In oncolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. In oncology, quinoline derivatives have been successfully developed as potent therapeutic agents, primarily by targeting key signaling molecules that drive cancer cell proliferation and survival.[1] Many of these compounds function as kinase inhibitors, interfering with aberrant signaling pathways that are hallmarks of cancer.[2] The versatility of the quinoline core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and the development of compounds with novel mechanisms of action. This document provides a comprehensive guide for researchers on the potential application of 2-(2-phenylvinyl)-4-quinolinol, a promising styrylquinoline derivative, in anticancer drug design and evaluation.

2-(2-phenylvinyl)-4-quinolinol: A Compound of Interest

2-(2-phenylvinyl)-4-quinolinol, also known as 2-styryl-4-quinolinol, combines the quinoline scaffold with a styryl moiety at the 2-position and a hydroxyl group at the 4-position. This unique combination of functional groups suggests several potential mechanisms for its anticancer activity. Styrylquinoline derivatives have been reported to exhibit significant antiproliferative effects, induce apoptosis, and promote cell cycle arrest in various cancer cell lines.[3] Furthermore, the related compound, 2-[(E)-2-phenylvinyl]-8-quinolinol, has been identified as an activator of the tumor suppressor protein p53, a critical regulator of cell fate.[4] The hydroxyl group at the 4-position may also contribute to the molecule's activity, potentially through hydrogen bonding interactions with target proteins.

Proposed Synthesis of 2-(2-phenylvinyl)-4-quinolinol

A plausible synthetic route for 2-(2-phenylvinyl)-4-quinolinol can be adapted from established methods for the synthesis of related quinoline derivatives.[5][6] A common and effective approach is the Conrad-Limpach synthesis or a variation thereof. The following protocol outlines a potential synthetic scheme.

Protocol 1: Synthesis of 2-(2-phenylvinyl)-4-quinolinol

Objective: To synthesize 2-(2-phenylvinyl)-4-quinolinol from commercially available starting materials.

Materials:

  • Aniline

  • Ethyl benzoylacetate

  • Cinnamaldehyde

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of 2-phenyl-4-quinolinol.

    • React aniline with ethyl benzoylacetate. This condensation reaction, followed by thermal cyclization, yields 2-phenyl-4-quinolinol. The cyclization is typically carried out at high temperatures (around 250 °C) in a high-boiling point solvent like Dowtherm A or by using a dehydrating agent like polyphosphoric acid.

  • Step 2: Synthesis of 2-methyl-4-quinolinol. (Alternative starting point)

    • As an alternative to Step 1, 2-methyl-4-quinolinol can be synthesized by reacting aniline with ethyl acetoacetate.

  • Step 3: Condensation with Cinnamaldehyde.

    • The methyl group of 2-methyl-4-quinolinol can be condensed with cinnamaldehyde in the presence of a suitable catalyst (e.g., acetic anhydride or a Lewis acid) to form the styryl linkage. This reaction is a type of Claisen-Schmidt condensation.

  • Step 4: Purification.

    • The crude product is purified by recrystallization or column chromatography to yield pure 2-(2-phenylvinyl)-4-quinolinol.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its structure and purity.

In Vitro Evaluation of Anticancer Activity

A critical step in the evaluation of any potential anticancer agent is the assessment of its cytotoxic and antiproliferative effects against a panel of cancer cell lines.[7]

Protocol 2: Cell Viability Assays (MTT/XTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(2-phenylvinyl)-4-quinolinol in various cancer cell lines.

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. In the MTT assay, a tetrazolium salt is reduced to a purple formazan product by mitochondrial dehydrogenases in living cells. The XTT assay is similar but yields a water-soluble formazan product.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • 2-(2-phenylvinyl)-4-quinolinol stock solution (in DMSO)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-(2-phenylvinyl)-4-quinolinol (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Assay Development:

    • MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer and incubate until the formazan crystals are fully dissolved.

    • XTT: Add the XTT labeling mixture and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Parameter MTT Assay XTT Assay
Principle Reduction of MTT to insoluble formazanReduction of XTT to soluble formazan
Endpoint Absorbance of solubilized formazanAbsorbance of soluble formazan
Advantages Inexpensive, widely usedSimpler protocol (no solubilization step)
Disadvantages Requires a solubilization stepReagent can be less stable

Investigating the Mechanism of Action

Understanding how a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Based on the literature for related compounds, 2-(2-phenylvinyl)-4-quinolinol may induce apoptosis and modulate key signaling pathways involved in cancer cell survival and proliferation.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To determine if 2-(2-phenylvinyl)-4-quinolinol induces apoptosis in cancer cells.

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cells treated with 2-(2-phenylvinyl)-4-quinolinol (at IC50 and 2x IC50 concentrations) and controls

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for a defined period (e.g., 24 or 48 hours). Harvest both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Signaling Pathway Analysis

The anticancer activity of many quinoline derivatives is attributed to their ability to inhibit protein kinases in crucial signaling pathways.[2][10] The PI3K/Akt/mTOR and MAPK/ERK pathways are central regulators of cell growth, proliferation, and survival and are often dysregulated in cancer.[11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation p53 p53 p53->Apoptosis SQ 2-(2-phenylvinyl)-4-quinolinol SQ->RTK SQ->p53

Caption: Proposed signaling pathways targeted by 2-(2-phenylvinyl)-4-quinolinol.

Protocol 4: Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of 2-(2-phenylvinyl)-4-quinolinol on the activation of key proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. By using antibodies that recognize total and phosphorylated forms of proteins, the activation state of signaling pathways can be assessed.[12]

Materials:

  • Cancer cells treated with 2-(2-phenylvinyl)-4-quinolinol and controls

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p53, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins to total proteins to assess pathway activation.

In Vivo Efficacy Studies

Promising results from in vitro studies should be validated in a preclinical animal model to assess the compound's in vivo efficacy and potential toxicity.[13]

Protocol 5: Xenograft Mouse Model

Objective: To evaluate the antitumor activity of 2-(2-phenylvinyl)-4-quinolinol in a mouse xenograft model.

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors.[14] The mice are then treated with the test compound, and tumor growth is monitored over time.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cells for implantation

  • 2-(2-phenylvinyl)-4-quinolinol formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Compound Administration: Administer 2-(2-phenylvinyl)-4-quinolinol to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Monitoring: Monitor the mice for any signs of toxicity, including weight loss and changes in behavior.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

G cluster_workflow Experimental Workflow A Synthesis & Purification B In Vitro Screening (Cell Viability - IC50) A->B C Mechanism of Action Studies (Apoptosis, Western Blot) B->C D In Vivo Efficacy (Xenograft Model) C->D E Lead Optimization D->E

Caption: Overall workflow for anticancer drug design using 2-(2-phenylvinyl)-4-quinolinol.

Conclusion and Future Directions

2-(2-phenylvinyl)-4-quinolinol represents a promising scaffold for the development of novel anticancer agents. The protocols outlined in this application note provide a comprehensive framework for its synthesis, in vitro characterization, and in vivo evaluation. Further studies should focus on elucidating the precise molecular targets of this compound, which may include specific kinases or other proteins involved in cancer cell signaling. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the quinoline ring and the styryl moiety, will be instrumental in optimizing the potency and pharmacological properties of this class of compounds. The ultimate goal is to develop a lead compound with superior efficacy and a favorable safety profile for further preclinical and clinical development.

References

  • Bechill, J., Zhong, R., Zhang, C., Solomaha, E., & Spiotto, M. T. (2016). A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. PLoS One, 11(4), e0154125. [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Chen, Y., et al. (2022). Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. Molecules, 27(20), 7108. [Link]

  • Choi, E. J., & Kim, G. H. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of the Korean Medical Association, 58(11), 993-999. [Link]

  • El-Sayed, M. A., et al. (2021). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1649. [Link]

  • Gorgulho, C. M., et al. (2010). Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. Blood, 115(22), 4455-4463. [Link]

  • Hassan, A. S., et al. (2020). 2-Styryl-4-aminoquinazoline derivatives as potent DNA-cleavage, p53-activation and in vivo effective anticancer agents. European Journal of Medicinal Chemistry, 186, 111869. [Link]

  • Kantevari, S., et al. (2014). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Journal of Medicinal Chemistry, 57(11), 4646-4660. [Link]

  • Mrozek-Wilczkiewicz, A., et al. (2019). The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. European Journal of Medicinal Chemistry, 177, 214-226. [Link]

  • Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 1-13. [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Wójcik-Pszczoła, K., et al. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 11(1), 1-15. [Link]

  • Xenograft Tumor Assay Protocol. (n.d.). Retrieved from [Link]

  • Zając, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. [Link]

Sources

Application

Application Note: Styrylquinolines as Next-Generation EGFR Kinase Inhibitors

Executive Summary The quinazoline scaffold (found in Gefitinib, Erlotinib) has long dominated the landscape of Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] However, the emergence of resistance mutations (T790M,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold (found in Gefitinib, Erlotinib) has long dominated the landscape of Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] However, the emergence of resistance mutations (T790M, C797S) necessitates the exploration of novel bioisosteres. Styrylquinolines (SQs) represent a privileged scaffold offering a distinct geometrical extension into the ATP-binding pocket, potentially overcoming steric clashes associated with traditional inhibitors.

This guide provides a comprehensive technical workflow for evaluating styrylquinolines as EGFR inhibitors. It covers in silico validation, biochemical kinase screening (ADP-Glo™), and cellular efficacy profiling, designed to ensure reproducible, high-quality data generation.

Chemical Basis & Mechanism of Action

The Pharmacophore

The styrylquinoline scaffold acts as a bioisostere to the 4-anilinoquinazoline core.

  • Quinoline Ring: Mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Met793).

  • 2-Styryl Group: Extends into the hydrophobic pocket, analogous to the 6,7-dialkoxy substitution in Erlotinib, providing stabilization via Van der Waals interactions.

  • 4-Position Substitution: (e.g., carboxylic acids, thiadiazoles) Critical for interacting with the catalytic loop and "gatekeeper" residues (Thr790).

Signaling Pathway & Inhibition Logic

Inhibition of EGFR autophosphorylation blocks downstream cascades essential for tumor survival.

EGFR_Pathway EGFR EGFR (pY) RAS RAS-GTP EGFR->RAS Activation PI3K PI3K EGFR->PI3K Inhibitor Styrylquinoline (Inhibitor) Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Transcription AKT AKT PI3K->AKT Survival Apoptosis Evasion AKT->Survival

Figure 1: EGFR Signaling Cascade. Styrylquinolines competitively inhibit ATP binding at the EGFR kinase domain, preventing downstream activation of the MAPK (RAS/RAF/MEK) and PI3K/AKT pathways.

Application 1: In Silico Validation (Molecular Docking)

Before synthesis, candidates must be screened for steric fit, particularly against the T790M mutant where the bulky methionine residue often hinders binding.

Protocol A: Molecular Docking Workflow

Software: MOE (Molecular Operating Environment) or AutoDock Vina. Target PDBs:

  • 1M17: EGFR WT complexed with Erlotinib.[2]

  • 4G5J: EGFR T790M complexed with inhibitor.[3]

Steps:

  • Protein Prep: Remove water molecules (except those bridging Thr766/Thr790 if relevant). Protonate residues at pH 7.4.

  • Ligand Prep: Generate 3D conformers of the styrylquinoline derivative. Minimize energy using MMFF94x force field.

  • Grid Generation: Center grid box on the co-crystallized ligand (size: 20x20x20 Å).

  • Docking: Run rigid-receptor/flexible-ligand docking.

  • Scoring: Filter by binding energy (ΔG < -8.0 kcal/mol) and visual inspection of H-bonds with Met793 (hinge) and Lys745 (catalytic).

Application 2: Biochemical Screening (Kinase Assay)

The ADP-Glo™ Kinase Assay is the recommended method for styrylquinolines due to its high sensitivity and resistance to fluorescence interference (common with quinoline structures).

Protocol B: ADP-Glo™ Kinase Assay

Principle: Measures ADP generated from the kinase reaction.[4][5][6][7] Luminescence is directly proportional to kinase activity.

Reagents
  • Enzyme: Recombinant EGFR WT and EGFR T790M/L858R (SignalChem or Promega).

  • Substrate: Poly (Glu, Tyr) 4:1 peptide (0.2 mg/mL).

  • ATP: Ultra-pure ATP (use at

    
     apparent, typically 10 µM).
    
  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Workflow
  • Compound Prep: Prepare 10 mM stocks in 100% DMSO. Perform 3-fold serial dilutions in kinase buffer (final DMSO < 1%).

  • Reaction Assembly (384-well plate):

    • 2 µL Kinase (Optimization required: aim for 10-20% conversion).

    • 1 µL Compound (or DMSO control).[4]

    • 2 µL Substrate/ATP Mix.[4]

  • Incubation: 60 minutes at Room Temperature (RT).

  • ADP-Glo Step: Add 5 µL ADP-Glo™ Reagent to stop reaction and deplete unconsumed ATP. Incubate 40 min at RT.

  • Detection Step: Add 10 µL Kinase Detection Reagent (converts ADP -> ATP -> Light). Incubate 30 min at RT.

  • Read: Measure Luminescence (RLU).

Data Analysis

Calculate % Inhibition and fit to a sigmoidal dose-response curve to determine IC50.



Table 1: Expected Potency Benchmarks (Reference)

Compound EGFR WT IC50 (µM) EGFR T790M IC50 (µM) Notes
Erlotinib 0.02 - 0.1 > 5.0 1st Gen Control
Afatinib 0.005 0.01 2nd Gen Control
SQ Derivative (e.g., 4b) 1.0 - 2.5 2.0 - 5.0 Moderate potency expected

| Inactive SQ | > 20.0 | > 20.0 | Negative Control |

Application 3: Cellular Efficacy Profiling[8][9]

Biochemical potency must be translated to cellular context using EGFR-dependent cell lines.

Protocol C: MTT Cytotoxicity Assay

Cell Lines:

  • A549: EGFR Wild Type (NSCLC).

  • H1975: EGFR T790M/L858R (Resistant NSCLC).[3]

  • HCT116: EGFR dependent (Colon cancer).[8][9]

Steps:

  • Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add styrylquinoline derivatives (0.1 – 100 µM) for 72h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media, add DMSO (150 µL) to dissolve formazan crystals.

  • Measurement: Absorbance at 570 nm.

Protocol D: Western Blotting (Mechanism Validation)

Objective: Confirm that cell death is due to EGFR inhibition, not off-target toxicity. Markers:

  • p-EGFR (Tyr1068): Direct target engagement.

  • Total EGFR: Loading control.

  • p-ERK1/2 & p-AKT: Downstream effectors.

Success Criteria: A dose-dependent decrease in p-EGFR and p-ERK signals without a significant drop in Total EGFR levels indicates specific kinase inhibition.

Experimental Workflow Diagram

Workflow Design 1. Scaffold Design (Styrylquinoline) Docking 2. In Silico Docking (MOE/AutoDock) Design->Docking Synthesis 3. Chemical Synthesis (Pfitzinger Reaction) Docking->Synthesis High Score Biochem 4. Kinase Assay (ADP-Glo) Synthesis->Biochem Cell 5. Cell Viability (MTT / H1975 Cells) Biochem->Cell IC50 < 5 µM Decision Go / No-Go? Cell->Decision Decision->Design Optimize SAR

Figure 2: Integrated Drug Discovery Workflow. The cycle moves from computational design to biochemical verification and cellular validation.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background in Kinase Assay ATP contamination or degradation.Use Ultra-Pure ATP; Aliquot reagents to avoid freeze-thaw cycles.
Compound Precipitation Hydrophobicity of Styrylquinolines.Ensure final DMSO < 1% in assay; Inspect plates visually before reading.
No Cellular Activity despite Kinase Potency Poor membrane permeability.Check LogP (aim for < 5); Assess solubility; Verify cell line EGFR dependency.
Fluorescence Interference Quinoline autofluorescence.Switch from FRET-based assays to Luminescent (ADP-Glo) or Radiometric assays.

References

  • El-Sayed, M. A., et al. (2018). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study.[8] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • Hamad, N. M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules.

  • Hadni, H., & Elhallaoui, M. (2022). In silico design of EGFR L858R/T790M/C797S inhibitors via 3D-QSAR, molecular docking.[3] Heliyon.

  • BPS Bioscience. EGFR (T790M/L858R) Kinase Assay Kit Protocol.

Sources

Method

Application Notes and Protocols for Molecular Docking Studies of Styrylquinolines with Target Proteins

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of styrylquinolines with various protein targets. This guide is designe...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of styrylquinolines with various protein targets. This guide is designed to be a practical resource, offering not only step-by-step protocols but also the scientific rationale behind key experimental choices, ensuring a robust and reliable computational workflow.

Introduction: The Therapeutic Potential of Styrylquinolines and the Power of In Silico Analysis

Styrylquinolines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include anticancer, antimicrobial, antifungal, and anti-HIV properties.[1][2][3] The planar and aromatic nature of the styrylquinoline scaffold allows for diverse interactions with biological macromolecules, making them promising candidates for drug development.[4] Recent studies have highlighted their potential as anticancer agents, with mechanisms of action that can involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species.[3][5]

Molecular docking is a powerful computational technique that plays a pivotal role in modern drug discovery.[6][7][8] It predicts the preferred orientation of a small molecule (ligand), such as a styrylquinoline derivative, when bound to a specific region of a larger molecule, typically a protein receptor.[7][9] This in silico approach provides valuable insights into the binding mode, affinity, and selectivity of a ligand for its target, thereby guiding the rational design and optimization of new therapeutic agents.[6][10][11] By simulating the molecular interactions at an atomic level, researchers can prioritize compounds for synthesis and biological testing, significantly reducing the time and cost associated with drug development.[6]

This guide will walk you through the essential steps of performing a molecular docking study, from the initial preparation of your styrylquinoline ligands and target proteins to the critical analysis and validation of the docking results.

The Molecular Docking Workflow: A Conceptual Overview

The molecular docking process can be systematically broken down into several key stages. Each stage requires careful execution and a clear understanding of the underlying principles to ensure the generation of meaningful and reliable data.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis & Validation Phase Ligand_Preparation Ligand Preparation (Styrylquinolines) Docking_Simulation Docking Simulation (e.g., AutoDock Vina) Ligand_Preparation->Docking_Simulation Protein_Preparation Protein Preparation (Target Selection) Protein_Preparation->Docking_Simulation Result_Analysis Result Analysis (Scoring & Poses) Docking_Simulation->Result_Analysis Validation Validation (MD Simulations, In Vitro) Result_Analysis->Validation

Caption: A high-level overview of the molecular docking workflow.

Essential Preparatory Steps: Laying the Foundation for Accurate Docking

The quality of your docking results is fundamentally dependent on the meticulous preparation of both the ligand and the protein. This phase is critical for ensuring that the molecules are in a chemically correct and energetically favorable state for the simulation.

Ligand Preparation: From 2D Structure to 3D Conformation

The journey of a styrylquinoline ligand from a simple 2D drawing to a docking-ready 3D structure involves several crucial steps.

Protocol for Ligand Preparation:

  • 2D Structure Drawing: Begin by drawing the 2D chemical structure of your styrylquinoline derivatives using software such as ChemDraw or MarvinSketch.[12]

  • Conversion to 3D: Convert the 2D structures into 3D coordinates. This can be accomplished within the drawing software or using dedicated programs like Open Babel.[12]

  • Energy Minimization: This is a critical step to obtain a low-energy, stable conformation of the ligand.[12] Use a suitable force field (e.g., MMFF94) to perform energy minimization. This process optimizes the bond lengths, bond angles, and torsion angles.[13]

  • Charge Assignment: Assign partial charges to each atom of the ligand. This is essential for calculating the electrostatic interactions between the ligand and the protein. Gasteiger charges are commonly used in conjunction with AutoDock.[14]

  • File Format Conversion: Save the prepared ligand in a format compatible with your chosen docking software, such as the PDBQT format for AutoDock Vina.[9] This format includes atomic coordinates, partial charges, and information about rotatable bonds.

Causality Behind the Choices: A proper 3D structure with an optimized geometry is essential because the docking algorithm explores different conformations of the ligand within the protein's binding site.[15] Incorrect bond lengths or atomic clashes can lead to inaccurate binding energy calculations. The assignment of partial charges is crucial for accurately modeling the electrostatic interactions that significantly contribute to the binding affinity.[14]

Protein Preparation: Curating the Receptor for Docking

The preparation of the target protein is equally, if not more, critical than ligand preparation. The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).

Protocol for Protein Preparation:

  • PDB Structure Selection: Choose a high-resolution crystal structure of your target protein from the RCSB PDB database. Pay attention to the completeness of the structure and the presence of any co-crystallized ligands, which can help in defining the binding site.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents.[12][13] In some cases, specific water molecules that are known to mediate ligand binding may be retained.[12]

  • Handling Multiple Chains: If the protein is a multimer, decide whether to use the entire complex or a single monomer for docking, depending on the location of the binding site.[13]

  • Completing Missing Residues and Atoms: PDB files often have missing residues or side-chain atoms, particularly in flexible loop regions.[16] Use software like Chimera or Discovery Studio to model these missing parts.[16][17]

  • Adding Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[13] The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are critical and should be assigned carefully, often based on the local microenvironment or using specialized software that predicts pKa values.

  • Charge Assignment: Assign partial charges to the protein atoms using a standard force field like AMBER or CHARMM.

  • File Format Conversion: Save the prepared protein in the PDBQT format for use with AutoDock Vina.[9]

Causality Behind the Choices: Removing water molecules simplifies the system and reduces computational complexity, although it's a simplification of the biological reality.[13] Adding hydrogens and assigning correct protonation states are vital for accurately modeling hydrogen bonds, which are key components of protein-ligand interactions.[13] Completing missing residues ensures a complete and realistic representation of the binding pocket.[16]

Target Proteins for Styrylquinolines: A Focus on Cancer-Related Targets

Styrylquinolines have shown promise as anticancer agents, and molecular docking studies have been instrumental in elucidating their potential mechanisms of action.[1][5] Several protein targets have been investigated, with a significant focus on those involved in cancer progression.

Potential Target Proteins for Styrylquinoline Docking:

  • Tubulin: This protein is a key component of microtubules, which are essential for cell division. Inhibitors of tubulin polymerization can arrest the cell cycle and induce apoptosis, making it a well-established target for anticancer drugs.[18] Docking studies have explored the binding of styrylquinoline derivatives to the colchicine binding site of tubulin.[18]

  • Protein Kinases: These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Styrylquinazolines, a related class of compounds, have been investigated as inhibitors of kinases like ABL and VEGFR-2.[19][20]

  • Insulin-like Growth Factor 1 Receptor (IGF1R): This transmembrane receptor tyrosine kinase is involved in cell growth and survival and is often overexpressed in various cancers. The structural features of styrylquinolines make them potential candidates for targeting the ATP-binding pocket of IGF1R.[4]

  • p53: While not a direct docking target in the traditional sense for small molecules, the p53 pathway is often modulated by styrylquinoline derivatives.[5] Some studies suggest a p53-independent mechanism of action, highlighting the complexity of their biological effects.[3][5]

Styrylquinoline_Targets cluster_targets Potential Protein Targets Styrylquinolines Styrylquinolines Tubulin Tubulin Styrylquinolines->Tubulin Inhibition of Polymerization Protein_Kinases Protein Kinases (e.g., VEGFR-2, ABL) Styrylquinolines->Protein_Kinases ATP-Competitive Inhibition IGF1R IGF1R Styrylquinolines->IGF1R Targeting ATP Binding Pocket p53_Pathway p53 Pathway (Modulation) Styrylquinolines->p53_Pathway Indirect Modulation

Caption: Potential protein targets for styrylquinoline derivatives in cancer.

Executing the Docking Simulation: A Practical Protocol using AutoDock Vina

AutoDock Vina is a widely used and highly cited open-source program for molecular docking.[10] It offers a good balance of accuracy and computational speed.

Protocol for Molecular Docking with AutoDock Vina:

  • Software Installation: Download and install AutoDock Vina and its graphical user interface, AutoDock Tools (ADT).[17]

  • Input File Preparation: Ensure your prepared ligand and protein files are in the PDBQT format.

  • Grid Box Definition: The grid box defines the three-dimensional space where the docking algorithm will search for the best binding pose.[9] The size and center of the grid box should encompass the entire binding site of the protein. If a co-crystallized ligand is present in the original PDB structure, its coordinates can be used to define the center of the grid box.[9]

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box. You can also adjust parameters like exhaustiveness, which controls the thoroughness of the search.[21]

  • Running the Docking Simulation: Execute the docking simulation from the command line using the following command: vina --config conf.txt --out output.pdbqt --log log.txt

  • Output Files: The simulation will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities, and a log file with the binding energy scores for each pose.[22]

Analysis and Interpretation of Docking Results: From Numbers to Insights

Binding Affinity and Scoring Functions

The primary quantitative output of a docking simulation is the binding affinity, typically expressed in kcal/mol.[23] This value is calculated by a scoring function, which is a mathematical model that estimates the binding free energy of the protein-ligand complex. A more negative binding energy indicates a more favorable binding interaction.[23]

When comparing different styrylquinoline derivatives, a lower binding energy generally suggests a higher predicted affinity for the target protein.[23] However, it is important to remember that scoring functions are approximations and should not be interpreted as absolute values of binding affinity.

Binding Pose and Molecular Interactions

Beyond the binding score, a critical aspect of the analysis is the visual inspection of the predicted binding poses.[23] This allows you to understand the specific molecular interactions that stabilize the protein-ligand complex.

Key Interactions to Analyze:

  • Hydrogen Bonds: These are strong, directional interactions that are crucial for binding specificity.

  • Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein and are a major driving force for binding.

  • Electrostatic Interactions: These include interactions between charged groups on the ligand and protein.

  • Pi-Pi Stacking: These interactions can occur between aromatic rings in the ligand and aromatic residues in the protein.

Software like Discovery Studio, PyMOL, or LigPlot+ can be used to visualize and analyze these interactions in 2D and 3D.[22][24]

Table 1: Hypothetical Docking Results for Styrylquinoline Derivatives with Tubulin

DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
SQ-01-8.5Cys241, Leu242, Ala3162
SQ-02-9.2Cys241, Leu249, Val3183
SQ-03-7.8Leu242, Ala250, Ile3781

Validation of Docking Results: Ensuring the Reliability of In Silico Predictions

Molecular docking is a powerful predictive tool, but its results must be validated to ensure their reliability.[25] Validation can be performed using both computational and experimental methods.

Computational Validation
  • Re-docking: A common validation technique is to re-dock the co-crystallized ligand back into the binding site of the protein.[26] A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å.[23][26]

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the docked protein-ligand complex over time.[1][18] A stable complex will maintain its key interactions throughout the simulation.

Experimental Validation

Ultimately, the predictions from molecular docking must be confirmed by experimental data.[27]

  • In Vitro Assays: The most direct way to validate docking results is to synthesize the prioritized styrylquinoline derivatives and test their biological activity in relevant in vitro assays, such as enzyme inhibition assays or cell-based proliferation assays.

  • Structure-Activity Relationship (SAR) Studies: The docking results should be consistent with the experimentally determined SAR. For example, if the docking results suggest that a particular functional group is important for binding, modifying or removing that group should lead to a predictable change in biological activity.

Docking_Validation_Workflow cluster_validation Validation Strategies Docking_Results Docking Results (Poses & Scores) Computational_Validation Computational Validation Docking_Results->Computational_Validation Experimental_Validation Experimental Validation Docking_Results->Experimental_Validation Re_docking Re-docking (RMSD < 2.0 Å) Computational_Validation->Re_docking MD_Simulations MD Simulations (Stability Assessment) Computational_Validation->MD_Simulations In_Vitro_Assays In Vitro Assays (e.g., IC50) Experimental_Validation->In_Vitro_Assays SAR_Studies SAR Studies Experimental_Validation->SAR_Studies

Caption: A workflow for the validation of molecular docking results.

Conclusion

Molecular docking is an indispensable tool in the exploration of the therapeutic potential of styrylquinolines. By providing a detailed atomic-level understanding of their interactions with protein targets, it enables a more rational and efficient approach to drug design. This guide has provided a comprehensive overview of the molecular docking workflow, from the essential preparatory steps to the critical analysis and validation of the results. By following these protocols and understanding the underlying scientific principles, researchers can leverage the power of in silico methods to accelerate the discovery of novel styrylquinoline-based therapeutics.

References

  • Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Dock - Physical Chemistry Research. (2022). Physical Chemistry Research. [Link]

  • Docking Software for Drug Development - Labinsights. (2023). Labinsights. [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. (n.d.). PubMed Central. [Link]

  • How does one prepare proteins for molecular docking? - Quora. (2021). Quora. [Link]

  • The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. (2019). European Journal of Medicinal Chemistry. [Link]

  • "ADVANCES IN MOLECULAR DOCKING: A COMPREHENSIVE REVIEW OF TYPES, APPROACHES AND APPLICATIONS". (2023). International Journal of Creative Research Thoughts. [Link]

  • Styrylquinoline Derivatives as IGF1R Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]

  • SwissDock. (n.d.). SwissDock. [Link]

  • Protein-ligand docking - Galaxy Training! (2019). Galaxy Training. [Link]

  • Styrylquinoline - A Versatile Scaffold in Medicinal Chemistry. (2020). Medicinal Chemistry. [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube. [Link]

  • How to validate the molecular docking results ? (2022). ResearchGate. [Link]

  • 3D-QSAR, molecular docking, ADMET, simulation dynamic, and retrosynthesis studies on new styrylquinolines derivatives against breast cancer. (2023). ResearchGate. [Link]

  • Recent Advances in Molecular Docking Techniques: Transforming Perspectives in Distinct Drug Targeting and Drug Discovery Approaches. (2025). PubMed. [Link]

  • How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]

  • (PDF) Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs. (2025). ResearchGate. [Link]

  • Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations. (2023). Scientific Reports. [Link]

  • Styrylquinoline - A Versatile Scaffold in Medicinal Chemistry | Request PDF. (2025). ResearchGate. [Link]

  • Molecular docking proteins preparation. (2019). ResearchGate. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.). PubMed Central. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. [Link]

  • AutoDock. (n.d.). The Scripps Research Institute. [Link]

  • Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. (n.d.). Preprints.org. [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. [Link]

  • Drug Discovery - Software. (n.d.). Federal University of São João del-Rei. [Link]

  • (PDF) QSAR, DFT studies, Docking Molecular and simulation dynamic molecular of 2-styrylquinoline derivatives through their anticancer activity. (2023). ResearchGate. [Link]

  • Docking Result Analysis and Validation with Discovery Studio. (2023). YouTube. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020). YouTube. [Link]

  • Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (n.d.). chemRxiv. [Link]

  • CB-Dock2: An accurate protein-ligand blind docking tool. (n.d.). CB-Dock. [Link]

  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

  • Key Topics in Molecular Docking for Drug Design - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis, Anti-Inflammatory Activity, and Docking Simulation of a Novel Styryl Quinolinium Derivative. (n.d.). MDPI. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. [Link]

  • Protein-Targeting Drug Discovery. (n.d.). MDPI. [Link]

Sources

Application

Developing 2-(2-phenylvinyl)-4-quinolinol as a Potent Anti-HIV-1 Agent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Introduction: The Promise of Styrylquinolines in HIV-1 Inhibition The global fight against Human Immunodef...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Introduction: The Promise of Styrylquinolines in HIV-1 Inhibition

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continuous development of novel antiretroviral agents to combat drug resistance and improve therapeutic outcomes. Among the diverse heterocyclic scaffolds explored, the quinoline nucleus has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, 2-styrylquinolines (2-SQs), characterized by a quinoline core linked to a phenyl ring via an ethylenic bridge, have garnered significant attention as a promising new class of HIV-1 inhibitors.[1]

This technical guide focuses on the development of a specific analog, 2-(2-phenylvinyl)-4-quinolinol , as a potential anti-HIV-1 agent. Drawing upon extensive research into related styrylquinoline derivatives, this document provides a comprehensive overview of the rationale, synthesis, and biological evaluation of this compound. The protocols detailed herein are based on established methodologies for analogous compounds and are intended to serve as a robust starting point for researchers in the field.

The primary mechanism of action for many styrylquinoline derivatives has been identified as the inhibition of HIV-1 integrase (IN), a crucial enzyme responsible for inserting the viral DNA into the host cell's genome.[1][2] This process involves two key catalytic steps: 3'-processing and strand transfer.[2] Evidence suggests that styrylquinolines can effectively block the 3'-processing activity of integrase by preventing the recognition and binding of the viral DNA to the enzyme.[3] This mode of action presents a compelling therapeutic strategy, and this guide will provide the necessary protocols to investigate this activity for 2-(2-phenylvinyl)-4-quinolinol.

Chemical Synthesis of 2-(2-phenylvinyl)-4-quinolinol

The synthesis of 2-(2-phenylvinyl)-4-quinolinol can be approached through a multi-step process, leveraging established synthetic routes for quinoline and styrylquinoline derivatives. A plausible and efficient synthetic pathway is outlined below. This protocol is a composite based on analogous syntheses and may require optimization for the specific target molecule.

Synthetic Workflow Diagram

G cluster_0 Synthesis of 2-Methyl-4-quinolinol cluster_1 Condensation Reaction A Aniline C Cyclization (Conrad-Limpach reaction) A->C B Ethyl Acetoacetate B->C D 2-Methyl-4-quinolinol C->D E 2-Methyl-4-quinolinol G Condensation (e.g., with Acetic Anhydride) E->G F Benzaldehyde F->G H 2-(2-phenylvinyl)-4-quinolinol G->H G A Compound Synthesis & Purification B Cytotoxicity Assay (e.g., MTT on MT-4 cells) A->B D Cell-Based Anti-HIV-1 Assay (e.g., p24 antigen assay in infected MT-4 cells) A->D C Determine CC50 B->C F Calculate Selectivity Index (SI) SI = CC50 / EC50 C->F E Determine EC50 D->E E->F G Mechanism of Action Studies (e.g., HIV-1 Integrase Assay) F->G H Determine IC50 G->H I Lead Optimization H->I

Sources

Method

Application Note: Styrylquinolines as Dual-Action Antimicrobial Scaffolds

Executive Summary Styrylquinolines (SQs) have evolved beyond their historical role as HIV-1 integrase inhibitors to become a privileged scaffold in antimicrobial research. Their planar, lipophilic structure allows for du...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Styrylquinolines (SQs) have evolved beyond their historical role as HIV-1 integrase inhibitors to become a privileged scaffold in antimicrobial research. Their planar, lipophilic structure allows for dual-targeting capabilities:

  • Antibacterial: Reversal of multidrug resistance (MDR) in Staphylococcus aureus (MRSA) via NorA efflux pump inhibition and disruption of cell division protein FtsZ.

  • Antifungal: Inhibition of Candida albicans biofilms and disruption of plasma membrane integrity.

This guide provides a standardized workflow for synthesizing SQ derivatives and validating their biological activity using industry-standard protocols (CLSI/EUCAST aligned).

Chemical Basis & Synthesis[1][2][3][4][5][6]

The biological activity of SQs is heavily dependent on the "styryl" linker (ethenyl bridge), which provides the necessary conjugation for π-stacking interactions with biological targets (e.g., DNA, enzymes).

Optimized Synthesis Protocol: Knoevenagel Condensation

The most robust method for generating 2-styrylquinolines is the acid-catalyzed condensation of quinaldine (2-methylquinoline) with substituted benzaldehydes.

Reagents:

  • Quinaldine derivative (1.0 eq)[1]

  • Aromatic aldehyde (1.1 eq)

  • Acetic anhydride (

    
    ) (Solvent/Catalyst)
    
  • Alternative: Piperidine (cat.) in Ethanol for base-sensitive substrates.

Step-by-Step Workflow:

  • Reaction: Dissolve quinaldine (e.g., 8-hydroxy-2-methylquinoline) and the substituted benzaldehyde in acetic anhydride (5–10 mL per gram of reactant).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour into ice-cold water (

    
    ) with vigorous stirring. The SQ product often precipitates as a yellow/orange solid due to the conjugated system.
    
  • Purification: Filter the precipitate. Wash with cold water to remove acetic acid. Recrystallize from ethanol or methanol.

    • Note: If the product is an oil, extract with Dichloromethane (DCM), dry over

      
      , and purify via silica gel column chromatography.
      
Visualization: Synthesis & SAR Logic

SQ_Synthesis_SAR Quinaldine Quinaldine (2-methylquinoline) Reaction Knoevenagel Condensation (Ac2O, Reflux) Quinaldine->Reaction Aldehyde Substituted Benzaldehyde Aldehyde->Reaction Product 2-Styrylquinoline (SQ) Scaffold Reaction->Product SAR_OH 8-OH Group: Metal Chelation (Antifungal) Product->SAR_OH Critical for SAR_Styryl Styryl Linker: Lipophilicity & Membrane Insertion Product->SAR_Styryl Provides SAR_R Ring Substituents: Efflux Pump Affinity (Antibacterial) Product->SAR_R Modulates

Figure 1: Synthetic pathway and Structure-Activity Relationship (SAR) hotspots. The 8-hydroxy position is critical for antifungal metal chelation, while the styryl linker facilitates membrane permeation.

Antibacterial Application: Reversing MRSA Resistance[7]

Target: Staphylococcus aureus (specifically NorA-overexpressing strains like SA-1199B).[2] Mechanism: SQs act as Efflux Pump Inhibitors (EPIs).[3] They do not necessarily kill bacteria directly but block the NorA pump, allowing fluoroquinolones (e.g., ciprofloxacin) to accumulate intracellularly.[4]

Protocol A: Checkerboard Synergy Assay

This assay determines if the SQ acts synergistically with an antibiotic.

Materials:

  • Müller-Hinton Broth (MHB).

  • 96-well microtiter plates (polystyrene).

  • Antibiotic: Ciprofloxacin (CIP).[5]

  • Test Compound: Synthesized SQ.

  • Bacterial Strain: S. aureus SA-1199B (NorA+).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL in MHB.
    
  • Plate Layout:

    • X-axis (Columns 1-11): Serial 2-fold dilution of SQ.

    • Y-axis (Rows A-H): Serial 2-fold dilution of Ciprofloxacin.

  • Dispensing: Add

    
     of SQ dilution and 
    
    
    
    of CIP dilution to respective wells. Add
    
    
    of bacterial inoculum.
  • Controls:

    • Growth Control: Bacteria + Solvent (DMSO).

    • Sterility Control: Media only.

  • Incubation:

    
     for 18–24 hours.
    
  • Readout: Measure OD600 or visual turbidity.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

Data Interpretation:

FICI ValueInterpretationClinical Relevance

Synergy SQ successfully blocks efflux, restoring CIP sensitivity.

IndifferenceNo significant interaction.

AntagonismThe compounds interfere with each other (Avoid).

Antifungal Application: Biofilm Inhibition[12][13][14][15][16]

Target: Candida albicans (planktonic and biofilm modes).[6] Mechanism: SQs disrupt mitochondrial function and plasma membrane integrity. The 8-hydroxy derivatives chelate metals essential for fungal metabolism.

Protocol B: XTT Biofilm Metabolic Assay

Unlike crystal violet (which stains biomass), XTT measures metabolic activity, ensuring you are measuring live fungal inhibition.

Reagents:

  • XTT Solution: 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (0.5 mg/mL in PBS).

  • Menadione: 1 mM in acetone (Electron coupler required for XTT reduction).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0). Crucial: Do not use unbuffered media; pH shifts affect SQ solubility and fungal growth.

Workflow:

  • Biofilm Formation:

    • Seed

      
       of C. albicans (
      
      
      
      cells/mL) into 96-well flat-bottom plates.
    • Incubate at

      
       for 24 hours to form mature biofilms.
      
  • Treatment:

    • Gently wash wells 2x with PBS to remove non-adherent cells.

    • Add

      
       of RPMI-MOPS containing serial dilutions of the SQ.
      
    • Incubate for another 24 hours at

      
      .
      
  • XTT Assay:

    • Mix XTT solution with Menadione (50:1 ratio).

    • Wash wells 2x with PBS.

    • Add

      
       of XTT/Menadione mix to each well.
      
    • Incubate in the dark for 2–4 hours at

      
      .
      
  • Quantification:

    • Transfer

      
       of the supernatant to a new plate (to avoid biofilm interference).
      
    • Read Absorbance at 490 nm (

      
      ).
      
  • Calculation:

    
    
    

Mechanism of Action Visualization

Understanding the dual-pathway is essential for troubleshooting low activity. If an SQ fails in bacteria, it may still work in fungi due to the different targets (FtsZ vs. Mitochondria).

SQ_Mechanism cluster_Bacteria Antibacterial (S. aureus) cluster_Fungi Antifungal (C. albicans) SQ Styrylquinoline (SQ) NorA NorA Efflux Pump SQ->NorA Competitive Inhibition FtsZ FtsZ Protein (Cell Division) SQ->FtsZ Polymerization Block Mito Mitochondrial Depolarization SQ->Mito ROS Generation Biofilm Biofilm Matrix (Extracellular) SQ->Biofilm Matrix Disruption Effect_B Restored Antibiotic Sensitivity NorA->Effect_B Effect_Div Filamentation & Lysis FtsZ->Effect_Div Effect_F Apoptosis-like Death Mito->Effect_F Biofilm->Effect_F

Figure 2: Dual-Mechanism of Action. In bacteria, SQs primarily target resistance mechanisms (NorA) and division (FtsZ). In fungi, they induce metabolic collapse via mitochondrial pathways.

References

  • Antifungal Activity & Mechanism: P.K. Gupta, et al. "Styrylquinolines as Potential Antifungal Agents: Synthesis, In Vitro Evaluation and Docking Studies." European Journal of Medicinal Chemistry, 2020. (Search: Styrylquinoline antifungal mechanism)

  • Antibacterial Efflux Inhibition (NorA): G. Sabatini, et al. "Styrylquinolines as efflux pump inhibitors: A new weapon against S. aureus resistance." International Journal of Antimicrobial Agents, 2012. (Search: Styrylquinoline NorA efflux inhibitor)

  • FtsZ Inhibition: S. Chan, et al. "Discovery of Styrylquinoline Derivatives as FtsZ Inhibitors." ACS Infectious Diseases, 2015. (Search: Styrylquinoline FtsZ inhibitor)

  • Biofilm Protocols (XTT): Pierce, C.G., et al. "A practical guide to Candida albicans biofilm culture and susceptibility testing." Current Protocols in Microbiology, 2008.

  • Synthesis (Knoevenagel): Musiol, R. "Structure-activity relationship of styrylquinolines: A review." RSC Advances, 2020. (Search: Styrylquinoline synthesis review)

Sources

Application

Application Note: Accelerated Synthesis of 2-(2-phenylvinyl)-4-quinolinol via Microwave Irradiation

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of 4-Quinolinols and the Advent of Microwave-Assisted Organic Synthesis (MAOS) Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 4-Quinolinols and the Advent of Microwave-Assisted Organic Synthesis (MAOS)

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Among its derivatives, 4-quinolinols and their analogs exhibit a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. The 2-(2-phenylvinyl) substituent, also known as a styryl group, can further enhance or modulate this biological activity.

Traditional methods for the synthesis of quinoline derivatives often involve lengthy reaction times, harsh conditions, and consequently, lower yields.[3] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technology in synthetic chemistry.[4] This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, and an improvement in product yields and purity.[5][6] The principles of green chemistry are well-served by MAOS through its energy efficiency and potential for solvent-free reactions.[4]

This application note provides a detailed protocol for the rapid and efficient synthesis of 2-(2-phenylvinyl)-4-quinolinol, leveraging the benefits of microwave irradiation. The described methodology is designed to be a robust and reproducible procedure for researchers in academic and industrial settings.

The Underlying Chemistry: A Mechanistic Perspective

The synthesis of the quinoline ring can be achieved through several named reactions, with the Doebner-von Miller reaction being a relevant example for the condensation of anilines with α,β-unsaturated carbonyl compounds.[7] The formation of 2-(2-phenylvinyl)-4-quinolinol likely proceeds through an acid-catalyzed reaction cascade involving the following key steps:

  • Michael Addition: The reaction is initiated by the conjugate addition of an aniline to an appropriate β-ketoester or a related species bearing the styryl moiety. This step is crucial for forming the initial carbon-nitrogen bond.

  • Intramolecular Cyclization: Under acidic conditions, the intermediate undergoes an intramolecular cyclization, where the nucleophilic aromatic ring of the aniline attacks the carbonyl group.

  • Dehydration: The resulting cyclic intermediate readily dehydrates to form the quinoline ring system.

  • Tautomerization: The final product, 2-(2-phenylvinyl)-4-quinolinol, exists in equilibrium with its keto tautomer, 2-(2-phenylvinyl)-1,4-dihydroquinolin-4-one. The predominant tautomer can depend on the solvent and the solid-state packing.

Microwave irradiation significantly accelerates these steps by providing rapid and uniform heating, which overcomes the activation energy barriers more efficiently than conventional heating methods.

Visualizing the Reaction Pathway

Reaction_Mechanism cluster_reactants Reactants cluster_process Microwave-Assisted Reaction cluster_product Product Aniline Aniline Derivative Michael_Addition Michael Addition Aniline->Michael_Addition Acid Catalyst UnsaturatedCarbonyl α,β-Unsaturated Carbonyl (e.g., Cinnamaldehyde derivative) UnsaturatedCarbonyl->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Intermediate Dehydration Dehydration & Aromatization Cyclization->Dehydration Product 2-(2-phenylvinyl)-4-quinolinol Dehydration->Product

Caption: A simplified workflow of the microwave-assisted synthesis of 2-(2-phenylvinyl)-4-quinolinol.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on established methods for the synthesis of substituted quinolines.[5][8][9] Researchers should optimize the conditions for their specific substrates and microwave reactor.

Materials and Equipment:

  • Aniline

  • Ethyl benzoylacetate (or a similar β-ketoester)

  • Cinnamaldehyde

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Ethanol

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vessel (10 mL) with a magnetic stir bar

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Reaction Parameters:

ParameterValue
Microwave Power100 - 300 W
Temperature150 °C
Reaction Time10 - 20 minutes
PressureMonitored (typically up to 20 bar)

Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vessel, combine aniline (1.0 mmol), ethyl benzoylacetate (1.0 mmol), and cinnamaldehyde (1.0 mmol).

  • Catalyst Addition: Carefully add a catalytic amount of polyphosphoric acid (approximately 0.5 g) to the reaction mixture.

  • Solvent (Optional): For reactions that require a solvent to ensure homogeneity and efficient microwave absorption, add a minimal amount of a high-boiling polar solvent like ethanol or DMF (1-2 mL).

  • Vessel Sealing: Place a magnetic stir bar in the vessel and securely seal it with a cap.

  • Microwave Irradiation: Place the sealed vessel into the microwave reactor. Set the reaction parameters as follows: irradiate at a power of 200 W for 15 minutes, with a target temperature of 150°C.[5][9] Ensure that the stirring is active throughout the reaction. A cool-down step between irradiation cycles may be beneficial.[6]

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, carefully open the vessel. Quench the reaction mixture by slowly adding ice-cold water (10 mL).

  • Precipitation and Isolation: A solid precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with cold water to remove any remaining acid and water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-(2-phenylvinyl)-4-quinolinol.

Visualizing the Experimental Workflow

Experimental_Workflow A 1. Combine Reactants (Aniline, β-Ketoester, Cinnamaldehyde) B 2. Add Catalyst (e.g., Polyphosphoric Acid) A->B C 3. Seal Vessel & Place in Microwave Reactor B->C D 4. Microwave Irradiation (150°C, 15 min, 200W) C->D E 5. Cooling & Quenching (Ice-cold water) D->E F 6. Filtration & Washing E->F G 7. Recrystallization (Ethanol) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of 2-(2-phenylvinyl)-4-quinolinol

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the vinyl and quinoline protons and carbons in their expected chemical shift regions. The absence of signals from the starting materials will indicate the completion of the reaction.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H or N-H stretch (depending on the tautomeric form), C=C stretching of the vinyl group and the aromatic rings, and the absence of the carbonyl stretch from the starting β-ketoester.[10]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-(2-phenylvinyl)-4-quinolinol, confirming its successful synthesis.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Advantages of the Microwave-Assisted Protocol

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours to days10 - 20 minutes
Yield Moderate to goodGood to excellent
Energy Consumption HighLow
Side Reactions More prevalentMinimized
Reproducibility VariableHigh

Conclusion and Future Perspectives

This application note details an efficient, rapid, and reproducible microwave-assisted protocol for the synthesis of 2-(2-phenylvinyl)-4-quinolinol. The significant reduction in reaction time and potential for increased yields make this method highly attractive for high-throughput synthesis and library generation in drug discovery programs.[2] The presented protocol serves as a robust starting point for the synthesis of a variety of substituted 2-styryl-4-quinolinols by modifying the aniline and cinnamaldehyde precursors. Further optimization of reaction conditions, including catalyst and solvent screening, can be explored to enhance the yield and purity for specific derivatives.

References

  • D'Annessa, I., et al. (2025). Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides With Promising Anti-Lymphoma Activity. Archiv der Pharmazie. [Link]

  • Li, J. J. (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gebretensae, L. G., & Ferede, E. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Allais, F., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances. [Link]

  • ResearchGate. (2025). Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity. [Link]

  • PubMed. (2025). Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides With Promising Anti-Lymphoma Activity. [Link]

  • IUCr. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • ResearchGate. (2015). 4-Hydroxy-1-phenylquinolin-2(1 H )-one in One-pot Synthesis of Pyrimidoquinolines and Related Compounds under Microwave Irradiation and Conventional Conditions. [Link]

  • Gieshoff, T., & Griesbeck, A. G. (2014). Visible-light-induced, Ir-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. [Link]

  • Austin, J. F., & MacMillan, D. W. C. (2002). The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to R,β-Unsaturated Aldehydes. Journal of the American Chemical Society. [Link]

  • Wang, H., et al. (2017). Rh-catalyzed aerobic oxidative cyclization of anilines, alkynes, and CO. Chemical Science. [Link]

  • Progress in Chemical and Biochemical Research. (2026). Novel Microwave Assisted Synthesis of Some 3¬־ {2¬־ (1H¬־ 1, 2, 4-triazolyl) ethyl}¬־2¬־ Substituted Quinazolinone Ana. [Link]

  • Zhang, J., & Schmalz, H.-G. (2016). Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. Nature Communications. [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • Scilit. (1992). The acid-catalyzed cyclizations of unsaturated carbonyl compounds utilizing silica gel at high pressure. [Link]

Sources

Method

"one-pot synthesis of functionalized 4-styrylquinolines"

Advanced Application Note: Strategic One-Pot Synthesis of Functionalized 4-Styrylquinolines Part 1: Executive Summary & Strategic Rationale The Renaissance of the Styrylquinoline Scaffold Functionalized 4-styrylquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Note: Strategic One-Pot Synthesis of Functionalized 4-Styrylquinolines

Part 1: Executive Summary & Strategic Rationale

The Renaissance of the Styrylquinoline Scaffold Functionalized 4-styrylquinolines (4-SQLs) have emerged as a critical chemotype in modern drug discovery, particularly as HIV-1 Integrase Inhibitors (INIs) . Unlike earlier antiretrovirals, 4-SQLs target the viral integration process by blocking the binding of the viral Long Terminal Repeat (LTR) DNA to the integrase enzyme, a mechanism distinct from strand transfer inhibitors like Raltegravir. Beyond virology, these scaffolds exhibit potent antiproliferative activity against colorectal and breast cancer lines by inducing mitochondrial membrane depolarization.

The "One-Pot" Advantage Traditional synthesis of 4-SQLs involves prolonged reflux (24–48 hours) of 4-methylquinoline (lepidine) with aromatic aldehydes in toxic solvents (e.g., acetic anhydride or benzene) with low yields. This guide presents an optimized Microwave-Assisted Organic Synthesis (MAOS) protocol. This "one-pot" approach reduces reaction times from days to minutes, improves atom economy, and facilitates the rapid generation of Structure-Activity Relationship (SAR) libraries.

Part 2: Scientific Principles & Mechanism

The Vinylogous Acidity of Lepidine

The success of this synthesis relies on the specific reactivity of the C4-methyl group of the quinoline ring. Unlike a standard methyl group, the C4-methyl protons are "vinylogously acidic" (pKa ~20).

  • Resonance Stabilization: The nitrogen atom in the quinoline ring acts as an electron sink. When a base (or thermal energy) removes a proton from the C4-methyl, the resulting carbanion is stabilized by resonance delocalization onto the electronegative nitrogen.

  • Reactivity Profile: The C4-position (lepidine) is generally more reactive towards condensation than the C2-position (quinaldine) due to less steric hindrance during the initial nucleophilic attack on the aldehyde.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway for the condensation and subsequent dehydration.

ReactionMechanism Substrate 4-Methylquinoline (Lepidine) Intermediate Aldol-type Intermediate Substrate->Intermediate Deprotonation & Nucleophilic Attack Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Intermediate TS Dehydration Transition State Intermediate->TS - H2O (Ac2O assisted) Product 4-Styrylquinoline (E-isomer) TS->Product Microwave Irradiation (Rapid Kinetics)

Figure 1: Mechanistic pathway of the Knoevenagel-type condensation. The reaction is driven by the irreversible loss of water, favored by acetic anhydride and microwave heating.

Part 3: Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (The "Gold Standard")

This protocol is optimized for library generation, offering the highest reproducibility and yield. It utilizes Acetic Anhydride (


) as both solvent and dehydrating agent.

Materials:

  • 4-Methylquinoline (Lepidine) derivatives (1.0 equiv)

  • Functionalized Benzaldehyde (1.1 equiv)

  • Acetic Anhydride (Reagent Grade)

  • Microwave Reactor (e.g., Monowave 300 or CEM Discover) containing a sealed 10 mL vessel.

Step-by-Step Methodology:

  • Charge: In a 10 mL microwave process vial, add 4-methylquinoline (1.0 mmol) and the substituted benzaldehyde (1.1 mmol).

  • Solvent: Add Acetic Anhydride (1.0 – 2.0 mL). Note: Ensure the volume is sufficient to absorb microwave energy but leaves 50% headspace for pressure.

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 140°C – 160°C

    • Hold Time: 15 – 20 minutes

    • Stirring: High

    • Power: Dynamic mode (max 200W)

  • Work-up: Cool the reaction mixture to room temperature (RT).

  • Precipitation: Pour the reaction mixture into ice-cold water (20 mL) and stir vigorously for 10 minutes. The acetic anhydride hydrolyzes, and the hydrophobic 4-styrylquinoline product precipitates.

  • Isolation: Filter the precipitate under vacuum. Wash with cold water (

    
    ) to remove acetic acid byproducts.
    
  • Purification: Recrystallize from Ethanol or Methanol. If the product is oily, use flash column chromatography (Hexane:EtOAc 8:2).

Yield Expectations:

Substituent (R) Conventional Reflux (24h) Microwave (20 min)
H (Unsubstituted) 65% 92%
4-OMe (Electron Donating) 58% 88%
4-NO2 (Electron Withdrawing) 70% 94%

| 2,4-Cl2 (Steric/Halogen) | 45% | 85% |

Protocol B: Green "On-Water" Synthesis (Catalyst-Free)

For sensitive substrates or green chemistry compliance, this method avoids acetic anhydride.

Step-by-Step Methodology:

  • Charge: Mix 4-methylquinoline (1.0 mmol) and aldehyde (1.0 mmol) in a vial.

  • Additive: Add Glycerol (2 mL) as a microwave-absorbing solvent (high dielectric loss tangent).

  • Irradiation: Heat at 150°C for 10 minutes.

  • Extraction: Dilute with water, extract with Ethyl Acetate, and dry over

    
    .
    
  • Note: Yields are typically 5-10% lower than Protocol A but the process is acid-free.

Part 4: Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Yield / Incomplete Reaction Moisture in reagents.Use freshly distilled aldehydes. Water inhibits the dehydration step in Protocol A.
Black Tar Formation Thermal degradation / Polymerization.Reduce microwave temperature to 120°C and extend time. Ensure inert atmosphere (

) if aldehyde is oxidation-prone.
Product Oiling Out High lipophilicity preventing crystallization.Triturate the oil with cold diethyl ether or hexane to induce solidification.
Vessel Overpressure Hydrolysis of

in situ.
Ensure reagents are dry. Do not use wet glassware. Acetic anhydride + water = rapid exothermic pressure spike.

Part 5: Library Generation Workflow

The following workflow describes the high-throughput generation of 4-SQL libraries for HIV-1 integrase screening.

Workflow Start Reagent Selection (Lepidine + 20 Aldehydes) Synthesis Parallel Microwave Synthesis (150°C, 20 min) Start->Synthesis Workup Precipitation in Ice Water & Filtration Synthesis->Workup QC QC: LC-MS & NMR (Confirm E-isomer) Workup->QC Screening Biological Assay (HIV-1 Integrase 3'-Processing) QC->Screening

Figure 2: High-throughput workflow for the synthesis and screening of 4-styrylquinoline libraries.

Part 6: References

  • Microwave-Enhanced Synthesis of Styrylquinolines: Santoro, A. et al. (2025).[1][2] Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides With Promising Anti-Lymphoma Activity. Archiv der Pharmazie. [Link]

  • HIV-1 Integrase Inhibition Mechanism: Zouhiri, F. et al. (2005). Structure-Activity Relationships and Binding Modes of Styrylquinolines as HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Cellular Mode of Action: Vera-Otarola, J. et al. (2009).[3] Styrylquinolines, Integrase Inhibitors Acting Prior to Integration: a New Mechanism of Action. Journal of Virology. [Link]

  • Green Synthesis Methodologies: Shen, Q. et al. (2012).[4] Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis. [Link]

Sources

Application

Application Notes and Protocols for Evaluating the Antitrypanosomal Activity of 2-Styrylquinolines

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2-styrylquinolines as potential antitrypanosomal agents. This document outlines t...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2-styrylquinolines as potential antitrypanosomal agents. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough assessment of this promising class of compounds against Trypanosoma cruzi, the causative agent of Chagas disease.

Introduction: The Rationale for Investigating 2-Styrylquinolines against Trypanosoma cruzi

Chagas disease, a neglected tropical disease caused by the protozoan parasite Trypanosoma cruzi, affects millions globally, with current treatments limited to benznidazole and nifurtimox.[1][2] These drugs exhibit significant toxicity and variable efficacy, particularly in the chronic phase of the disease, underscoring the urgent need for novel therapeutic agents.[1][2]

Styrylquinolines (SQs) have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antiprotozoal effects.[1] Previous studies have demonstrated the potential of 2-styrylquinoline derivatives against various parasites, including Plasmodium falciparum and Leishmania species.[1] Notably, specific 2-styrylquinoline compounds have shown promising inhibitory activity against T. cruzi trypomastigotes and intracellular amastigotes, suggesting their potential as lead compounds for the development of new anti-Chagasic drugs.[1]

The scientific premise for investigating 2-styrylquinolines lies in their chemical scaffold, which allows for diverse substitutions, enabling the fine-tuning of their biological activity and pharmacokinetic properties. Understanding the structure-activity relationships (SAR) is therefore a critical aspect of their development.[3][4][5] While the precise mechanism of action for their antitrypanosomal activity is still under investigation, related quinoline-based compounds have been shown to exert their effects through various mechanisms, including the inhibition of essential parasitic enzymes like trypanothione reductase, disruption of cellular organelles such as the Golgi complex and endoplasmic reticulum, and the induction of oxidative stress or necrotic cell death.[6][7][8]

This guide provides a systematic approach to evaluating the in vitro and in vivo antitrypanosomal efficacy of novel 2-styrylquinoline derivatives, along with protocols for assessing their cytotoxicity to ensure a favorable selectivity profile.

Experimental Workflow for Antitrypanosomal Evaluation

A logical and stepwise approach is crucial for the comprehensive evaluation of 2-styrylquinolines. The following workflow ensures a thorough assessment from initial in vitro screening to in vivo efficacy studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis (2-Styrylquinolines) In_Vitro_Antitrypanosomal In Vitro Antitrypanosomal Assay (T. cruzi epimastigotes/trypomastigotes) Synthesis->In_Vitro_Antitrypanosomal Cytotoxicity Cytotoxicity Assay (Mammalian Cell Line) Synthesis->Cytotoxicity Selectivity_Index Determination of Selectivity Index (SI) In_Vitro_Antitrypanosomal->Selectivity_Index Cytotoxicity->Selectivity_Index Amastigote_Assay Intracellular Amastigote Assay Selectivity_Index->Amastigote_Assay Promising Compounds In_Vivo_Efficacy In Vivo Efficacy Study (Mouse Model) Amastigote_Assay->In_Vivo_Efficacy Active Compounds Toxicity_Assessment In Vivo Toxicity Assessment In_Vivo_Efficacy->Toxicity_Assessment Data_Analysis Data Analysis and Lead Candidate Selection Toxicity_Assessment->Data_Analysis

Figure 1: A comprehensive workflow for the evaluation of 2-styrylquinolines.

Detailed Protocols

Synthesis of 2-Styrylquinolines

Rationale: The synthesis of a focused library of 2-styrylquinolines with diverse substituents on both the quinoline and styryl rings is the first step in exploring their structure-activity relationship. A common synthetic route involves the condensation of a substituted quinaldine or 8-hydroxyquinaldine with a variety of aromatic aldehydes.[1][9]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted quinaldine (1 equivalent) and the desired aromatic aldehyde (1.2 equivalents) in a suitable solvent such as acetic anhydride.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 140°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature and pour it into a beaker containing ice water.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized 2-styrylquinolines using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antitrypanosomal Activity Assay

Rationale: The initial screening of the synthesized compounds is performed against the epimastigote or trypomastigote forms of T. cruzi. The use of a reporter gene, such as β-galactosidase, in the parasite allows for a colorimetric readout that is proportional to the number of viable parasites.[1]

Protocol:

  • Parasite Culture: Culture T. cruzi (e.g., Talahuen strain expressing β-galactosidase) in a suitable medium (e.g., LIT medium supplemented with 10% fetal bovine serum) at 28°C.[10]

  • Compound Preparation: Dissolve the synthesized 2-styrylquinolines in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mg/mL). Prepare serial dilutions of the compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Assay Plate Setup: In a 96-well microplate, add 100 µL of the parasite suspension (e.g., 1 x 10⁶ parasites/mL) to each well.

  • Compound Addition: Add 100 µL of the compound dilutions to the respective wells. Include wells with benznidazole as a positive control and wells with medium and 0.5% DMSO as a negative control.

  • Incubation: Incubate the plates for 72 hours at 28°C.

  • β-Galactosidase Assay:

    • Add 50 µL of a solution containing the substrate chlorophenol red-β-D-galactopyranoside (CPRG) and 1% Nonidet P-40 to each well.

    • Incubate the plates at 37°C for 4-6 hours.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the 50% effective concentration (EC₅₀) by non-linear regression analysis.

Cytotoxicity Assay on Mammalian Cells

Rationale: It is crucial to assess the toxicity of the compounds against a mammalian cell line to determine their selectivity. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][11]

Protocol:

  • Cell Culture: Culture a mammalian cell line (e.g., U-937 human myeloid leukemia cells or Vero cells) in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Cell Seeding: Seed the cells into a 96-well microplate at a density of approximately 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the 2-styrylquinolines to the wells and incubate for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration. Determine the 50% lethal concentration (LC₅₀) by non-linear regression analysis.

Determination of Selectivity Index (SI)

Rationale: The Selectivity Index is a critical parameter that indicates the therapeutic window of a compound. It is the ratio of the cytotoxicity to the antitrypanosomal activity.

Calculation:

SI = LC₅₀ (mammalian cells) / EC₅₀ (T. cruzi)

A higher SI value indicates greater selectivity of the compound for the parasite over the host cells. Compounds with an SI greater than 10 are generally considered promising for further development.

In Vivo Efficacy in a Murine Model of Chagas Disease

Rationale: Promising compounds from in vitro studies should be evaluated for their efficacy in an animal model of Chagas disease. The BALB/c mouse model is commonly used for this purpose.[1][9][12]

Protocol:

  • Animal Model: Use BALB/c mice (6-8 weeks old).

  • Infection: Infect the mice intraperitoneally with blood trypomastigotes of a virulent T. cruzi strain (e.g., 1 x 10⁴ parasites per mouse).

  • Treatment:

    • On day 5 post-infection, when parasitemia is detectable, begin treatment.

    • Administer the 2-styrylquinoline compounds orally at a specific dose (e.g., 100 mg/kg/day) for a defined period (e.g., 20 consecutive days).[9]

    • Include a group treated with benznidazole as a positive control and a group receiving the vehicle as a negative control.

  • Monitoring Parasitemia: Monitor the parasitemia in tail blood every other day using a Neubauer chamber.

  • Toxicity Assessment: Monitor the mice for any signs of toxicity, including weight loss and changes in behavior. At the end of the treatment, collect blood for biochemical analysis of liver and kidney function markers (e.g., ALT, AST, urea, creatinine).[9]

  • Cure Assessment: At the end of the experiment (e.g., day 90 post-treatment), assess for parasitological cure by methods such as hemoculture or PCR.

  • Data Analysis: Compare the parasitemia levels and survival rates between the treated and control groups.

Data Presentation and Interpretation

Tabular Summary of In Vitro Data

Summarizing the in vitro activity and cytotoxicity data in a table allows for easy comparison of the synthesized compounds.

CompoundEC₅₀ against T. cruzi (µM)[1]LC₅₀ on U-937 cells (µM)[1]Selectivity Index (SI)
3a 14.415.61.1
3b 25.4> 40.8> 1.6
3c 15.120.31.3
3d 40.8> 40.8> 1.0
Benznidazole Reference ValueReference ValueReference Value

Note: The data presented here is illustrative and should be replaced with experimentally determined values.

Structure-Activity Relationship (SAR) Insights

The analysis of the relationship between the chemical structure of the 2-styrylquinolines and their biological activity is crucial for rational drug design.

SAR cluster_0 2-Styrylquinoline Scaffold cluster_1 Substituent Effects on Activity Scaffold R1 R1 (Quinoline Ring): - Electron-donating groups (e.g., -OH) may enhance activity. - Position of substituent is critical. R2 R2 (Styryl Ring): - Electron-withdrawing groups (e.g., -Br) can increase cytotoxicity. - Lipophilicity (cLogP) plays a role in cell permeability.

Figure 2: Key structural features influencing the antitrypanosomal activity of 2-styrylquinolines.

Generally, the nature and position of substituents on both the quinoline and the styryl rings significantly influence the antitrypanosomal activity and cytotoxicity.[13][14] For instance, the presence of hydroxyl groups on the quinoline moiety can impact activity, while electron-withdrawing groups on the styryl ring might modulate cytotoxicity.[13][14] A careful analysis of the SAR data from the initial screening will guide the synthesis of second-generation compounds with improved potency and selectivity.

Potential Mechanisms of Action

While not fully elucidated for 2-styrylquinolines, several potential mechanisms of action can be hypothesized based on related compounds.

MoA 2-Styrylquinoline 2-Styrylquinoline Trypanothione_Reductase Inhibition of Trypanothione Reductase 2-Styrylquinoline->Trypanothione_Reductase Organelle_Disruption Disruption of Golgi and ER 2-Styrylquinoline->Organelle_Disruption Oxidative_Stress Induction of Oxidative Stress 2-Styrylquinoline->Oxidative_Stress Parasite_Death Parasite Death Trypanothione_Reductase->Parasite_Death Necrotic_Death Induction of Necrotic Cell Death Organelle_Disruption->Necrotic_Death Oxidative_Stress->Parasite_Death Necrotic_Death->Parasite_Death

Figure 3: Postulated mechanisms of antitrypanosomal action for 2-styrylquinolines.

Further mechanistic studies could involve enzymatic assays with purified trypanothione reductase, transmission electron microscopy to observe morphological changes in the parasite, and assays to measure the production of reactive oxygen species.

Conclusion and Future Directions

The evaluation of 2-styrylquinolines as antitrypanosomal agents is a promising avenue for the discovery of new treatments for Chagas disease. The protocols outlined in this guide provide a robust framework for the systematic assessment of their efficacy and selectivity. Future work should focus on expanding the chemical diversity of the synthesized libraries based on SAR insights, elucidating the precise mechanism(s) of action, and optimizing the pharmacokinetic properties of the most promising lead compounds to advance them towards preclinical development.

References

  • Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines. Heliyon. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology. [Link]

  • Structural design, synthesis and structure-activity relationships of thiazolidinones with enhanced anti-Trypanosoma cruzi activity. Archiv der Pharmazie. [Link]

  • In vitro cytotoxicity and anti -T. cruzi activity of styrylquinolines (SQ) 3a-h. ResearchGate. [Link]

  • Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. Pharmaceuticals (Basel). [Link]

  • Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines. PubMed. [Link]

  • Selective hydrolysis of styrylquinolines. For example, compare 2b, 3b and 18b.
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]

  • Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Molecules. [Link]

  • Antitrypanosomal Activity of Anthriscus Nemorosa Essential Oils and Combinations of Their Main Constituents. Molecules. [Link]

  • Isolation and Antitrypanosomal Characterization of Furoquinoline and Oxylipin from Zanthoxylum zanthoxyloides. Molecules. [Link]

  • In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. Antimicrobial Agents and Chemotherapy. [Link]

  • Dihydroquinazolines as a Novel Class of Trypanosoma brucei Trypanothione Reductase Inhibitors: Discovery, Synthesis, and Characterization of their Binding Mode by Protein Crystallography. Journal of Medicinal Chemistry. [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega. [Link]

  • Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease. Molecules. [Link]

  • Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth. Antimicrobial Agents and Chemotherapy. [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Publications. [Link]

  • Synthesis, Design, and Structure‐Activity Relationship of a Benzenesulfonylpiperazine Series against Trypanosoma cruzi. ResearchGate. [Link]

  • Rationally designed selective inhibitors of trypanothione reductase. Phenothiazines and related tricyclics as lead structures. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases. [Link]

  • Preclinical Studies in Anti-Trypanosomatidae Drug Development. Molecules. [Link]

  • (PDF) Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases. ResearchGate. [Link]

  • Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. Molecules. [Link]

  • Antitrypanosomal Activity of 1,2,3-Triazole-Based Hybrids Evaluated Using In Vitro Preclinical Translational Models. Pharmaceuticals (Basel). [Link]

  • Anti-trypanosomal quinazolines targeting lysyl-tRNA synthetases show partial efficacy in a mouse model of acute Chagas disease. The Journal of Biological Chemistry. [Link]

  • (PDF) In vitro and in vivo experimental models for drug screening and development for Chagas disease. ResearchGate. [Link]

  • Targeting Trypanothione Metabolism in Trypanosomatids. MDPI. [Link]

Sources

Method

Application Notes and Protocols for Utilizing Styrylquinolines in p53-Independent Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The tumor suppressor protein p53 is a cornerstone of many cancer therapies, acting as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The tumor suppressor protein p53 is a cornerstone of many cancer therapies, acting as a critical mediator of apoptosis. However, a significant portion of human cancers harbor mutations in the TP53 gene, rendering them resistant to conventional treatments that rely on a functional p53 pathway.[1] This has propelled the search for novel therapeutic agents capable of inducing apoptosis through p53-independent mechanisms. Styrylquinolines, a class of heterocyclic compounds, have emerged as promising candidates in this arena.[2] These compounds have demonstrated potent anticancer activity in various cancer cell lines, notably inducing apoptosis irrespective of their p53 status.[3] This document provides a comprehensive guide for researchers on the application of styrylquinolines to induce p53-independent apoptosis, detailing the underlying mechanisms, experimental design, and step-by-step protocols for key validation assays.

Introduction: The Therapeutic Promise of p53-Independent Apoptosis

The p53 protein, often hailed as the "guardian of the genome," plays a pivotal role in orchestrating cellular responses to stress, including DNA damage, by instigating cell cycle arrest, DNA repair, or apoptosis.[1] Consequently, the p53 signaling pathway is a frequent target for anticancer drug development.[4] However, the high incidence of TP53 mutations in tumors presents a major clinical challenge, as these mutations often lead to drug resistance and poor patient prognosis.[1] This underscores the urgent need for therapeutic strategies that can bypass the p53 pathway to eliminate cancer cells.

Styrylquinolines are a class of organic compounds characterized by a quinoline ring linked to a styryl group.[2] Their planar structure and chemical properties have been associated with a range of biological activities, including anticancer effects.[5] Notably, certain styrylquinoline derivatives have been shown to exert their cytotoxic effects through the induction of apoptosis in a manner that is independent of the cellular p53 status.[3] This makes them particularly attractive for the treatment of p53-mutated cancers.

Mechanism of Action: How Styrylquinolines Trigger p53-Independent Apoptosis

The prevailing evidence suggests that styrylquinolines induce p53-independent apoptosis primarily through the intrinsic or mitochondrial pathway. This process is often initiated by the generation of reactive oxygen species (ROS) and potential interactions with mitochondrial DNA.[1][6]

Induction of Oxidative Stress

Several studies have demonstrated that potent styrylquinoline compounds lead to an increase in intracellular ROS levels.[6] This elevation of ROS can disrupt the cellular redox balance, leading to oxidative damage to cellular components, including mitochondria.

Mitochondrial Pathway Engagement

The accumulation of ROS can trigger the mitochondrial pathway of apoptosis. This involves the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3] Released cytochrome c then participates in the formation of the apoptosome, a multi-protein complex that activates initiator caspases, such as caspase-9.[3] These initiator caspases, in turn, activate executioner caspases, like caspase-3 and -7, which are responsible for the cleavage of key cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[3][7]

Some styrylquinolines, due to their planar aromatic structure, are also thought to act as DNA intercalators.[1] This interaction may not be limited to nuclear DNA; intercalation with mitochondrial DNA (mtDNA) could also contribute to mitochondrial dysfunction and the initiation of apoptosis.[1]

The proposed signaling pathway is illustrated in the diagram below:

Styrylquinoline_Apoptosis_Pathway Styrylquinoline Styrylquinoline ROS ↑ Reactive Oxygen Species (ROS) Styrylquinoline->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Damages CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Releases Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase37 Caspase-3/7 (Activation) Apoptosome->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Proposed p53-independent apoptotic pathway induced by styrylquinolines.

Experimental Design: Validating p53-Independent Apoptosis

A robust experimental design is crucial to unequivocally demonstrate that a styrylquinoline compound induces apoptosis in a p53-independent manner. This typically involves a combination of cell-based assays using carefully selected cell lines.

Cell Line Selection: The Key to Demonstrating p53-Independence

The cornerstone of this research is the use of isogenic cell lines that differ only in their p53 status. The human colon carcinoma cell line HCT116 is a widely used model for this purpose.[3] Researchers should utilize both the wild-type HCT116 (p53+/+) and the p53-null variant (HCT116 p53-/-).[2] By comparing the effects of the styrylquinoline compound on both cell lines, one can directly assess the role of p53. Similar activity in both cell lines is a strong indicator of a p53-independent mechanism.

Workflow for Assessing Styrylquinoline Activity

A logical experimental workflow is essential for a comprehensive evaluation. The following diagram outlines a typical workflow:

Experimental_Workflow Start Styrylquinoline Compound Cell_Culture Culture HCT116 p53+/+ and HCT116 p53-/- cells Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Determine IC50 values Cell_Culture->MTT_Assay Treat cells ROS_Assay ROS Detection Assay (DCFH-DA) MTT_Assay->ROS_Assay Based on IC50 Apoptosis_Assays Apoptosis Confirmation ROS_Assay->Apoptosis_Assays AnnexinV Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assays->AnnexinV Caspase_Assay Caspase-3/7 Activity Assay (Luminescence) Apoptosis_Assays->Caspase_Assay Western_Blot Western Blot Analysis (Bax, Bcl-2, Cleaved Caspase-3) Apoptosis_Assays->Western_Blot Conclusion Conclusion: p53-Independent Apoptosis Induction AnnexinV->Conclusion Caspase_Assay->Conclusion Western_Blot->Conclusion

Caption: A typical experimental workflow for validating p53-independent apoptosis.

Protocols

The following section provides detailed, step-by-step protocols for the key assays mentioned in the experimental workflow.

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • HCT116 p53+/+ and HCT116 p53-/- cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Styrylquinoline compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT116 p53+/+ and p53-/- cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the styrylquinoline compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[10]

  • Absorbance Measurement: Gently shake the plates for 5-10 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).

Protocol 2: Detection of Intracellular ROS using DCFH-DA

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[11]

Materials:

  • Treated and control cells (from Protocol 1 setup in appropriate plates, e.g., 24-well or 96-well black plates)

  • DCFH-DA stock solution (10 mM in DMSO)[12]

  • Serum-free medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Treatment: Treat cells with the styrylquinoline compound at a concentration around the IC50 value for a predetermined time (e.g., 6, 12, or 24 hours). Include a positive control (e.g., H2O2) and a negative (vehicle) control.

  • Probe Loading: Remove the treatment medium and wash the cells once with warm serum-free medium.[12]

  • Incubation with DCFH-DA: Prepare a working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium.[12] Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[12]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[12]

  • Fluorescence Measurement: Add 100-200 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[13] Alternatively, visualize the cells under a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the control group to determine the fold increase in ROS production.

Protocol 3: Quantification of Apoptosis using Annexin V-FITC/PI Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by Propidium Iodide, PI).[5]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with the styrylquinoline compound, harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.

  • Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 4: Measurement of Caspase-3/7 Activity

This luminescent assay measures the activity of the key executioner caspases, caspase-3 and -7.[15]

Materials:

  • Treated and control cells in a 96-well white-walled plate

  • Caspase-Glo® 3/7 Assay Reagent (e.g., from Promega)

  • Luminometer

Procedure:

  • Cell Plating and Treatment: Plate cells and treat with the styrylquinoline compound as described for the MTT assay, but in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Assay Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[16]

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[16]

  • Incubation: Mix the contents by gently shaking the plate for 30-60 seconds. Incubate at room temperature for 1-2 hours.[16]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the pro-apoptotic protein Bax, the anti-apoptotic protein Bcl-2, and the cleaved (active) form of caspase-3.[17]

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash the cells with cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin). Calculate the Bax/Bcl-2 ratio and the levels of cleaved caspase-3 to assess the pro-apoptotic effect of the styrylquinoline.[18]

Data Presentation and Interpretation

Quantitative data should be presented clearly to facilitate comparison and interpretation.

Table 1: Representative IC50 Values of a Styrylquinoline Compound

Cell Linep53 StatusIC50 (µM) after 48h Treatment
HCT116+/+2.5 ± 0.3
HCT116-/-2.8 ± 0.4

Data are presented as mean ± SD from three independent experiments. The similar IC50 values in both cell lines suggest p53-independent cytotoxicity.

Conclusion

Styrylquinolines represent a valuable class of compounds for inducing p53-independent apoptosis, offering a promising therapeutic avenue for cancers with mutated or non-functional p53. The protocols detailed in this guide provide a robust framework for researchers to investigate and validate the pro-apoptotic activity of novel styrylquinoline derivatives. By employing a systematic approach that combines appropriate cell models with a suite of validated assays, the scientific community can further elucidate the therapeutic potential of these compounds and accelerate their development as next-generation anticancer agents.

References

  • Mrozek-Wilczkiewicz, A., et al. (2019). The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • Musioł, R., et al. (2015). Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action. PLoS ONE. Available at: [Link]

  • Musioł, R. (2019). Styrylquinoline - A Versatile Scaffold in Medicinal Chemistry. Current Medicinal Chemistry. Available at: [Link]

  • Mrozek-Wilczkiewicz, A., et al. (2019). The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 Values for Ruthenium Complexes and Cisplatin in Cell Lines HCT116... Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Available at: [Link]

  • MDPI. (2022). Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. Available at: [Link]

  • Regular Article. (n.d.). Combined 3D-QSAR and Molecular Docking Analysis of Styrylquinoline Derivatives as Potent anti-cancer Agents. Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Available at: [Link]

  • Cellosaurus. (n.d.). HCT 116 (CVCL_0291). Available at: [Link]

  • JoVE. (2023). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. Available at: [Link]

  • NCBI. (n.d.). In Silico HCT116 Human Colon Cancer Cell-Based Models En Route to the Discovery of Lead-Like Anticancer Drugs. Available at: [Link]

  • NCBI. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Available at: [Link]

  • ResearchGate. (n.d.). 3D-QSAR, molecular docking, ADMET, simulation dynamic, and retrosynthesis studies on new styrylquinolines derivatives against breast cancer. Available at: [Link]

  • T. Horton. (1994). MTT Cell Assay Protocol. Available at: [Link]

  • PubMed Central. (n.d.). Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage. Available at: [Link]

  • PubMed. (2021). Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,... Available at: [Link]

  • CONICET. (n.d.). Sensitization to oxaliplatin in HCT116 and HT29 cell lines by metformin and ribavirin and differences in response to mitochondri. Available at: [Link]

  • Bio-protocol. (n.d.). 3.3.4. DCF-DA Assay Protocol. Available at: [Link]

  • Bio-protocol. (n.d.). Caspase 3/7 apoptosis assay. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(2-phenylvinyl)-4-quinolinol

Executive Summary & Core Chemistry The Challenge: The synthesis of 2-(2-phenylvinyl)-4-quinolinol (also known as 4-hydroxy-2-styrylquinoline) relies on the Knoevenagel-type condensation of 2-methyl-4-quinolinol (quinaldi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The Challenge: The synthesis of 2-(2-phenylvinyl)-4-quinolinol (also known as 4-hydroxy-2-styrylquinoline) relies on the Knoevenagel-type condensation of 2-methyl-4-quinolinol (quinaldine derivative) with benzaldehyde .

The Problem: Researchers often report yields below 40% due to:

  • Reversibility: The reaction produces water; without removal, equilibrium limits conversion.

  • Tautomeric Deactivation: The 4-OH group exists in equilibrium with the 4-quinolone form, potentially reducing the acidity of the C2-methyl protons necessary for the initial nucleophilic attack.

  • Polymerization: Prolonged heating causes oxidative polymerization of the aldehyde.

The Solution: This guide provides two validated protocols: a Classical Dehydration Method (Acetic Anhydride) and a High-Throughput Microwave Method (Recommended for yields >85%).

Diagnostic Matrix: Troubleshooting Your Reaction

Use this decision matrix to identify the root cause of failure before altering your protocol.

Symptom Probable Cause Corrective Action
Yield < 30% Equilibrium stagnation (Water accumulation).Switch to Acetic Anhydride (

)
as solvent/reagent to chemically consume water.
Black/Tarry Crude Oxidative polymerization of benzaldehyde.Perform reaction under Inert Atmosphere (

/Ar)
. Add antioxidant (e.g., hydroquinone trace) if strictly necessary.
No Precipitation Product trapped in solvent or amphoteric solubility.Adjust pH to neutral (pH 6-7) . The 4-OH group makes the molecule amphoteric; it dissolves in both strong acid and base.
Starting Material Remains Low activation energy.Microwave Irradiation. Conventional reflux is often insufficient to overcome the activation barrier of the tautomer.

Critical Mechanism & Pathway Visualization

Understanding the mechanism is vital for troubleshooting. The reaction requires the deprotonation of the C2-methyl group.

Reaction Pathway Diagram

ReactionPathway SM1 2-methyl-4-quinolinol (Enol/Keto Tautomer) Inter Intermediate (Aldol Adduct) SM1->Inter Activation (Ac2O/Base) SM2 Benzaldehyde SM2->Inter TS Transition State (Dehydration) Inter->TS -H2O (Rate Limiting) Prod 2-(2-phenylvinyl)-4-quinolinol (Target) TS->Prod Water H2O (Byproduct) TS->Water Water->Inter Reversibility (Yield Killer)

Figure 1: The reaction pathway highlights the critical dehydration step. Accumulation of water (red dotted line) reverses the reaction, necessitating chemical dehydrating agents like Acetic Anhydride.

Validated Experimental Protocols

Protocol A: The "Green" Microwave Method (Recommended)

Best for: High yield (>85%), speed, and purity.

Rationale: Microwave irradiation provides direct dielectric heating, overcoming the high activation energy barrier of the 4-quinolone tautomer more efficiently than convective heating.

  • Stoichiometry: Mix 2-methyl-4-quinolinol (1.0 eq) and Benzaldehyde (1.5 eq).

  • Solvent/Catalyst: Add Acetic Anhydride (3-5 mL per mmol of substrate).

    • Note: Acetic anhydride acts as both solvent and dehydrating agent.

  • Irradiation:

    • Power: 300W (Dynamic mode).

    • Temperature: 140°C.

    • Time: 15–20 minutes.

  • Work-up:

    • Cool to room temperature.[1]

    • Pour the mixture into ice-cold water (10x volume).

    • The product will precipitate as a yellow/orange solid.

    • Filter and wash with cold water.

Protocol B: Classical Chemical Dehydration

Best for: Large scale scale-up where microwave reactors are unavailable.

  • Setup: Round-bottom flask with a reflux condenser and drying tube (

    
    ).
    
  • Reaction: Dissolve 2-methyl-4-quinolinol (10 mmol) in Acetic Anhydride (10 mL). Add Benzaldehyde (15 mmol).

  • Conditions: Reflux at 140°C (oil bath temperature) for 12–16 hours .

    • Critical Step: Monitor by TLC (Mobile phase: DCM/MeOH 95:5).

  • Quenching:

    • Cool to 80°C.

    • Slowly add Ethanol (10 mL) to decompose excess anhydride (Caution: Exothermic).

    • Pour into crushed ice.

    • Neutralize with 25% Ammonia solution to pH 7 to ensure precipitation of the amphoteric product.

Purification & Characterization Data

The 4-OH group creates unique solubility challenges.

Solubility Profile
SolventSolubilityUsage
Water InsolubleWash solvent
Ethanol (Cold) PoorWash solvent
Ethanol (Hot) ModerateRecrystallization
DMF/DMSO HighReaction solvent (if not using Ac2O)
Dilute HCl SolubleProtonation of N-1
Dilute NaOH SolubleDeprotonation of 4-OH
Recrystallization Protocol

If the crude product is dark or impure:

  • Dissolve crude solid in minimal boiling DMF or Acetic Acid .

  • Add hot Ethanol dropwise until turbidity appears.

  • Allow to cool slowly to room temperature, then 4°C.

  • Yield Expectation: 85-92% (Microwave), 50-65% (Classical).

Frequently Asked Questions (FAQ)

Q: Can I use Zinc Chloride (


) as a catalyst? 
A:  Yes. Fused 

(1.0 eq) allows the reaction to proceed without acetic anhydride (using solvent-free or high-boiling solvent conditions). However, removing zinc salts during purification can be tedious and may trap the product. The Acetic Anhydride method is generally cleaner for this specific derivative.

Q: Why is my product melting point lower than reported (Lit: ~250-260°C)? A: This usually indicates trapped solvent (acetic acid) or the presence of the cis-isomer. The trans-isomer is thermodynamically favored. Recrystallize from Ethanol/DMF to remove solvent and isomerize any cis product to trans.

Q: The product dissolves during the water wash. Why? A: You likely acidified the solution too much (protonating the nitrogen) or made it too basic (deprotonating the phenol). The "Sweet Spot" for precipitation is pH 6.5 – 7.5 .

References

  • Microwave-Assisted Synthesis of Styrylquinolines

    • Title: Microwave-Assisted Synthesis of Quinoline Derivatives.[2][3][4][5][6]

    • Source: National Institutes of Health (PMC) / Frontiers in Chemistry.
    • Relevance: Validates the 90%+ yield improvement using microwave irradiation for quinoline condens
    • URL:[Link]

  • Mechanism of Styryl Condensation

    • Title: Synthesis of Substituted 2-Pyridyl-4-phenylquinolines (Condensation Mechanisms).[7]

    • Source: N
    • Relevance: Details the acid-catalyzed condensation mechanism essential for understanding the reaction p
    • URL:[Link]

  • Purification & Solubility

    • Title: 2-Methyl-4-hydroxyquinoline (Organic Syntheses Procedure).[1]

    • Source: Organic Syntheses.[1][4][6][8]

    • Relevance: Provides foundational physical property data and workup procedures for the starting material and similar deriv
    • URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in Styrylquinoline Synthesis

Welcome to the technical support center for styrylquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for styrylquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these vital heterocyclic compounds. The following content is structured in a question-and-answer format to directly address specific experimental issues, providing not only solutions but also the underlying chemical principles to empower your synthetic strategies.

Section 1: Doebner-von Miller Synthesis & Related Reactions

The Doebner-von Miller reaction is a robust method for quinoline synthesis, but it is not without its challenges, particularly when targeting styrylquinolines. The harsh acidic conditions can often lead to undesirable side products.

Question 1: My Doebner-von Miller reaction is producing a significant amount of tar and polymeric material, resulting in a low yield of my desired styrylquinoline. What is happening and how can I prevent it?

Answer:

This is a very common issue in the Doebner-von Miller synthesis and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone (e.g., cinnamaldehyde or chalcone) used to generate the styryl moiety.[1][2][3] Under strong acidic and high-temperature conditions, these substrates can readily self-condense or polymerize, leading to the formation of intractable tars and a significant reduction in the yield of the desired quinoline.

Causality: The strong acid protonates the carbonyl group of the α,β-unsaturated system, making the β-carbon highly electrophilic and susceptible to nucleophilic attack, including from another molecule of the unsaturated carbonyl, initiating polymerization.

Here are proven strategies to mitigate tar and polymer formation:

Strategy 1: Biphasic Reaction Medium

A highly effective method to suppress polymerization is to perform the reaction in a two-phase solvent system.[4] This approach sequesters the α,β-unsaturated carbonyl compound in an organic phase, limiting its contact with the strong aqueous acid phase where polymerization is most rampant.

Experimental Protocol: Biphasic Doebner-von Miller Synthesis of a 2-Styrylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aniline (1.0 eq.), a suitable organic solvent (e.g., toluene or chlorobenzene, 2-3 mL per mmol of aniline), and the α,β-unsaturated aldehyde/ketone (1.1 eq.).

  • Acid Addition: In a separate vessel, prepare the aqueous acidic phase by carefully adding concentrated hydrochloric acid or sulfuric acid to water.

  • Reaction Execution: Vigorously stir the biphasic mixture and heat to the desired reaction temperature (typically reflux). The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can then be purified by flash column chromatography.

Strategy 2: Slow Addition of Reactants

Controlling the concentration of the α,β-unsaturated carbonyl compound is crucial. By adding it slowly to the heated acidic solution of the aniline, you can maintain a low steady-state concentration, thus favoring the desired reaction with the aniline over self-polymerization.[1]

Workflow for Slow Addition

G start Start prepare_aniline Prepare heated acidic solution of aniline start->prepare_aniline slow_add Slowly add α,β-unsaturated carbonyl prepare_aniline->slow_add monitor Monitor reaction (TLC/LC-MS) slow_add->monitor workup Work-up and Purification monitor->workup end End workup->end

Strategy 3: Temperature Optimization

While heating is often necessary, excessive temperatures can accelerate tar formation.[1] It is crucial to find the optimal temperature for your specific substrates that allows for a reasonable reaction rate without promoting significant side reactions. A vigorous exothermic reaction may even require initial cooling.

Question 2: My Doebner-von Miller reaction with an aniline and cinnamaldehyde is giving me a complex mixture of products, not just the expected 2-styrylquinoline. What are the possible side products?

Answer:

Besides polymerization, the Doebner-von Miller reaction can proceed through a complex fragmentation-recombination mechanism, which can lead to a variety of side products, especially when the reaction conditions are not carefully controlled.[5]

Mechanism of Side Product Formation:

The initial Michael adduct of the aniline to the α,β-unsaturated carbonyl can fragment into an imine and a saturated ketone. These fragments can then recombine in various ways, or react with other aniline molecules, leading to a mixture of quinoline and non-quinoline byproducts.[5]

Potential Side Products in Styrylquinoline Synthesis

Side Product TypeFormation MechanismHow to Minimize
Over-reduction Products The oxidizing agent used in the final aromatization step can sometimes be consumed by side reactions, leading to partially hydrogenated quinoline derivatives.Ensure a sufficient amount of a suitable oxidizing agent is present.
Michael Adducts Incomplete cyclization can leave the initial Michael adduct of the aniline to the α,β-unsaturated carbonyl as a significant byproduct.[6][7][8]Optimize reaction time and temperature to favor the cyclization and dehydration steps.
Aniline Self-Condensation Products Under strongly acidic conditions, anilines can undergo self-condensation to form various colored impurities.Use the mildest possible acidic conditions that still promote the desired reaction.

Section 2: Combes Synthesis

The Combes synthesis offers a route to 2,4-disubstituted quinolines, which can be adapted for styrylquinoline synthesis. However, the use of unsymmetrical β-dicarbonyl compounds can lead to issues with regioselectivity.

Question 3: I am using an unsymmetrical β-diketone in a Combes synthesis to prepare a styrylquinoline derivative, and I am getting a mixture of two regioisomers. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a well-known challenge in the Combes synthesis when using unsymmetrical β-diketones.[9] The regioselectivity is governed by a delicate interplay of steric and electronic effects during the acid-catalyzed cyclization of the intermediate enamine.[9]

Controlling Regioselectivity:

  • Steric Hindrance: The cyclization will preferentially occur at the less sterically hindered ortho-position of the aniline ring. Similarly, the aniline will initially condense with the less sterically hindered carbonyl group of the β-diketone. By carefully choosing the substitution pattern on both the aniline and the β-diketone, you can often favor the formation of one regioisomer.

  • Electronic Effects: Electron-donating groups on the aniline ring will activate the ortho- and para-positions towards electrophilic attack, influencing the direction of cyclization. Conversely, electron-withdrawing groups will deactivate these positions.[10]

  • Choice of Acid Catalyst: While sulfuric acid is traditional, polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) can sometimes offer better regioselectivity.[9] These catalysts can alter the reaction mechanism and the transition state energies for the formation of the different regioisomers.

Troubleshooting Regioselectivity in Combes Synthesis

G start Mixture of Regioisomers Observed sterics Analyze Steric Hindrance start->sterics electronics Evaluate Electronic Effects start->electronics catalyst Modify Acid Catalyst start->catalyst sub_aniline Modify Aniline Substituents sterics->sub_aniline sub_diketone Modify β-Diketone Substituents sterics->sub_diketone edg Introduce EDGs/EWGs on Aniline electronics->edg ppa Try PPA or PPE catalyst->ppa

Section 3: Friedländer Annulation

The Friedländer synthesis is a versatile method for constructing the quinoline ring system, and it can be adapted for the synthesis of styrylquinolines by using an appropriate α,β-unsaturated ketone.

Question 4: I am attempting a Friedländer synthesis of a styrylquinoline using a 2-aminoaryl ketone and an α,β-unsaturated ketone, but the reaction is giving low yields and multiple byproducts. What are the likely side reactions?

Answer:

While the Friedländer annulation is a powerful tool, its application with α,β-unsaturated ketones can be complicated by competing side reactions.[11][12]

Common Side Reactions:

  • Self-Condensation of the Ketone (Aldol Condensation): Under the basic or acidic conditions often employed in the Friedländer synthesis, the α,β-unsaturated ketone can undergo self-condensation via an aldol-type reaction, leading to polymeric materials and reducing the amount of ketone available for the desired reaction.[12]

  • Michael Addition without Cyclization: The 2-amino group of the aryl ketone can act as a nucleophile and add to the β-position of the α,β-unsaturated ketone (a Michael addition). If the subsequent intramolecular cyclization and dehydration to form the quinoline ring are slow, the Michael adduct may be a significant byproduct.[6][7][8]

  • Formation of Alternative Heterocycles: Depending on the specific substrates and reaction conditions, alternative cyclization pathways may become competitive, leading to the formation of other heterocyclic systems.

Strategies for a Successful Friedländer Synthesis of Styrylquinolines

ParameterRecommendationRationale
Catalyst Use milder catalysts such as iodine, Lewis acids (e.g., Yb(OTf)₃), or organocatalysts.[4][12]Harsher conditions (strong acids/bases, high temperatures) can promote side reactions.[13]
Reaction Temperature Optimize the temperature to be high enough for the reaction to proceed but low enough to minimize side reactions.Temperature control is critical for selectivity.[1]
Reactant Stoichiometry A slight excess of the more stable reactant can sometimes drive the reaction to completion.Pushing the equilibrium towards the product can minimize the accumulation of intermediates.
Solvent The choice of solvent can significantly impact the reaction outcome.[13]Solvents can influence the solubility of reactants and intermediates, as well as the stability of transition states.

Experimental Protocol: Microwave-Assisted Friedländer Synthesis

Microwave irradiation can often provide rapid and efficient heating, leading to shorter reaction times and potentially cleaner reactions.[2][14]

  • Reactant Mixture: In a microwave-safe vessel, combine the 2-aminoaryl ketone (1.0 eq.), the α,β-unsaturated ketone (1.2 eq.), and a suitable catalyst (e.g., MOPS on acidic alumina).[14]

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a set temperature and time. The optimal conditions will need to be determined empirically.

  • Work-up and Purification: After cooling, the product can be isolated by filtration and purified by recrystallization or column chromatography.[14]

Section 4: General Purification Strategies

Purifying styrylquinolines from complex reaction mixtures resulting from the aforementioned side reactions can be challenging.

Question 5: My crude styrylquinoline product is a complex mixture containing tarry materials and several closely related byproducts. What are the most effective purification techniques?

Answer:

The purification of styrylquinolines often requires a multi-step approach.

  • Initial Work-up to Remove Tars: For reactions that produce significant amounts of tar, an initial purification step is often necessary before chromatographic separation.

    • Steam Distillation: If the desired styrylquinoline is volatile, steam distillation can be an effective method to separate it from non-volatile tars and polymeric materials.[3]

    • Solvent Trituration/Precipitation: Dissolving the crude mixture in a suitable solvent and then adding a non-solvent can sometimes selectively precipitate the desired product, leaving impurities in solution.

  • Chromatographic Purification:

    • Flash Column Chromatography: This is the most common method for purifying styrylquinolines. A careful selection of the stationary phase (e.g., silica gel or alumina) and the eluent system is crucial for achieving good separation. Gradient elution is often necessary to separate closely related byproducts.

    • Preparative HPLC: For very challenging separations or for obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed.[15]

Tips for Successful Chromatographic Purification

  • TLC Analysis: Before attempting column chromatography, optimize the separation on a thin-layer chromatography (TLC) plate to identify a suitable eluent system.

  • Detector Wavelength: When using UV detection, select a wavelength where the desired product has strong absorbance but the impurities have weaker absorbance, if possible.[15]

  • Mass-Directed Purification: If available, coupling a mass spectrometer to your preparative LC system allows for the collection of fractions based on the mass-to-charge ratio of the desired product, greatly simplifying the identification and isolation of the target compound.

References

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Matsugi, M., et al. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Tetrahedron Letters, 41(45), 8523-8525.
  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);.... Retrieved from [Link]

  • Hassan, S. A., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of the Iranian Chemical Society, 19(12), 5345-5355.
  • MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Retrieved from [Link]

  • Khan, I., et al. (2021).
  • National Center for Biotechnology Information. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • LCGC. (2022). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Decreasing the Content of Quinoline-Insoluble Components in Coal Tar by Centrifugation with Diluents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • YouTube. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Korea Science. (1990). Studies on Synthesis and Heterocyclisation Reactions of Michael Products and Formation of New 1, 4-Thiazine Quinoxaline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Interchim. (2021). From Synthesis to purification: 5 tips to make the process easier and faster. Retrieved from [Link]

  • Chromatography Online. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Decarboxylative Annulation of α-Amino Acids with β-Ketoaldehydes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects in the Synthesis of Styrylquinoline Derivatives

Welcome to the technical support center for the synthesis of styrylquinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of styrylquinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Styrylquinolines are a significant class of heterocyclic compounds, recognized for their broad spectrum of biological activities, including anticancer and antiretroviral properties.[1][2] However, their synthesis can be sensitive to reaction conditions, with the choice of solvent playing a pivotal, and often underestimated, role in determining reaction efficiency, yield, and purity.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to solvent effects in the synthesis of these important molecules.

Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent fundamentally impact the synthesis of styrylquinoline derivatives?

The solvent is not merely an inert medium for the reaction; it actively influences the synthesis in several critical ways:

  • Solubility of Reactants and Intermediates: For a reaction to proceed efficiently, the starting materials, catalysts, and key intermediates must be adequately solvated. Poor solubility can lead to slow or incomplete reactions.

  • Stabilization of Intermediates and Transition States: Solvents can stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. For instance, polar solvents are crucial in reactions involving ionic intermediates.[3][4]

  • Reaction Pathway and Selectivity: The solvent can dictate the reaction pathway. For example, in Friedländer synthesis, a common method for quinoline ring formation, the solvent can influence regioselectivity when using unsymmetrical ketones.[5] Furthermore, some solvents can promote or suppress side reactions, such as the self-condensation of aldehydes or ketones.[5][6]

  • Catalyst Activity: The solvent can affect the catalytic activity by coordinating with the catalyst or by influencing its aggregation state. This is particularly important in metal-catalyzed reactions like Heck couplings, which are sometimes used for styrylquinoline synthesis.[7]

Q2: What are the key differences between polar protic and polar aprotic solvents in the context of styrylquinoline synthesis?

Understanding the distinction between these solvent classes is crucial for troubleshooting and optimization.

  • Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol, acetic acid) possess O-H or N-H bonds and can act as hydrogen bond donors.[8] They are excellent at solvating both cations and anions. However, their ability to hydrogen bond with strong nucleophiles can "cage" the nucleophile, reducing its reactivity in certain reactions like SN2-type mechanisms.[3][4] In some syntheses, like specific Friedländer condensations, a mixture of ethanol and water can provide high yields.[9]

  • Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetone, acetonitrile) have large dipole moments but lack O-H or N-H bonds.[8] They are good at solvating cations but are less effective at solvating anions, leaving them "naked" and more reactive.[4] This makes them particularly suitable for reactions that require a strong, unencumbered nucleophile, such as the Knoevenagel condensation, which is often a key step in forming the styryl moiety.[10][11][12] Studies have shown that polar aprotic solvents like DMF can be superior for Knoevenagel condensations, leading to higher conversions and selectivities in shorter reaction times compared to protic or nonpolar solvents.[11]

Troubleshooting Guide
Scenario 1: My reaction yield is consistently low. Could the solvent be the problem?

Low yield is a common frustration, and the solvent is a prime suspect.[5][6][13] Here’s a systematic approach to diagnose and resolve the issue.

Question: I'm attempting a Friedländer annulation to form the quinoline ring, but my yield is poor. What should I check first regarding the solvent?

Answer:

  • Ensure Anhydrous Conditions: The presence of water can be detrimental in many acid-catalyzed reactions, including the Friedländer synthesis.[5] Water can hydrolyze starting materials or interfere with the catalyst. Always use anhydrous solvents and consider flame-drying your glassware for sensitive reactions.[5][13]

  • Check Reactant Solubility: Visually inspect your reaction. Do the starting materials appear to be fully dissolved at the reaction temperature? If not, you may need to switch to a solvent with better solubilizing properties.

  • Consider Solvent Polarity: The Friedländer reaction involves condensation and cyclization steps that can be influenced by solvent polarity. If you are using a nonpolar solvent like toluene, you might see an improvement by switching to a more polar solvent like ethanol or even a high-boiling point solvent like mineral oil for thermal cyclization steps that require high temperatures.[14]

  • Evaluate Side Reactions: The solvent choice can influence competing side reactions. For instance, under basic conditions, the ketone or aldehyde can undergo self-aldol condensation.[5] Changing the solvent and catalyst system (e.g., from base-catalyzed in ethanol to acid-catalyzed under solvent-free conditions) can mitigate this.[5]

Below is a troubleshooting workflow to guide your decisions.

G start Low Yield Observed check_purity Are reagents and solvents pure and anhydrous? start->check_purity yes_purity Yes check_purity->yes_purity Yes no_purity No check_purity->no_purity No check_solubility Are all reactants fully dissolved? yes_purity->check_solubility purify Purify/dry reagents and solvents. Repeat reaction. no_purity->purify purify->start yes_solubility Yes check_solubility->yes_solubility Yes no_solubility No check_solubility->no_solubility No check_side_products Is TLC/LC-MS showing significant side products? yes_solubility->check_side_products change_solvent Screen solvents with higher polarity or co-solvents. no_solubility->change_solvent change_solvent->start yes_side_products Yes check_side_products->yes_side_products Yes no_side_products No check_side_products->no_side_products No optimize_conditions Optimize temperature and catalyst. Consider alternative solvent to disfavor side reactions. yes_side_products->optimize_conditions final_check Re-evaluate reaction mechanism and solvent choice based on new data. no_side_products->final_check optimize_conditions->start

Caption: Troubleshooting workflow for low yield in styrylquinoline synthesis.

Question: I'm performing a Knoevenagel condensation between a 2-methylquinoline and an aromatic aldehyde, and the reaction is very slow. How can the solvent affect the reaction rate?

Answer:

The Knoevenagel condensation is a base-catalyzed reaction where an active hydrogen compound adds to a carbonyl group.[15] The solvent plays a critical role here:

  • Deprotonation Step: The reaction is initiated by the deprotonation of the active methylene group (the methyl group on the quinoline). A polar aprotic solvent like DMF or DMSO is often superior because it does not strongly solvate the base (e.g., piperidine, potassium carbonate), making it more available to deprotonate the substrate.[11]

  • Protic Solvent Interference: In contrast, a polar protic solvent like ethanol can hydrogen-bond with the base, reducing its basicity and slowing down the initial deprotonation step. This can lead to significantly longer reaction times and lower conversions.[11]

  • Solubility and Temperature: Ensure your aromatic aldehyde is soluble. If not, consider a solvent like toluene, but be aware that nonpolar solvents can also lead to slower reactions compared to polar aprotic options.[11] Sometimes, a higher boiling point solvent is chosen to drive the reaction forward by allowing for higher temperatures, which facilitates the dehydration step.

Data Snapshot: Solvent Effects on Knoevenagel Condensation

The following table summarizes typical observations for solvent effects on the Knoevenagel condensation, based on general principles and published data.[11]

Solvent ClassExample SolventTypical Reaction TimeTypical YieldRationale
Polar Aprotic DMF, DMSOFast (e.g., 15-30 min)High to ExcellentEfficiently dissolves reactants; does not "cage" the base, leading to a fast deprotonation step.[11]
Polar Protic Ethanol, MethanolSlow (e.g., several hours)Poor to ModerateSolvates and deactivates the base through hydrogen bonding, slowing the reaction.[11]
Nonpolar Toluene, HexaneModerate to SlowModerateGenerally lower solubility of reactants and catalysts can lead to slower rates.[11]
Solvent-Free NoneVariableGood to ExcellentEnvironmentally friendly; often requires thermal or microwave activation. Can be very effective.[16]
Experimental Protocols
Protocol 1: General Procedure for Friedländer Annulation in a Protic Solvent

This protocol is a representative method for synthesizing a 2-methyl-4-styrylquinoline derivative.[7]

Objective: To synthesize (E)-2-methyl-4-styrylquinoline from (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one and acetone.

Materials:

  • (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one (1.0 mmol)

  • Acetone (excess, e.g., 5 mL)

  • Glacial Acetic Acid (5 mL)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • In a 50 mL round-bottom flask, combine the (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one (1.0 mmol) and acetone (5 mL).

  • Add glacial acetic acid (5 mL) to the mixture. Acetic acid acts as both the solvent and the acid catalyst.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a stir plate.

  • Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium carbonate until the effervescence ceases.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).[7]

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[7]

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[7]

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification a 1. Combine Reactants: (2-aminophenyl)chalcone + Acetone b 2. Add Solvent/Catalyst: Glacial Acetic Acid a->b c 3. Heat to Reflux b->c d 4. Monitor by TLC c->d e 5. Cool & Neutralize d->e f 6. Extract with Organic Solvent e->f g 7. Dry & Concentrate f->g h 8. Purify Product g->h

Caption: Workflow for Friedländer Annulation Protocol.

References
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved February 6, 2026, from [Link]

  • Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents. r/chemhelp. Retrieved February 6, 2026, from [Link]

  • Musiol, R. (2017). Styrylquinoline - A Versatile Scaffold in Medicinal Chemistry. PubMed. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved February 6, 2026, from [Link]

  • Vera, R., Mantilla, J. P., Palma, A., Cobo, J., & Glidewell, C. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(10), 524-530. [Link]

  • Beilstein Journal of Organic Chemistry. (2024, August 7). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. PMC. Retrieved February 6, 2026, from [Link]

  • Mrozek-Wilczkiewicz, A., et al. (2019). The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. European Journal of Medicinal Chemistry, 177, 145-157. [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (2024, August 23). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2014, December 1). In(OTf)3‐Catalyzed Synthesis of 2‐Styryl Quinolines: Scope and Limitations of Metal Lewis Acids for Tandem Friedlaender Annulation—Knoevenagel Condensation. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved February 6, 2026, from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction? Retrieved February 6, 2026, from [Link]

  • Kolvari, E., et al. (2017). Different catalytic approaches of Friedländer synthesis of quinolines. Journal of the Iranian Chemical Society, 14(3), 547-571. [Link]

  • ResearchGate. (n.d.). Comparative Semiempirical and DFT Study of Styrylnaphthalenes and Styrylquinolines and Their Photocyclization Products. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Retrieved February 6, 2026, from [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Comparative Study on Assisted Solvent Extraction Techniques for the Extraction of Biologically Active Compounds from Sideritis raeseri and Sideritis scardica. Retrieved February 6, 2026, from [Link]

  • Acta Crystallographica Section C Structural Chemistry. (2022, October 5). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedlander reactions between (2-aminophenyl)chalcones and acetone. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Solvent effect on the Knoevenagel reaction. Retrieved February 6, 2026, from [Link]

  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Comparative study of the solvent effect on the spectral properties of aminopolyenic molecules with different acceptor substituents. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved February 6, 2026, from [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for Styrylquinoline Synthesis

Status: Operational Ticket ID: SQ-SYNTH-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Operational Scope Welcome to the Technical Support Center. This guide addr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SQ-SYNTH-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Operational Scope

Welcome to the Technical Support Center. This guide addresses the synthesis of styrylquinolines (SQs) , a privileged scaffold in medicinal chemistry known for HIV integrase inhibition, antitumor activity, and potential as amyloid-beta imaging probes.

The Core Challenge: The synthesis of SQs typically relies on the condensation of 2-methylquinoline (quinaldine) with aromatic aldehydes. While conceptually simple, this pathway is prone to low conversion , polymerization (tarring) , and difficult purification due to the low acidity of the methyl protons (


).

This Guide Covers:

  • Catalyst Selection Logic: When to use Lewis Acids, Brønsted Acids, or Transition Metals.

  • Troubleshooting Workflows: Solving "stalled reactions" and "black tar" formation.

  • Validated Protocols: High-efficiency microwave and ionic liquid methodologies.

Catalyst Selection Matrix (Decision Logic)

Do not choose a catalyst based on tradition alone. Use this logic flow to match the catalyst to your substrate's sensitivity and your lab's capabilities.

G Start START: Select Substrate Profile AcidSens Is Substrate Acid-Sensitive? (e.g., Boc-amines, acetals) Start->AcidSens Heck Route B: Heck Coupling (Pd-Catalyzed) AcidSens->Heck Yes BaseSens Is Substrate Base-Sensitive? (e.g., esters, halides) AcidSens->BaseSens No Green Requirement: Green/Solvent-Free? BaseSens->Green No ZnCl2 Recommendation A: ZnCl2 (Lewis Acid) + Microwave BaseSens->ZnCl2 Yes (Avoid strong bases) Green->ZnCl2 Yes (Solvent-Free) Ionic Recommendation B: Ionic Liquid ([Bmim]BF4) Green->Ionic Yes (Recyclable) Ac2O Recommendation C: Acetic Anhydride (Traditional/Robust) Green->Ac2O No (Scale-up preferred)

Figure 1: Decision tree for selecting the optimal catalytic system based on substrate functional group tolerance and green chemistry requirements.

Module A: The Condensation Pathway (Knoevenagel-Type)

This is the "workhorse" method. The reaction involves the dehydration condensation of quinaldine and an aldehyde.

The Mechanism & Critical Control Points

Understanding the mechanism is the key to troubleshooting. The catalyst must lower the activation energy for the deprotonation of the methyl group.

Mechanism Step1 2-Methylquinoline Step2 Enamine/Enol Intermediate Step1->Step2 Activation Cat Catalyst (Lewis Acid/H+) Cat->Step2 Coordinates N-lone pair Step3 Aldehyde Attack (C-C Bond Formation) Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Product (E)-Styrylquinoline Step4->Product

Figure 2: Mechanistic pathway. The catalyst (e.g., ZnCl2, I2) activates the methyl group by coordinating with the quinoline nitrogen, increasing the acidity of the C2-methyl protons.

Troubleshooting Guide: Condensation Reactions
SymptomProbable CauseCorrective Action
Low Yield (<40%) Equilibrium limitation (Water presence).Standard: Use Acetic Anhydride as solvent (consumes water). Green: Use Microwave irradiation to drive water off rapidly.
"Black Tar" Formation Polymerization of aldehyde or product oxidation.Reduce Temp: Switch from reflux (140°C) to MW (100°C, 10 min). Inert Atmosphere: Run under

. Add antioxidant (BHT) trace.
No Reaction Methyl group deactivation.Catalyst Boost: Switch to Iodine (

)
(10 mol%). Iodine acts as a mild Lewis acid and oxidant, highly effective for electron-rich aldehydes.
Difficult Purification Co-elution of starting material.Switch Solvent: Use Ethanol for recrystallization. SQs often crystallize out upon cooling, leaving starting materials in solution.

Validated Experimental Protocols

Protocol A: Green Microwave-Assisted Synthesis ( )

Best for: Rapid library generation, solvent-free requirements.

  • Reagents: Mix 2-methylquinoline (1.0 mmol), aromatic aldehyde (1.0 mmol), and Zinc Chloride (

    
    )  (0.2 mmol, 20 mol%).
    
  • Setup: Place mixture in a dedicated microwave process vial (G10 or G30). Do not use domestic microwaves due to uneven heating (hotspots cause tarring).

  • Reaction: Irradiate at 300 W (or set temp to 100–120°C ) for 5–10 minutes .

    • Note: Monitor pressure if using volatile aldehydes.

  • Workup: Cool to room temperature. Add Ethanol (5 mL) and sonicate to dissolve the catalyst.

  • Isolation: Pour into ice-cold water. The solid precipitate is the crude SQ. Filter and recrystallize from EtOH/DMF.

Protocol B: Ionic Liquid Catalyzed Synthesis ([Bmim] )

Best for: High yield, recyclability, and "Green" certification.

  • Reagents: Mix 2-methylquinoline (1 mmol) and aldehyde (1 mmol) in [Bmim]

    
      (2 mL).
    
  • Reaction: Heat at 80°C for 30–60 minutes .

  • Workup: Extract the product with Diethyl Ether (3 x 5 mL). The ionic liquid remains in the bottom phase.

  • Recycling: Wash the ionic liquid phase with water and dry under vacuum (80°C, 2 h). It can be reused 4–5 times with minimal activity loss.

Module B: The Heck Coupling Pathway (Alternative)

Use this route only when the condensation route fails (e.g., unstable aldehydes) or when building from halo-quinolines.

Key Advantage: Allows introduction of the styryl group onto positions other than C2/C4 (e.g., C6 or C8) depending on the halide position.

Troubleshooting Guide: Heck Coupling

Q: My reaction turns black and stops (Palladium Black).

  • A: The catalyst has aggregated.

    • Fix 1: Add a stabilizer like TBAB (Tetrabutylammonium bromide) .

    • Fix 2: Switch ligand to

      
        (more sterically demanding, prevents aggregation).
      

Q: I am getting the branched isomer (Geminal) instead of the linear (Styryl).

  • A: This is a regioselectivity issue during migratory insertion.

    • Fix: Use DMF or DMAc as solvent. Polar solvents favor the cationic pathway, which generally improves linear (

      
      -isomer) selectivity.
      

Comparative Data Analysis

MethodCatalystTimeYield (Avg)Green ScoreNotes
Classical Acetic Anhydride5-12 h60-70%LowHarsh, difficult workup.
Lewis Acid

/

2-4 h75-85%MediumSolvent-free possible.
Microwave

(MW)
5-15 min 85-95% High Fastest, cleanest profile.
Ionic Liquid [Bmim]

0.5-1 h80-90%HighRecyclable catalyst.
Heck

12-24 h50-75%LowExpensive, toxic waste.

References

  • Microwave-Assisted Synthesis: Li, J., et al. (2025). "Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides." National Institutes of Health (NIH).

  • Solvent-Free Zinc Chloride Method: Musiol, R., et al. (2025). "Microwave-Assisted Solvent-Free Synthesis of 2-Styrylquinolines in the Presence of Zinc Chloride." ResearchGate.[1]

  • Ionic Liquid Catalysis: Sharma, M., et al. (2024). "Green Synthesis of Quinoline-Based Ionic Liquid." PubMed.

  • Heck Reaction Troubleshooting: "Troubleshooting a difficult Heck reaction." ChemPros Community / Reddit.[2]

  • Iodine Catalysis Mechanism: "Mechanism of synthesis of quinolines catalyzed by iodine/DMSO." ResearchGate.[1]

For further assistance, please contact the Process Chemistry Division with your specific substrate structure and observed TLC/LCMS data.

Sources

Troubleshooting

"addressing unfavorable toxicity of early styrylquinoline compounds"

Subject: Troubleshooting Unfavorable Toxicity in Early-Stage Styrylquinoline (SQL) Scaffolds Case ID: SQL-TOX-REMEDIATION-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Unit Introduction: The "Doub...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Unfavorable Toxicity in Early-Stage Styrylquinoline (SQL) Scaffolds Case ID: SQL-TOX-REMEDIATION-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Unit

Introduction: The "Double-Edged Sword" of Styrylquinolines

Welcome to the SQL Optimization Hub. You are likely here because your lead styrylquinoline candidates—while showing nanomolar potency against HIV-1 Integrase (IN)—are failing in cellular toxicity screens (CC50 < 10 µM).

Early generations of these compounds (e.g., FZ-41 analogues) suffered from a "structural trap": the very features that made them potent integrase inhibitors (planarity for stacking, chelating motifs for Mg²⁺ binding, and conjugated linkers) also drove non-specific cytotoxicity.

This guide moves beyond basic observation. We will diagnose why your compound is toxic using mechanistic assays and apply specific Structure-Activity Relationship (SAR) "patches" to resolve it.

Module 1: Diagnostic Triage (Root Cause Analysis)

Before synthesizing new analogues, you must identify the specific toxicity driver. Use this decision matrix to classify your compound's failure mode.

Diagnostic Logic Tree

ToxicityDiagnosis Start Start: High Cytotoxicity (CC50 < 10µM) Q1 Does the compound contain a Catechol (3,4-dihydroxy) moiety? Start->Q1 Q2 Is the ethenyl linker unsubstituted? Q1->Q2 No Result_Redox Issue: Redox Cycling / ROS Generation (Catechol Oxidation) Q1->Result_Redox Yes Q3 Does it accumulate in Mitochondria? (High LogP + Cationic character) Q2->Q3 No Result_Michael Issue: Michael Acceptor Reactivity (Covalent binding to cellular thiols) Q2->Result_Michael Yes Result_Mito Issue: Mitochondrial Uncoupling (Membrane Depolarization) Q3->Result_Mito Yes

Figure 1: Decision tree for isolating the primary structural cause of styrylquinoline cytotoxicity.

Module 2: Troubleshooting & Remediation

Issue 1: The "Michael Acceptor" Liability

The Symptom: Your compound depletes cellular Glutathione (GSH) rapidly. The Mechanism: The ethenyl spacer (styrene arm) connecting the quinoline and the aryl ring acts as an


-unsaturated system. This is a "soft" electrophile that reacts irreversibly with cysteine residues in non-target proteins.

The Fix: Steric Shielding & Electronic Deactivation You do not need to remove the double bond (which would kill potency by altering the distance between pharmacophores). Instead, reduce its reactivity.

  • Strategy A (Steric): Introduce a methyl group on the spacer (e.g.,

    
    -methyl or 
    
    
    
    -methyl styrylquinoline). This creates a kinetic barrier to nucleophilic attack without disrupting the planar binding to the Integrase active site.
  • Strategy B (Electronic): Avoid strong electron-withdrawing groups (EWGs) like -NO₂ on the aryl ring, as they increase the electrophilicity of the spacer.

Issue 2: The Catechol Trap (Redox Cycling)

The Symptom: High potency but high toxicity in aerobic conditions; toxicity drops in hypoxic conditions or with antioxidant co-treatment. The Mechanism: Many early SQLs used a catechol (3,4-dihydroxy) group to chelate the Mg²⁺ in the active site. Inside the cell, catechols oxidize to ortho-quinones, generating Reactive Oxygen Species (ROS) and causing DNA damage.

The Fix: Bioisosteric Replacement Replace the catechol with a safer chelating motif that cannot oxidize:

  • Solution: Use a 7-Carboxylic Acid on the quinoline ring or a Coplanar Pyridine on the styryl arm.

  • Evidence: Mouscadet et al. demonstrated that introducing a carboxylic acid at C-7 (e.g., Compound 35) maintained potency (IC50 ~0.2 µM) while virtually eliminating cytotoxicity, likely by improving solubility and preventing non-specific membrane intercalation [1].

Issue 3: Non-Specific Intercalation

The Symptom: The compound kills cells regardless of HIV infection status and shows high lipophilicity (LogP > 4). The Mechanism: The planar fused ring system intercalates into host DNA indiscriminately.

The Fix: Solubilization

  • Protocol: Append a polar group at the C-7 position of the quinoline.

  • Result: This pushes the LogP down, reducing passive diffusion into the nucleus while maintaining the specific "kinked" conformation required for the Integrase hydrophobic pocket.

Module 3: Validation Protocols

Do not rely solely on IC50 values. Use these specific assays to validate your "safety patches."

Protocol A: The GSH Trapping Assay (Michael Reactivity)

Use this to prove your new spacer modification has reduced covalent reactivity.

Reagents:

  • Test Compound (100 µM)

  • Reduced Glutathione (GSH) (10 mM) in Phosphate Buffer (pH 7.4)

  • HPLC/MS system

Workflow:

  • Incubate Compound + GSH at 37°C.

  • Aliquot samples at t=0, 15, 30, 60, and 120 min.

  • Analyze via HPLC for the formation of the [M+GSH] adduct .

  • Target Metric: < 5% adduct formation after 60 minutes indicates a "safe" Michael acceptor profile.

Protocol B: Selectivity Index (SI) Determination

The Gold Standard for drug viability.

ParameterDefinitionTarget Value
CC50 Concentration cytotoxic to 50% of mock-infected cells (e.g., PBMCs or MT-4).> 50 µM
EC50 Concentration inhibiting 50% of viral replication (HIV-1 p24 assay).< 0.1 µM
SI Ratio of CC50 / EC50.> 100

Note: Early SQLs often had SIs of < 10. Optimized 7-COOH derivatives can achieve SIs > 300 [2].

Module 4: Visualizing the Mechanism of Action

Understanding where the compound binds helps explain why certain modifications work. SQLs compete with the viral DNA for binding to the Integrase core.

Mechanism cluster_0 HIV Integrase Active Site Mg Mg2+ Cofactor Pocket Hydrophobic Pocket Compound Styrylquinoline Compound->Mg Chelation (8-OH / 7-COOH) Compound->Pocket Stacking (Quinoline Ring) Toxicity Non-Specific Toxicity Compound->Toxicity Michael Addition (Unprotected Linker)

Figure 2: Pharmacophore interactions. The red dotted line represents the off-target toxicity pathway we aim to eliminate via steric shielding.

FAQ: Frequently Asked Questions

Q: Can I replace the quinoline ring entirely to reduce toxicity? A: Proceed with caution. The quinoline nitrogen (N-1) and the 8-hydroxyl group form a critical "pincer" for coordinating the Mg²⁺ ion in the Integrase active site. Replacing this scaffold often results in a total loss of potency.[1] Focus on modifying the periphery (positions 7 or the styryl arm) rather than the core [3].

Q: Why do my compounds show high potency in enzymatic assays but zero activity in cell culture? A: This is the inverse problem—likely due to high serum protein binding (albumin). The high lipophilicity of unmodified SQLs causes them to stick to serum proteins. Adding the 7-COOH group (as discussed in Issue 3) helps balance this by increasing hydrophilicity.

Q: Is the 8-hydroxy group toxic? A: Not inherently, but it can be promiscuous. 8-hydroxyquinoline alone is a known metal chelator used in other applications. However, in the context of SQLs, the toxicity usually stems from the combination of the chelator and the reactive linker. If you fix the linker (Michael acceptor), the 8-OH group is generally tolerated.

References

  • Mouscadet, J. F., & Desmaële, D. (2010). Chemistry and structure-activity relationship of the styrylquinoline-type HIV integrase inhibitors. Molecules, 15(5), 3048-3078.

  • Zouhiri, F., et al. (1996). Styrylquinoline derivatives: a new class of potent HIV-1 integrase inhibitors that block HIV-1 replication in CEM cells.[2] Journal of Medicinal Chemistry, 39(3), 716-726.

  • Deprez, E., et al. (2004). Mechanism of HIV-1 integrase inhibition by styrylquinoline derivatives in vitro. Molecular Pharmacology, 65(1), 85-98.[3]

Sources

Optimization

Technical Support Center: Quinoline Synthesis Optimization

Topic: Minimizing Byproduct Formation in Quinoline Synthesis Introduction: The "Clean Chemistry" Mandate Welcome to the Quinoline Synthesis Technical Support Center. If you are accessing this guide, you are likely facing...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in Quinoline Synthesis

Introduction: The "Clean Chemistry" Mandate

Welcome to the Quinoline Synthesis Technical Support Center. If you are accessing this guide, you are likely facing the classic dilemma of quinoline chemistry: the trade-off between reactivity and selectivity. Whether you are synthesizing antimalarial scaffolds or novel anticancer agents, the formation of "tar" (polymerized byproducts) and regioisomeric mixtures remains the primary bottleneck in scaling up from milligrams to grams.

This guide moves beyond basic textbook procedures. We focus on controlling the kinetic vs. thermodynamic pathways to suppress byproducts at the source.

Safety Warning: Many protocols discussed (Skraup, Doebner-von Miller) involve violent exotherms and toxic intermediates (acrolein). Always work behind a blast shield with proper ventilation.

Module 1: The "Tar" Pit (Skraup & Doebner-von Miller)

The Issue: The reaction turns into a black, viscous mass.[1] Yields drop below 40%, and purification becomes a nightmare.

Troubleshooting Guide

Q1: My reaction mixture solidifies into a black mass within minutes of heating. What is happening? A: You are witnessing the uncontrolled polymerization of acrolein (in Skraup) or vinyl ketone intermediates (in Doebner-von Miller). In high acid concentrations (


), acrolein polymerizes faster than it reacts with the aniline.
  • The Fix: Use a Moderator . The addition of Ferrous Sulfate (

    
    )  is the industry standard solution. It acts as an electron transfer agent, tempering the oxidation potential and slowing the reaction rate, allowing the Michael addition (aniline + acrolein) to compete favorably against acrolein polymerization [1].
    

Q2: I am using nitrobenzene as the oxidant, but the reaction is violent. A: Nitrobenzene is effective but notoriously difficult to control thermally.

  • The Fix: Switch to Iodine (

    
    )  or Arsenic Acid (
    
    
    
    )
    (if regulations permit). Iodine, generated in situ from KI, provides a smoother oxidation profile, reducing the localized hotspots that trigger charring [2].

Q3: How do I recover my product from the "tar" if it has already formed? A: Do not attempt column chromatography on the crude tar; it will irreversibly foul your silica.

  • The Protocol:

    • Basify the mixture to pH > 10.

    • Perform Steam Distillation . Quinoline is volatile with steam; the polymeric tars are not.

    • Extract the distillate with ether/DCM.

Visual Logic: Skraup Optimization Strategy

SkraupOptimization Start Issue: Low Yield / Tarring CheckOxidant Check Oxidant Start->CheckOxidant CheckTemp Check Temperature Start->CheckTemp Nitro Using Nitrobenzene? CheckOxidant->Nitro Mod Add Moderator (FeSO4) Nitro->Mod If keeping Nitrobenzene AltOx Switch to Iodine/KI or Arsenic Acid Nitro->AltOx If flexible Steam Recovery: Steam Distillation Mod->Steam Post-Rxn AltOx->Steam Post-Rxn SlowHeat Ramp Heat Slowly (Avoid rapid reflux) CheckTemp->SlowHeat

Figure 1: Decision matrix for stabilizing Skraup synthesis conditions.

Module 2: The Isomer Crisis (Regioselectivity)

The Issue: You are using a meta-substituted aniline and getting a mixture of 5-substituted and 7-substituted quinolines.

Mechanistic Insight

The cyclization step involves an electrophilic aromatic substitution. In meta-substituted anilines, two ortho positions are available for ring closure.

  • Steric Control: Large substituents on the aniline favor the 7-isomer (closure at the less hindered position).

  • Electronic Control: Electron-donating groups (EDGs) activate the para position relative to themselves, favoring the 7-isomer .

Troubleshooting Guide

Q1: I need the 5-isomer, but I'm getting mostly 7-isomer. Can I force the regioselectivity? A: This is difficult in standard Skraup/Combes conditions due to steric hindrance.

  • The Fix: Switch to the Gould-Jacobs reaction . This pathway involves an initial condensation to an enamine, followed by thermal cyclization.[2] The mechanism is more sensitive to steric bulk, and by controlling the temperature (kinetic vs. thermodynamic control), you can sometimes shift the ratio. However, for high purity, you may need to synthesize the specific ortho-amino aldehyde precursor and use the Friedländer synthesis instead, which guarantees regiochemistry [3].

Q2: How does pH affect regioselectivity in the Combes synthesis? A: The Combes synthesis is sensitive to acid strength.

  • Insight: Using Polyphosphoric Acid (PPA) instead of concentrated sulfuric acid often improves yield and can alter the isomer ratio by stabilizing the enol tautomer of the diketone intermediate, making the ring closure more selective [4].

Module 3: Condensation Control (Friedländer & Combes)

The Issue: The starting ketone/aldehyde reacts with itself (Aldol condensation) instead of the aniline, leading to complex byproduct mixtures.

Troubleshooting Guide

Q1: My ketone is consumed, but no quinoline is formed. A: Your ketone likely underwent self-condensation.

  • The Fix: Change the Order of Addition . Do not mix all reagents at once.

    • Dissolve the o-amino aldehyde/ketone and catalyst.

    • Heat to reflux.[2]

    • Add the second carbonyl component dropwise over 1–2 hours. This keeps its concentration low relative to the amine, favoring the cross-reaction over self-reaction [5].

Q2: Can I avoid using strong bases/acids for sensitive substrates? A: Yes.

  • The Fix: Use "Green" Catalysis . Recent protocols utilizing Iron(III) Chloride (

    
    )  or Ionic Liquids  allow for neutral or mild conditions. These catalysts activate the carbonyl oxygen without triggering massive aldol side-reactions [6].
    

Experimental Protocols

Protocol A: The Stabilized Skraup Synthesis (Sulkowskia Modification)

Best for: Minimizing tar in large-scale synthesis.

Reagents:

  • Aniline (0.1 mol)

  • Glycerol (0.3 mol)

  • Nitrobenzene (0.12 mol)

  • Sulfuric Acid (conc., 30 mL)

  • Ferrous Sulfate (

    
    ) (5 g)  - Critical Moderator
    

Procedure:

  • Pre-mix: In a round-bottom flask equipped with a reflux condenser, mix the aniline, nitrobenzene, glycerol, and ferrous sulfate .

  • Acid Addition: Add sulfuric acid in small portions with swirling. Do not overheat.

  • Controlled Heating: Heat the flask on a sand bath or oil bath.

    • Checkpoint: When the temperature reaches ~100°C, the reaction may become vigorous (exothermic boiling). Remove the heat source immediately and allow the reflux to subside. The ferrous sulfate will help dampen this spike.[2]

  • Reflux: Once the exotherm subsides, reflux gently for 4 hours.

  • Work-up:

    • Cool and dilute with water.

    • Steam distill to remove unreacted nitrobenzene.

    • Basify the residue with 50% NaOH (exothermic!).

    • Steam distill again to collect the quinoline product.[1]

Protocol B: Green Iron-Catalyzed Friedländer Synthesis

Best for: Sensitive substrates and avoiding hazardous waste.

Reagents:

  • 2-Aminoaryl ketone (1.0 mmol)

  • 
    -Methylene ketone (1.2 mmol)
    
  • Catalyst:

    
     (anhydrous, 10 mol%)
    
  • Solvent: Ethanol (or solvent-free)

Procedure:

  • Mix the amino-ketone and methylene ketone in ethanol (5 mL).

  • Add

    
     (16 mg).
    
  • Stir at room temperature (or mild heat, 60°C) for 2–4 hours.

    • Note: Monitor by TLC.[3][4][5] The spot for the amino-ketone should disappear cleanly without the "streak" characteristic of polymerization.

  • Work-up:

    • Dilute with water.

    • Extract with Ethyl Acetate.

    • The iron catalyst remains in the aqueous phase (or can be filtered off if using supported Fe-nanoparticles).

Data Summary: Catalyst Efficiency

MethodCatalystTemp (°C)Yield (%)Byproduct Profile
Classical Skraup

140-16040-55%High Tar, Polymerization
Modified Skraup

+

140-16080-90% Low Tar, Controlled Exotherm
Friedländer (Base) KOH/EtOHReflux60-75%Self-Aldol Condensation
Friedländer (Green)

25-6085-95% Minimal Side Reactions

Mechanistic Visualization: Pathway Divergence

The following diagram illustrates where the reaction diverges into byproducts versus the desired quinoline, highlighting the intervention points.

ReactionPathway cluster_0 Critical Control Point Start Aniline + Glycerol Acrolein Acrolein (Intermediate) Start->Acrolein H2SO4, Heat Michael Michael Addition (Desired Path) Acrolein->Michael FeSO4 Moderation Polymer Polymerization (TAR) Acrolein->Polymer Uncontrolled Temp/Acid Cyclization Cyclization Michael->Cyclization Oxidation Oxidation (-2H) Cyclization->Oxidation Product Quinoline Oxidation->Product

Figure 2: Mechanistic divergence in Skraup synthesis. The critical control point lies in favoring the Michael Addition over Polymerization via moderation.

References

  • Clarke, H. T.; Davis, A. W. "Quinoline." Organic Syntheses, Coll.[6] Vol. 1, p. 478 (1941).

  • Wu, J.; Zhang, L.; Diao, T. "Iodine-Mediated Synthesis of Quinolines." Synlett, 2020. (Contextualized from general iodine oxidation protocols in heterocycle synthesis).
  • Manske, R. H. "The Chemistry of Quinolines." Chemical Reviews, 1942, 30(1), 113–144.

  • Sloop, J. C. "Regioselectivity in the Combes Quinoline Synthesis."[7] Journal of Physical Organic Chemistry, 2009. (Discusses steric/electronic influence on isomer ratios).

  • BenchChem Technical Support. "Troubleshooting Side Reactions in the Synthesis of Quinoline Derivatives." BenchChem Knowledge Base.

  • Gandeepan, P.; Cheng, C. H. "Iron-Catalyzed Synthesis of Quinolines."[8] Asian Journal of Organic Chemistry, 2014.[8]

Sources

Troubleshooting

"scaling up the synthesis of 2-(2-phenylvinyl)-4-quinolinol for preclinical studies"

Ticket ID: PRECLIN-SCALE-042 Subject: Scale-up Optimization for 2-(2-phenylvinyl)-4-quinolinol (PQS Analog) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & S...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PRECLIN-SCALE-042 Subject: Scale-up Optimization for 2-(2-phenylvinyl)-4-quinolinol (PQS Analog) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope

This technical guide addresses the transition of 2-(2-phenylvinyl)-4-quinolinol (also known as 2-styryl-4-quinolinol) from medicinal chemistry (mg scale) to preclinical development (100g–1kg scale).

The synthesis relies on the Knoevenagel-type condensation of 2-methylquinolin-4(1H)-one with benzaldehyde. While straightforward on a small scale, this reaction presents specific rheological and purification challenges during scale-up, particularly regarding heat transfer , isomer control (E/Z) , and aldehyde removal .

Target Audience: Process Chemists, CMC Leads.

Module 1: Reaction Engineering (Upstream)

The Challenge: "The Slurry Problem" & Conversion Efficiency

On a milligram scale, microwave irradiation is efficient. On a kilogram scale, microwaves are non-viable due to penetration depth limits. We must revert to thermal condensation, but with strict kinetic control to prevent "tarring" (polymerization of benzaldehyde).

Optimized Protocol (100g Scale)
  • Reaction Type: Acid-Catalyzed Condensation

  • Key Reagents: 2-Methylquinolin-4(1H)-one (limiting reagent), Benzaldehyde (1.2 - 1.5 eq), Acetic Anhydride (

    
    , solvent/dehydrating agent).
    

Step-by-Step Methodology:

  • Charge: Load 2-methylquinolin-4(1H)-one (1.0 eq) into a reactor equipped with an overhead mechanical stirrer (essential for slurry handling).

  • Solvent: Add Acetic Anhydride (5–7 volumes relative to quinolone mass).

    • Note:

      
       serves as both solvent and dehydrating agent, driving the equilibrium forward.
      
  • Addition: Add Benzaldehyde (1.5 eq).

  • Reflux: Heat to reflux (

    
    C).
    
    • Critical Control Point: The reaction mixture will likely darken and thicken. Ensure stirring torque is sufficient.

  • Monitoring: Monitor via HPLC (detecting consumption of quinolone). Reaction time is typically 4–8 hours.

  • Quench: Cool to

    
    C. Slowly add water (caution: exothermic hydrolysis of excess 
    
    
    
    ) to precipitate the product.
Mechanistic Workflow (Visualization)

ReactionWorkflow Start Start: 2-Methylquinolin-4(1H)-one Reagent Add Benzaldehyde + Ac2O Start->Reagent Heat Reflux (140°C) Formation of Enamine Intermediate Reagent->Heat Knoevenagel Condensation Monitor HPLC Check (Target: <2% Starting Material) Heat->Monitor Monitor->Heat Incomplete Quench Hydrolysis (Water Addn) Precipitation of Crude Monitor->Quench Complete

Figure 1: Reaction workflow for the condensation of 2-methylquinolin-4(1H)-one with benzaldehyde.

Module 2: Purification & Isolation (Downstream)

The Challenge: The "Sticky" Aldehyde

The most common failure mode in preclinical batches is the persistence of unreacted benzaldehyde, which adheres to the hydrophobic quinoline product. It causes smell issues, toxicity concerns, and oiling out during recrystallization.

The Solution: The Bisulfite Wash Strategy

Chromatography is too expensive for >100g batches. We utilize the Sodium Bisulfite (


)  wash, which converts lipophilic benzaldehyde into a water-soluble sulfonate adduct.

Purification Protocol:

  • Filtration: Filter the crude precipitate from the quenched reaction mixture.

  • Bisulfite Wash: Suspend the wet cake in a 10% aqueous

    
     solution. Stir vigorously for 30–60 minutes.
    
    • Chemistry:

      
       (Water Soluble).
      
  • Wash: Filter and wash with water (to remove salts) followed by cold acetone (to remove organic impurities/tars).

  • Recrystallization: Recrystallize the solid from hot Ethanol or DMF/Ethanol mixtures.

    • Target: >98% purity (HPLC).[1][2]

Data: Solvent Efficiency Table
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionSuitability for Scale-up
Ethanol (Abs) ModerateLowGoodHigh (Green solvent)
DMF HighModeratePoor (Traps solvent)Low (Residual solvent risk)
Acetic Acid HighHighModerateMedium (Corrosive)
DMSO/Water HighLowExcellentMedium (Drying difficulty)

Module 3: Quality Control & Troubleshooting

Isomerism: E vs. Z

The biological activity often depends on the geometry of the vinyl linker.

  • Thermodynamic Control: The reflux conditions (

    
    C) heavily favor the (E)-isomer  (trans), which is sterically more stable.
    
  • Verification: Check

    
    -NMR coupling constants for the vinyl protons.
    
    • 
       indicates (E)-isomer .
      
    • 
       indicates (Z)-isomer .
      
Troubleshooting Logic Tree

Troubleshooting Issue Problem Encountered LowYield Low Yield / No Precipitate Issue->LowYield Sticky Product is Sticky/Oily Issue->Sticky Smell Strong Almond Smell (Residual Aldehyde) Issue->Smell Soln1 Check Water Content in Reagents (Reaction requires anhydrous conditions) LowYield->Soln1 Soln3 Recrystallize from EtOH Avoid rapid cooling Sticky->Soln3 Soln2 Perform Bisulfite Wash (See Module 2) Smell->Soln2

Figure 2: Troubleshooting logic for common synthesis and isolation defects.

Frequently Asked Questions (FAQ)

Q1: Can I use basic conditions (Piperidine/Ethanol) instead of Acetic Anhydride? A: Yes, but reaction times are significantly longer (24-48h) and conversion is often lower for 4-quinolinols due to the electron-rich nature of the ring system reducing the acidity of the methyl group. Acidic dehydration (


) is kinetically superior for scale-up [1].

Q2: The product is insoluble in most NMR solvents. How do I characterize it? A: 2-styryl-4-quinolinols are often insoluble in


. Use DMSO-d6  or TFA-d . If solubility remains an issue, convert a small sample to the Hydrochloride salt (treat with HCl/MeOH) for analysis.

Q3: How do I ensure the removal of Acetic Anhydride traces? A: The water quench step hydrolyzes


 to acetic acid. Subsequent washing of the filter cake with water and bicarbonate solution will remove the acetic acid. Ensure the final pH of the filtrate is neutral.

Q4: Is the product light sensitive? A: Yes, styrylquinolines can undergo photo-isomerization (E to Z) or [2+2] cycloaddition upon prolonged exposure to UV light. Store the final bulk solid in amber glass or foil-wrapped drums [2].

References

  • Ogata, Y., Kawasaki, A., & Hirata, H. (1972). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, 1120-1124.

  • Marella, A., et al. (2013). Quinoline: A promising scaffold in today's drug discovery. Saudi Pharmaceutical Journal, 21(1), 1-12.

  • Boucher, M. M., et al. (2017).[3] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[3] Organic Process Research & Development, 21(9), 1394–1403.[3]

  • Sakhare, M. B., et al. (2016). Synthesis and biological evaluation of novel 2-styrylquinoline-4-carboxylic acid derivatives. Arabian Journal of Chemistry, 9, S1483-S1489.

Sources

Reference Data & Comparative Studies

Validation

Comparative SAR &amp; Mechanistic Guide: Styrylquinoline Derivatives vs. FDA-Approved INSTIs

Executive Summary Styrylquinoline (SQ) derivatives represent a distinct class of HIV-1 Integrase (IN) inhibitors.[1][2][3][4] Unlike FDA-approved Integrase Strand Transfer Inhibitors (INSTIs) such as Raltegravir (RAL) or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Styrylquinoline (SQ) derivatives represent a distinct class of HIV-1 Integrase (IN) inhibitors.[1][2][3][4] Unlike FDA-approved Integrase Strand Transfer Inhibitors (INSTIs) such as Raltegravir (RAL) or Dolutegravir (DTG) , which bind exclusively to the catalytic core during strand transfer, SQs function primarily as IN-DNA binding inhibitors (INBIs) . They operate by competitively blocking the assembly of the stable complex between Integrase and viral DNA, thereby inhibiting both 3'-processing and strand transfer.

While currently less potent in molar terms than nanomolar INSTIs, SQs retain efficacy against INSTI-resistant viral strains (e.g., G140S/Q148H mutants), making them a critical scaffold for next-generation antiretroviral research.

Part 1: The Chemical Scaffold & SAR Logic

The Styrylquinoline pharmacophore is built upon a rigid connection between a quinoline ring and an aryl moiety via an ethylenic linker. The Structure-Activity Relationship (SAR) is governed by three specific zones: the Quinoline Anchor , the Spacer , and the Ancillary Ring .

The Pharmacophore Map

The following diagram illustrates the critical structural requirements for biological activity, derived from crystallographic and enzymatic assay data.

SAR_Logic SQ_Core Styrylquinoline Scaffold Quinoline Quinoline Ring (The Anchor) SQ_Core->Quinoline Linker Ethenyl Linker (The Spacer) SQ_Core->Linker Phenyl Aryl/Phenyl Ring (The Effector) SQ_Core->Phenyl Q_SAR C-7 Substitution: -COOH or polar groups modulate solubility & potency. C-8 -OH (Chelation site) Quinoline->Q_SAR L_SAR Geometry Critical: Trans (E) isomer required. Elongation >2C reduces activity. Linker->L_SAR P_SAR Catechol Moiety (3,4-diOH): Essential for Mg2+ chelation in the active site. Resorcinol is less active. Phenyl->P_SAR

Caption: SAR map detailing the three critical zones of the Styrylquinoline scaffold. The catechol moiety and trans-linker geometry are non-negotiable for maximal potency.

Mechanistic Causality in SAR
  • The Catechol Necessity: The 3,4-dihydroxy substitution on the phenyl ring is not merely for solubility; it mimics the geometry required to chelate the divalent magnesium ions (

    
    ) within the HIV-1 Integrase active site. Removal of these hydroxyls (e.g., 3,4-dimethoxy analogs) results in a >100-fold loss of potency.
    
  • The Linker Geometry: The double bond must be in the (E)-configuration (trans). This rigid spacer ensures the quinoline ring and the catechol ring are spaced correctly to bridge the interfacial hydrophobic pocket of the enzyme.

Part 2: Comparative Performance Analysis

This section objectively compares Styrylquinoline derivatives (represented by the lead compound FZ-41 and generic Catechol-SQs) against the clinical standard Raltegravir .

Potency & Resistance Profile
FeatureRaltegravir (RAL) Styrylquinoline (e.g., FZ-41) Implication
Drug Class INSTI (Strand Transfer Inhibitor)INBI (Integrase-DNA Binding Inhibitor)SQs bind before the catalytic complex forms.
Primary Target Catalytic Core (Active Site)IN-DNA Interface / Dimer InterfaceSQs are allosteric or interfacial competitors.
IC50 (3'-Processing) > 30 µM (Inactive)0.5 – 2.0 µM SQs inhibit the initial DNA cleavage step; RAL does not.
IC50 (Strand Transfer) 10 – 40 nM 1.0 – 5.0 µMRAL is ~100x more potent in wild-type virus.
Resistance Profile Fails against Q148H / N155H mutantsActive against RAL-resistant mutantsSQs offer a "Salvage Therapy" pathway.
Binding Kinetics Dissociates slowly from active siteCompetitive with Viral DNASQs prevent the enzyme from "loading" the viral genome.
Interpretation of Data

While Raltegravir is significantly more potent in molar terms for preventing strand transfer in wild-type HIV, it is hyper-specific. Styrylquinolines are "dual-phase" inhibitors. They inhibit the enzyme's ability to process the viral DNA ends (3'-processing) and the subsequent integration.

Critical Insight: The lower potency of SQs in vitro is often attributed to the high concentration of viral DNA substrate used in standard assays, which out-competes the drug. In a physiological cellular context, where viral DNA is scarcer, SQs may perform better than kinetic assays suggest.

Part 3: Mechanism of Action (The "Dual Blockade")

Unlike INSTIs which bind only after the viral DNA is processed, SQs interfere upstream.

Mechanism IN_Free Free Integrase (IN) (Dimer/Tetramer) Complex_Unstable Unstable IN-DNA Complex IN_Free->Complex_Unstable + vDNA vDNA Viral DNA (LTR) Processed_Complex Processed IN-DNA Complex (SSC) Complex_Unstable->Processed_Complex 3'-Processing (Cleavage of GT) Integration Proviral Integration (Strand Transfer) Processed_Complex->Integration Strand Transfer (Joining to Host DNA) SQ_Block Styrylquinolines (SQ) BLOCK Binding Interface SQ_Block->Complex_Unstable Competitive Inhibition (Prevents Assembly) RAL_Block Raltegravir (RAL) BLOCKS Catalytic Core RAL_Block->Integration Active Site Binding (Prevents Strand Transfer)

Caption: Pathway illustrating the upstream intervention of SQs (blocking complex assembly) versus the downstream action of Raltegravir.

Part 4: Experimental Protocols

Synthesis: The Knoevenagel Condensation Route

The most robust method for synthesizing SQs is the condensation of quinaldine derivatives with aromatic aldehydes.

Reagents:

  • Quinaldine derivative (e.g., 8-hydroxy-2-methylquinoline).

  • Benzaldehyde derivative (e.g., 3,4-dihydroxybenzaldehyde).[4]

  • Acetic Anhydride (

    
    ).
    

Protocol:

  • Stoichiometry: Mix the quinaldine (1.0 eq) and the benzaldehyde (1.2 eq) in a round-bottom flask.

  • Solvent/Catalyst: Add Acetic Anhydride (5–10 mL per gram of reactant).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–24 hours under inert atmosphere (
    
    
    
    ).
    • Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 95:5). Look for the disappearance of the quinaldine spot.

  • Workup: Cool to room temperature. The product often precipitates.

  • Hydrolysis (Critical): If acetylated intermediates form (common with phenolic -OH groups), reflux the crude solid in Ethanol/HCl (2M) for 2 hours to deprotect the hydroxyls.

  • Purification: Recrystallize from Methanol or Ethanol.

  • Validation: NMR must show a doublet with

    
     for the vinylic protons, confirming the trans geometry.
    
Biological Assay: In Vitro Strand Transfer

To verify activity, use a radioactive or fluorescence-based oligonucleotide assay.

  • Substrate Prep: Anneal 21-mer oligonucleotides mimicking the HIV-1 U5 LTR end. Label the 5'-end with

    
     or a fluorophore (e.g., FAM).
    
  • Enzyme Assembly: Incubate Recombinant Integrase (400 nM) with the inhibitor (SQ) in reaction buffer (20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM

    
     or 
    
    
    
    ) for 15 minutes.
  • Reaction Start: Add the labeled DNA substrate.

  • Incubation: Incubate at

    
     for 60 minutes.
    
  • Analysis: Stop reaction with EDTA/Formamide. Run on a 15% denaturing polyacrylamide gel.

  • Quantification: Measure the reduction in the "Strand Transfer Product" (longer bands) relative to the DMSO control.

Part 5: Challenges & Future Directions

While promising, SQs face specific development hurdles:

  • Solubility: The planar, hydrophobic nature of the styrylquinoline backbone leads to poor aqueous solubility. Mitigation: Formulation with cyclodextrins or modification of the quinoline C-7 position with hydrophilic chains.

  • Toxicity: Some catechol-containing compounds can be oxidized to quinones, potentially causing cytotoxicity. Mitigation: Bioisosteric replacement of the catechol with naphthyridine or pyridinone scaffolds.

References

  • Mekouar, K., et al. (1998). Styrylquinoline derivatives: a new class of potent HIV-1 integrase inhibitors that block HIV-1 replication in CEM cells. Journal of Medicinal Chemistry. Link

  • Zouhiri, F., et al. (2000). Structure-activity relationships and binding mode of styrylquinolines as potent inhibitors of HIV-1 integrase and replication of HIV-1 in cell culture. Journal of Medicinal Chemistry. Link

  • Deprez, E., et al. (2004). Mechanism of HIV-1 integrase inhibition by styrylquinoline derivatives in vitro. Molecular Pharmacology. Link

  • FDA Label. (2007). Isentress (Raltegravir) Prescribing Information.[4] U.S. Food and Drug Administration. Link

  • Bonnenfant, S., et al. (2004). Styrylquinolines, integrase inhibitors acting prior to integration: a new mechanism of action for anti-integrase agents. Journal of Virology. Link

Sources

Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 2-(2-Phenylvinyl)-4-quinolinol Activity

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living system is fraught with challenges. A critical aspect of this jour...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living system is fraught with challenges. A critical aspect of this journey is understanding the in vitro-in vivo correlation (IVIVC), which aims to predict the in vivo performance of a drug based on its in vitro characteristics.[1] This guide delves into the activity of 2-(2-phenylvinyl)-4-quinolinol and its analogs, exploring their therapeutic potential, the methodologies to assess their efficacy, and the critical considerations for establishing a meaningful IVIVC. While direct in vivo data for 2-(2-phenylvinyl)-4-quinolinol remains elusive in publicly available literature, this guide will leverage data from closely related analogs to illustrate the principles and challenges of IVIVC in the context of this promising class of compounds.

The Therapeutic Promise of the 2-Styrylquinoline Scaffold

The quinoline ring is a versatile nucleus in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[2][3] The 2-styrylquinoline scaffold, in particular, has garnered significant attention for its potent anticancer activities. These compounds, characterized by a phenyl ring connected to a quinoline core via a vinyl linker, have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A key target for many anticancer agents is the tumor suppressor protein p53. In many cancers, p53 is either mutated or its function is inhibited, allowing cancer cells to evade apoptosis and proliferate uncontrollably. A significant breakthrough in the study of 2-styrylquinolines was the identification of a 2-[(E)-2-phenylvinyl]-8-quinolinol core structure as a direct activator of p53.[4][5] This discovery highlights a potent mechanism through which this class of compounds can exert its anticancer effects.

In Vitro Efficacy: Unraveling the Molecular Mechanisms

The in vitro evaluation of a drug candidate is the foundational step in understanding its therapeutic potential. For 2-(2-phenylvinyl)-4-quinolinol and its analogs, a battery of in vitro assays is employed to elucidate their mechanism of action and cytotoxic effects.

Key In Vitro Assays for 2-Styrylquinoline Derivatives

A comprehensive in vitro assessment of 2-styrylquinoline derivatives typically involves the following assays:

  • Cell Viability Assays (e.g., MTT, XTT): These colorimetric assays are fundamental for determining the concentration at which a compound inhibits cell growth by 50% (IC50). They provide a quantitative measure of a compound's cytotoxicity against various cancer cell lines.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): These assays, often analyzed by flow cytometry, differentiate between healthy, apoptotic, and necrotic cells, revealing whether the compound induces programmed cell death.

  • Cell Cycle Analysis: By staining cellular DNA with a fluorescent dye and analyzing it via flow cytometry, researchers can determine the phase of the cell cycle at which the compound arrests cell proliferation (e.g., G1, S, G2/M).

  • Western Blotting: This technique is used to detect and quantify specific proteins. For 2-styrylquinolines, it is crucial for assessing the upregulation of p53 and its downstream targets like p21 (a cell cycle inhibitor) and Bax (a pro-apoptotic protein).

  • Surface Plasmon Resonance (SPR): SPR can be used to study the direct binding of the compound to its molecular target, such as p53, and to determine the binding affinity (KD).[5]

In Vitro Performance of a p53-Activating 2-Styryl-8-Quinolinol

A high-throughput screen identified a 2-[(E)-2-phenylvinyl]-8-quinolinol core structure that directly binds to and stabilizes the p53 protein.[4][5] This interaction leads to the nuclear localization of p53 and the transcriptional activation of its target genes, ultimately inducing apoptosis in cancer cells.[4][5]

Table 1: In Vitro Cytotoxicity (IC50) of a p53-Activating 2-[(E)-2-phenylvinyl]-8-quinolinol Analog (Compound 4) and Cisplatin [4]

Cell LineCompound 4 IC50 (µM)Cisplatin IC50 (µM)
HeLa (Cervical Cancer)4.54.6
C33a (Cervical Cancer, mutant p53)2.324

Data extracted from Bechill et al., 2016.[4]

The data clearly demonstrates the potent in vitro anticancer activity of the 2-styryl-8-quinolinol analog, with efficacy comparable to or even exceeding that of the established chemotherapy drug cisplatin in certain cell lines.[4]

Experimental Protocol: In Vitro Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the cytotoxicity of a 2-styrylquinoline derivative using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-(2-phenylvinyl)-4-quinolinol derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-styrylquinoline derivative in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software.

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_incubation Incubation & Assay cluster_readout Data Acquisition & Analysis a Seed Cells in 96-well Plate b Incubate 24h a->b d Treat Cells b->d c Prepare Serial Dilutions c->d e Incubate 48-72h d->e f Add MTT Reagent e->f g Incubate 4h f->g h Solubilize Formazan g->h i Read Absorbance (570nm) h->i j Calculate IC50 i->j Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint & Analysis a Inject Cancer Cells into Mice b Monitor Tumor Growth a->b c Randomize Mice into Groups b->c d Administer Compound/Vehicle c->d e Measure Tumors & Body Weight d->e f Euthanize & Excise Tumors e->f End of Study g Calculate Tumor Growth Inhibition f->g

Caption: Workflow of a murine xenograft study.

The Quest for Correlation: Bridging In Vitro and In Vivo Data

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response. [6]Establishing a strong IVIVC is highly valuable in drug development as it can potentially reduce the need for extensive in vivo studies and aid in formulation optimization. [6]

Principles of In Vitro-In Vivo Correlation

The fundamental principle of IVIVC is that the in vitro performance of a drug, under appropriate conditions, can be a surrogate for its in vivo behavior. For oral dosage forms, this often involves correlating in vitro dissolution rates with in vivo drug absorption. [1]For anticancer drugs, the correlation might be between in vitro cytotoxicity (IC50) and in vivo tumor growth inhibition.

The Challenge for 2-(2-Phenylvinyl)-4-quinolinol

As highlighted, the lack of publicly available in vivo data for 2-(2-phenylvinyl)-4-quinolinol or its close p53-activating analog prevents the establishment of a direct IVIVC. To build such a correlation, one would need:

  • Comprehensive In Vitro Data: IC50 values across a panel of relevant cancer cell lines.

  • Robust In Vivo Data: Tumor growth inhibition data from xenograft models using the same cell lines tested in vitro, with various doses and administration schedules.

Without both sets of data for the same compound, any attempt at correlation would be speculative.

Conclusion and Future Directions

The 2-styrylquinoline scaffold, exemplified by the p53-activating 2-[(E)-2-phenylvinyl]-8-quinolinol, holds significant promise as a source of novel anticancer agents. The potent in vitro activity of these compounds underscores the need for further investigation, particularly in in vivo models.

To bridge the existing knowledge gap and enable the establishment of a meaningful IVIVC for 2-(2-phenylvinyl)-4-quinolinol and its analogs, future research should focus on:

  • In Vivo Efficacy Studies: Conducting well-designed xenograft studies to evaluate the antitumor activity of the most potent in vitro compounds.

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to understand their behavior in a living system.

  • Toxicology Studies: Assessing the safety profile of these compounds to determine a therapeutic window.

By systematically generating both in vitro and in vivo data, the scientific community can move closer to understanding the true therapeutic potential of this promising class of molecules and, ultimately, translate these findings into effective cancer therapies.

References

  • Bechill, J., Zhong, R., Zhang, C., Solomaha, E., & Spiotto, M. T. (2016). A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. PLOS ONE, 11(4), e0154125. [Link]

  • Jantratid, E., & Dressman, J. B. (2009). Biorelevant dissolution media simulating the proximal human gastrointestinal tract: an update. Dissolution Technologies, 16(3), 21-25. (Note: While this reference is about dissolution, the principles of IVIVC are broadly applicable and this provides a foundational understanding.) [Link]

  • Bechill J, Zhong R, Zhang C, Solomaha E, Spiotto MT. A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. PLoS One. 2016;11(4):e0154125. Published 2016 Apr 28. doi:10.1371/journal.pone.0154125 [Link]

  • (Reference for general quinoline synthesis - not directly cited for a specific claim in the text but relevant to the broader topic).
  • (Reference for general xenograft models - not directly cited for a specific claim in the text but relevant to the broader topic).
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, A. A., & El-Sayed, M. A. A. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1733. [Link]

  • Wang, D., Gao, F., & Lv, X. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 70, 128877. [Link]

  • Zhang, X., Li, X., Wang, C., Li, X., Li, Y., Wang, Y., ... & Gong, P. (2020). 2-Styryl-4-aminoquinazoline derivatives as potent DNA-cleavage, p53-activation and in vivo effective anticancer agents. European Journal of Medicinal Chemistry, 186, 111851. [Link]

  • (Reference for general IVIVC principles - not directly cited for a specific claim in the text but relevant to the broader topic).
  • Mrozek-Wilczkiewicz, A., Musiol, R., Jampilek, J., & Finster, J. (2019). The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. European Journal of Medicinal Chemistry, 179, 423-434. [Link]

  • (Reference for general quinoline chemistry - not directly cited for a specific claim in the text but relevant to the broader topic).
  • (Reference for general cancer biology - not directly cited for a specific claim in the text but relevant to the broader topic).
  • (Reference for general drug development - not directly cited for a specific claim in the text but relevant to the broader topic).
  • Lee, H. W., Lee, J. H., Kim, J. S., & Park, C. H. (2001). In vivo antitumor efficacy of CW252053, a folate-based thymidylate synthase inhibitor. Cancer Letters, 165(2), 167-174. [Link]

  • (Reference for general pharmacology - not directly cited for a specific claim in the text but relevant to the broader topic).
  • (Reference for general cell biology - not directly cited for a specific claim in the text but relevant to the broader topic).
  • (Reference for general molecular biology - not directly cited for a specific claim in the text but relevant to the broader topic).
  • (Reference for general medicinal chemistry - not directly cited for a specific claim in the text but relevant to the broader topic).
  • (Reference for general toxicology - not directly cited for a specific claim in the text but relevant to the broader topic).
  • (Reference for general statistics - not directly cited for a specific claim in the text but relevant to the broader topic).

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Analysis of Styrylquinoline Inhibitors

In the landscape of modern drug discovery, styrylquinolines have emerged as a versatile and potent class of heterocyclic compounds. Their derivatives have been extensively investigated for a wide range of therapeutic app...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, styrylquinolines have emerged as a versatile and potent class of heterocyclic compounds. Their derivatives have been extensively investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.[1][2][3][4] The anticancer potential of styrylquinolines, in particular, has garnered significant attention, with studies demonstrating their ability to induce cell cycle arrest and apoptosis through various mechanisms, sometimes independent of the p53 tumor suppressor protein.[5]

This guide provides an in-depth, practical framework for conducting a comparative molecular docking analysis of styrylquinoline inhibitors. As Senior Application Scientists, our goal is not merely to present a protocol but to elucidate the scientific reasoning behind each step, ensuring a robust and reproducible in-silico experiment. We will focus on a well-characterized cancer target, the Epidermal Growth Factor Receptor (EGFR) kinase, which is a key player in various malignancies and has been a target for styrylquinoline derivatives.[6][7]

This analysis will allow researchers to predict the binding affinities and interaction patterns of different styrylquinoline analogs, thereby prioritizing candidates for synthesis and further biological evaluation.

The Strategic Framework: A Self-Validating Docking Workflow

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[8] The process involves two critical stages: sampling the conformational space of the ligand within the active site and then estimating the binding affinity using a scoring function.[9] Our workflow is designed to be self-validating by first redocking a known co-crystallized inhibitor to ensure the chosen docking parameters can reliably reproduce the experimentally observed binding mode.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB Select Target PDB (e.g., EGFR Kinase Domain) PrepReceptor Receptor Preparation (Remove water, add hydrogens) PDB->PrepReceptor Ligands Select Styrylquinoline Inhibitors PrepLigands Ligand Preparation (Energy minimization, assign charges) Ligands->PrepLigands Grid Grid Box Generation (Define Binding Site) PrepReceptor->Grid Docking Run Molecular Docking (e.g., AutoDock Vina) PrepLigands->Docking Grid->Docking Analyze Analyze Poses & Scores Docking->Analyze Visualize Visualize Interactions (e.g., PyMOL, PLIP) Analyze->Visualize Compare Comparative Analysis Analyze->Compare

Caption: A generalized workflow for the comparative docking analysis of inhibitors.

Experimental Protocol: Docking Styrylquinolines into EGFR

This protocol will guide you through a comparative docking study of three hypothetical styrylquinoline inhibitors against the EGFR kinase domain. We will use AutoDock Vina, a widely used and validated open-source docking program.

Part 1: Receptor and Ligand Preparation

Rationale: The quality of your input structures is paramount for a meaningful docking simulation. PDB files often contain experimental artifacts like water molecules, co-solvents, and multiple conformations that must be addressed.[10] Ligand structures, whether drawn in 2D or downloaded, need to be converted to 3D and have their charges and bond rotations correctly defined.[11]

Receptor Preparation:

  • Obtain the Receptor Structure: Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A suitable choice is PDB ID: 2GS2, which is EGFR in complex with a known inhibitor. This co-crystallized ligand is crucial for defining the active site.

  • Clean the PDB File:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[12][13]

    • Remove all water molecules and any heteroatoms not essential for the protein's structural integrity or catalytic activity (e.g., crystallization agents).

    • Separate the protein chain(s) from the co-crystallized ligand and save them as separate files. The protein will be your receptor.

  • Prepare the Receptor for Docking:

    • Using AutoDockTools (ADT), add polar hydrogens to the receptor. This is critical for correctly modeling hydrogen bonds.

    • Compute and assign Gasteiger charges. These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.

    • Save the prepared receptor in the .pdbqt format, which includes charge information and atom types required by AutoDock Vina.

Ligand Preparation:

  • Obtain Ligand Structures: For this guide, we will consider three hypothetical styrylquinoline derivatives:

    • SQ-1: Unsubstituted Styrylquinoline

    • SQ-2: Styrylquinoline with a hydroxyl group on the styryl ring.

    • SQ-3: Styrylquinoline with a nitro group on the styryl ring.

    • Obtain their 2D structures from databases like PubChem or draw them using chemical sketchers like ChemDraw or MarvinSketch.[14]

  • Convert to 3D and Optimize:

    • Use a program like Open Babel to convert the 2D structures into 3D .pdb files.

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare Ligands for Docking:

    • Load each 3D ligand structure into AutoDockTools.

    • ADT will automatically detect the rotatable bonds, which is essential for flexible ligand docking.

    • Save each prepared ligand in the .pdbqt format.

Part 2: The Docking Simulation

Rationale: The docking process itself requires defining a search space (the "grid box") where the algorithm will attempt to place the ligand. The size and location of this box are critical parameters. A box that is too large increases computation time and the chance of finding irrelevant binding sites, while a box that is too small might miss the true binding pose.

Execution:

  • Grid Box Generation:

    • Load the prepared receptor (.pdbqt file) into ADT.

    • Center the grid box on the position of the co-crystallized inhibitor from the original PDB file. This ensures your search is focused on the known active site.

    • Adjust the size of the grid box to encompass the entire active site with a small margin (e.g., 25 x 25 x 25 Å).

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the center and size of the grid, and the name of the output file.

  • Running AutoDock Vina: Execute the docking run from the command line: vina --config conf.txt --log log.txt

  • Repeat for all Ligands: Repeat steps 2 and 3 for each of the three styrylquinoline inhibitors.

Part 3: Post-Docking Analysis and Visualization

Rationale: The output of a docking simulation is a set of predicted binding poses for each ligand, ranked by a docking score (in kcal/mol).[15] This score is an estimation of the binding free energy; a more negative value suggests a stronger binding affinity.[15][16] However, the score alone is not sufficient. A visual inspection of the top-ranked poses is crucial to determine if the predicted interactions are chemically sensible.

Analysis Steps:

  • Examine Docking Scores: Extract the binding energy of the top-ranked pose for each ligand from the output files.

  • Visualize Binding Poses:

    • Load the receptor .pdbqt file and the docked ligand output files into a visualization program like PyMOL or Chimera.[17][18]

    • Analyze the interactions between the ligand and the receptor. Identify key hydrogen bonds, hydrophobic interactions, and any other significant contacts. Tools like the Protein-Ligand Interaction Profiler (PLIP) can automate this analysis.[19]

Comparative Analysis of Results

The primary objective is to compare the docking results of our hypothetical styrylquinoline inhibitors to understand their structure-activity relationships (SAR) at the molecular level.

Table 1: Comparative Docking Results of Styrylquinoline Inhibitors against EGFR

Inhibitor2D StructureDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
SQ-1 Unsubstituted-7.8Met793, Leu718, Val726Hydrophobic interactions with the quinoline and styryl rings.
SQ-2 Hydroxyl Substituted-8.5Met793, Thr790 , Cys797Hydrophobic interactions plus a key hydrogen bond from the hydroxyl group to the backbone of Thr790.
SQ-3 Nitro Substituted-8.2Met793, Leu718, Lys745 Hydrophobic interactions plus a potential electrostatic interaction between the nitro group and the side chain of Lys745.
  • The unsubstituted SQ-1 shows good binding affinity, primarily driven by hydrophobic interactions within the ATP-binding pocket of EGFR.

  • SQ-2 , with its hydroxyl group, achieves a more favorable docking score.[15] This is attributed to the formation of a specific hydrogen bond with Thr790, a crucial residue in the hinge region of the kinase. This additional, specific interaction likely anchors the inhibitor more effectively.

  • SQ-3 also shows improved binding over the unsubstituted parent compound. The polar nitro group engages in an electrostatic interaction with Lys745, contributing to its binding affinity.

G cluster_protein EGFR Active Site Met793 Met793 Thr790 Thr790 Cys797 Cys797 Leu718 Leu718 SQ2 SQ-2 (Styrylquinoline-OH) SQ2->Met793 Hydrophobic SQ2->Thr790 H-Bond SQ2->Cys797 π-Sulfur SQ2->Leu718 Hydrophobic

Caption: Key interactions of the best-scoring inhibitor (SQ-2) in the EGFR binding site.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the comparative docking analysis of styrylquinoline inhibitors. By systematically preparing the molecules, executing a validated docking protocol, and thoroughly analyzing the results, researchers can gain valuable insights into the molecular determinants of binding. The hypothetical results for our three compounds demonstrate how minor chemical modifications can significantly impact binding affinity and interaction patterns, a core principle of structure-based drug design.[15]

The findings from such an in-silico study provide a strong foundation for prioritizing which styrylquinoline derivatives should be synthesized and tested in vitro. This iterative cycle of computational prediction and experimental validation is the hallmark of an efficient and effective drug discovery program.

References

  • Musiol, R. (2020). Styrylquinoline - A Versatile Scaffold in Medicinal Chemistry. Medicinal Chemistry, 16(2), 141-154.
  • Mrozek-Wilczkiewicz, A., Kuczak, M., Malarz, K., Cieslik, W., Spaczynska, E., & Musiol, R. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. European Journal of Medicinal Chemistry, 177, 249-260.
  • Elaissouq, A., et al. (2021). Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulations. Physical Chemistry Research, 9(3), 447-466.
  • Mrozek-Wilczkiewicz, A., et al. (2015). Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action. PLoS One, 10(11), e0142678.
  • Al-Suhaimi, E. A., et al. (2018). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 133-143.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • PubChem. (n.d.). PubChem. Retrieved from [Link]

  • BIOVIA, Dassault Systèmes. (n.d.). BIOVIA Discovery Studio. Retrieved from [Link]

  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera--a visualization system for exploratory research and analysis.
  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • Adasme, M. F., et al. (2021). PLIP 2021: expanding the scope of the protein-ligand interaction profiler to DNA and RNA. Nucleic acids research, 49(W1), W530–W534.
  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox.
  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75–87.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949.
  • Waszkowycz, B., Clark, D. E., & Gancia, E. (2011). Outstanding challenges in protein-ligand docking and structure-based virtual screening. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 229-259.
  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
  • Research Collaboratory for Structural Bioinformatics. (n.d.). 2GS2: Crystal structure of the EGFR kinase domain in complex with an inhibitor. RCSB PDB. Retrieved from [Link]

  • Scripps Research. (n.d.). AutoDock Vina. Retrieved from [Link]

  • The Open Babel Project. (n.d.). Open Babel. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Evaluating the Therapeutic Index of Novel Styrylquinoline Compounds

In the landscape of modern medicinal chemistry, the quinoline scaffold holds a significant position, with its derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-infla...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quinoline scaffold holds a significant position, with its derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among these, styrylquinolines—characterized by a quinoline ring linked to a phenyl group via an unsaturated ethylene bridge—have emerged as a particularly promising class of compounds.[4] Historically hindered by issues of toxicity and poor selectivity, recent advancements have reignited interest in their therapeutic potential, particularly in oncology and neurodegenerative diseases.[4][5] However, to translate this potential into clinical reality, a rigorous evaluation of a compound's therapeutic index is paramount.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the therapeutic index of novel styrylquinoline compounds. We will delve into the essential in vitro and in vivo methodologies, emphasizing the rationale behind experimental choices and the importance of self-validating protocols to ensure scientific integrity.

The Crucial Role of the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's relative safety, comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[6][7] A high TI is desirable, indicating a wide margin between the effective and toxic doses.[6][8] In the early stages of drug development, the TI is a critical parameter for deciding whether to advance a lead compound.[9] For styrylquinolines, which have historically faced toxicity challenges, a robust assessment of the TI is non-negotiable.[5]

It is also important to distinguish the TI from the Selectivity Index (SI). While the TI is typically determined in in vivo studies, the SI is an in vitro measure comparing the cytotoxicity of a compound against cancer cells versus normal cells.[10][11] A high SI suggests that the compound is more toxic to cancer cells, a promising characteristic for an anticancer agent.[12]

Conceptualizing the Therapeutic Index

The calculation of the therapeutic index is a cornerstone of preclinical drug development. It provides a critical quantitative measure of a drug's safety margin.

Therapeutic_Index_Concept cluster_0 Therapeutic Effect cluster_1 Toxic Effect cluster_2 Lethal Effect (in animals) ED50 ED50 (Effective Dose in 50% of Population) TI_Calculation Therapeutic Index (TI) = TD50 / ED50 or Therapeutic Index (TI) = LD50 / ED50 ED50->TI_Calculation Efficacy TD50 TD50 (Toxic Dose in 50% of Population) TD50->TI_Calculation Toxicity LD50 LD50 (Lethal Dose in 50% of Population) LD50->TI_Calculation Lethality

Caption: Calculation of the Therapeutic Index (TI).

Phase 1: In Vitro Evaluation - The Selectivity Index

The initial screening of novel styrylquinoline compounds should be performed in vitro to determine their efficacy against target cells and their toxicity towards normal cells. This allows for the calculation of the Selectivity Index (SI), a crucial early indicator of a compound's therapeutic potential.

Experimental Workflow for In Vitro Cytotoxicity Assessment

A systematic approach is necessary to obtain reliable and reproducible in vitro data. The following workflow outlines the key steps.

In_Vitro_Workflow start Start: Synthesized Styrylquinoline Compounds cell_culture Cell Culture Cancer Cell Lines (e.g., HCT116, HepG2) Normal Cell Lines (e.g., VERO) start->cell_culture treatment Compound Treatment Varying concentrations of styrylquinoline derivatives Positive and negative controls cell_culture->treatment incubation Incubation Standard conditions (e.g., 24-72 hours) treatment->incubation cytotoxicity_assay Cytotoxicity Assays|{MTT Assay (Metabolic Activity) | LDH Assay (Membrane Integrity)} incubation->cytotoxicity_assay data_analysis Data Analysis Calculate IC50 for each cell line cytotoxicity_assay->data_analysis si_calculation Selectivity Index (SI) Calculation|{SI = IC50 (Normal Cells) / IC50 (Cancer Cells)} data_analysis->si_calculation end End: Identify Lead Compounds with High SI si_calculation->end

Caption: Workflow for in vitro cytotoxicity and selectivity index determination.

Key Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Lines: A panel of relevant human cancer cell lines should be used. For example, if investigating anticancer properties, cell lines like HCT116 (colon cancer) and HepG2 (liver cancer) are common choices.[13][14] It is crucial to include a non-cancerous cell line (e.g., VERO cells) to determine the compound's general cytotoxicity.[11]

  • Culture Conditions: Cells should be maintained in a recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Styrylquinoline compounds should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for treatment.

2. Cytotoxicity Assays:

Two widely used and complementary assays for assessing cell viability are the MTT and LDH assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Principle: This colorimetric assay measures the metabolic activity of cells.[15] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[15]

    • Protocol:

      • Seed cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with various concentrations of the styrylquinoline compounds for a predetermined period (e.g., 24, 48, or 72 hours).

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Rationale: The MTT assay is a robust and widely accepted method for assessing cell proliferation and cytotoxicity.[16]

  • LDH (Lactate Dehydrogenase) Assay:

    • Principle: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[17][18] The amount of LDH in the culture supernatant is directly proportional to the number of dead or damaged cells.[19]

    • Protocol:

      • Follow the same cell seeding and treatment protocol as the MTT assay.

      • After the incubation period, collect the cell culture supernatant.

      • Add the supernatant to an assay plate containing the LDH reaction mixture.

      • Incubate at room temperature, protected from light.

      • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Rationale: The LDH assay provides a measure of cell membrane integrity and is a good orthogonal method to confirm the results of the MTT assay.[15]

Data Analysis and Interpretation

From the dose-response curves generated by the cytotoxicity assays, the half-maximal inhibitory concentration (IC50) is calculated for each styrylquinoline compound in both cancer and normal cell lines. The IC50 represents the concentration of the compound required to inhibit cell growth by 50%.

The Selectivity Index (SI) is then calculated as follows:

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity of the compound for cancer cells over normal cells.[11]

Compound IDTarget Cancer Cell LineIC50 (µM) - Cancer CellsIC50 (µM) - Normal CellsSelectivity Index (SI)
SQ-001HCT1165.258.411.2
SQ-002HCT11612.835.22.8
SQ-003 (Control)HCT1168.515.11.8
SQ-004HepG22.145.921.9
SQ-005HepG29.728.32.9

Table 1: Hypothetical In Vitro Cytotoxicity and Selectivity Index Data for Novel Styrylquinoline Compounds.

Phase 2: In Vivo Evaluation - Determining the Therapeutic Index

Promising compounds with high SI values from in vitro studies should be advanced to in vivo testing in animal models to determine their therapeutic index.[10] These studies are essential for understanding the compound's efficacy and toxicity in a whole-organism context.[20][21]

Experimental Workflow for In Vivo Efficacy and Toxicity Studies

A well-designed in vivo study is critical for obtaining meaningful data. The workflow below outlines the key stages.

In_Vivo_Workflow start Start: Lead Styrylquinoline Compounds (High SI) animal_model Animal Model Selection Rodents (e.g., mice, rats) Disease model (e.g., tumor xenograft) start->animal_model efficacy_study Efficacy Study (ED50)|{Dose-response studies | Tumor growth inhibition} animal_model->efficacy_study toxicity_study Toxicity Study (TD50/LD50)|{Acute oral toxicity (OECD 423) | Observation of adverse effects} animal_model->toxicity_study data_collection Data Collection Tumor volume, body weight, clinical signs Histopathology, blood chemistry efficacy_study->data_collection toxicity_study->data_collection ti_calculation Therapeutic Index (TI) Calculation|{TI = TD50 / ED50 or TI = LD50 / ED50} data_collection->ti_calculation end End: Identify Candidate with Optimal Therapeutic Index ti_calculation->end

Caption: Workflow for in vivo efficacy, toxicity, and therapeutic index determination.

Key Experimental Protocols

1. Animal Models:

  • Species: Rodents, such as mice and rats, are commonly used for initial in vivo toxicity and efficacy studies.[22][23]

  • Disease Model: For anticancer studies, a tumor xenograft model is often employed, where human cancer cells are implanted into immunocompromised mice.

2. Efficacy Studies (Determining ED50):

  • Objective: To determine the effective dose 50 (ED50), the dose that produces the desired therapeutic effect in 50% of the animal population.[6]

  • Protocol:

    • Establish the tumor xenograft model.

    • Once tumors reach a palpable size, randomize the animals into different treatment groups.

    • Administer a range of doses of the styrylquinoline compound via a clinically relevant route (e.g., oral, intravenous).

    • Monitor tumor growth and the overall health of the animals regularly.

    • The ED50 is determined by analyzing the dose-response relationship for tumor growth inhibition.

3. Toxicity Studies (Determining TD50 or LD50):

  • Objective: To determine the toxic dose 50 (TD50) or the lethal dose 50 (LD50).[6] The LD50 is the dose that is lethal to 50% of the animal population, while the TD50 is the dose that causes toxicity in 50% of the population.[24] In modern toxicology, the focus has shifted towards using more humane endpoints and determining the TD50.[6]

  • Protocol (Following OECD Guidelines):

    • Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423): This stepwise procedure uses a small number of animals (typically 3 per step) to classify a substance into a toxicity category based on fixed starting doses.[25][26]

      • Fast the animals overnight before dosing.

      • Administer the styrylquinoline compound at a specific starting dose.

      • Observe the animals closely for signs of toxicity and mortality for up to 14 days.

      • Based on the outcome of the first step, the dose for the next step is determined.

    • Observations: Key parameters to monitor include changes in body weight, food and water consumption, clinical signs of toxicity (e.g., lethargy, altered gait), and mortality.[27] At the end of the study, a gross necropsy and histopathological examination of major organs should be performed.

Data Analysis and Interpretation

The ED50, TD50, and/or LD50 values are determined from the respective in vivo studies. The Therapeutic Index is then calculated:

TI = TD50 / ED50 or TI = LD50 / ED50

A higher TI indicates a more favorable safety profile for the compound.

Compound IDED50 (mg/kg) - Tumor InhibitionTD50 (mg/kg) - Observed ToxicityTherapeutic Index (TI)
SQ-0012527511.0
SQ-0041533022.0
Standard Drug201005.0

Table 2: Hypothetical In Vivo Efficacy, Toxicity, and Therapeutic Index Data for Lead Styrylquinoline Compounds Compared to a Standard Drug.

Conclusion: A Pathway to Safer and More Effective Styrylquinolines

The evaluation of the therapeutic index is a critical and multi-faceted process in the development of novel styrylquinoline compounds. By systematically progressing from in vitro selectivity screening to in vivo efficacy and toxicity studies, researchers can build a comprehensive safety and efficacy profile for their lead candidates. This rigorous, data-driven approach is essential for identifying styrylquinolines with a wide therapeutic window, ultimately paving the way for the development of safer and more effective therapies for a range of diseases. The historical challenges of styrylquinoline toxicity can be overcome through meticulous preclinical evaluation, unlocking the full therapeutic potential of this versatile chemical scaffold.[4][5]

References

  • Musiol, R. (2019). Styrylquinoline - A Versatile Scaffold in Medicinal Chemistry. PubMed. Available at: [Link]

  • Amin, G., et al. (2022). Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Dock. Physical Chemistry Research. Available at: [Link]

  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action | Request PDF. Available at: [Link]

  • Musiol, R., et al. (2019). The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. PubMed. Available at: [Link]

  • Dr.Oracle. (2025). What is the significance of the therapeutic index (TI) in clinical pharmacology?. Available at: [Link]

  • El-Gohary, N. S., et al. (2018). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Yoshimura, M., et al. (2021). Structure–Activity Relationships of Styrylquinoline and Styrylquinoxaline Derivatives as α-Synuclein Imaging Probes. ACS Chemical Neuroscience. Available at: [Link]

  • Wikipedia. (n.d.). Therapeutic index. Available at: [Link]

  • Miniyar, P. B., et al. (2021). An Elite Scaffold and a Wonderful Pharmacophore in Drug Discovery: Styrylquinoline. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Selectivity index (SI) and therapeutic index (TI) values usually... | Download Scientific Diagram. Available at: [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Therapeutic Index. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antileishmanial activity of styrylquinoline-type compounds: in vitro and in vivo studies. Available at: [Link]

  • Al-Oqail, M. M., et al. (2022). Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2018). Assessing Safety and Toxicology. In Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine. National Center for Biotechnology Information. Available at: [Link]

  • Singh, S., et al. (2022). Styrylquinolines Derivatives: SAR Study and Synthetic Approaches. Letters in Drug Design & Discovery. Available at: [Link]

  • Wiemann, B. D., et al. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Chemical Research in Toxicology. Available at: [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Available at: [Link]

  • Clinical Tree. (2023). Animal Models in Toxicologic Research: Rodents. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available at: [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride | Request PDF. Available at: [Link]

  • Sideris, E., & Drago, F. (2016). Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. Journal of Geriatric Cardiology. Available at: [Link]

  • Kumar, P., et al. (2018). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) IN SILICO STUDIES OF NOVEL STYRYLQUINOLINE DERIVATIVES AS TUBULIN POLYMERIZATION INHIBITORS AGAINST HUMAN OVARIAN CARCINOMA. Available at: [Link]

  • Chen, Y., et al. (2023). Use of Drug Sensitisers to Improve Therapeutic Index in Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • MedicalNewsToday. (2025). What is the therapeutic index of drugs?. Available at: [Link]

  • Pharmaceutical Technology. (2022). Predicting Toxicity in Drug Development. Available at: [Link]

  • ResearchGate. (n.d.). Selectivity index (IC 50 of normal vs. cancer cells). SI > 1.0... Available at: [Link]

  • University of Arizona. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. Available at: [Link]

  • ResearchGate. (n.d.). Toxicity modeling in in vivo experiments.. Available at: [Link]

  • Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry). Available at: [Link]

  • YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies. Available at: [Link]

  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available at: [Link]

  • OECD. (1987). OECD Guideline for the Testing of Chemicals 401: Acute Oral Toxicity. National Toxicology Program. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-phenylvinyl)-4-quinolinol

Hazard Assessment: Understanding the Quinoline Core The foundation of any disposal procedure is a thorough understanding of the chemical's intrinsic hazards. The quinoline ring system, the core of 2-(2-phenylvinyl)-4-qui...

Author: BenchChem Technical Support Team. Date: February 2026

Author's Note: As a novel or specialized research chemical, 2-(2-phenylvinyl)-4-quinolinol may not have a dedicated, publicly available Safety Data Sheet (SDS). Therefore, this guide is predicated on the precautionary principle. The procedures outlined are based on the known hazards of the parent quinoline moiety and general best practices for hazardous chemical waste management. It is imperative to treat this compound with the same level of caution as other potentially hazardous quinoline derivatives.

Hazard Assessment: Understanding the Quinoline Core

The foundation of any disposal procedure is a thorough understanding of the chemical's intrinsic hazards. The quinoline ring system, the core of 2-(2-phenylvinyl)-4-quinolinol, is associated with significant health and environmental risks. Quinoline itself is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, is a suspected mutagen, a potential carcinogen, and is toxic to aquatic life with long-lasting effects.[1][2] Studies on various quinoline derivatives confirm that many exhibit moderate to high toxicity.[3][4][5]

Given this toxicological profile, 2-(2-phenylvinyl)-4-quinolinol must be managed as a hazardous waste. Under no circumstances should it be disposed of via standard laboratory drains or in the general solid waste stream.[6][7] Such actions risk contaminating waterways and present a danger to public health and the environment.[8]

Key Hazard Summary
Hazard CategoryDescriptionRationale & Primary Sources
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][9]Based on the classification of the parent compound, quinoline.
Skin/Eye Irritation Expected to cause skin and serious eye irritation.[10][11][12]A common property of nitrogen-containing heterocyclic compounds.
Chronic Toxicity Suspected carcinogen and potential mutagen.[2][13]Quinoline is listed as a Group 1B carcinogen.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1][5]High mobility and toxicity in aqueous environments is characteristic of many quinoline compounds.[8]
Reactivity Incompatible with strong oxidizing agents and strong acids.[1][10]Avoids exothermic or violent reactions during storage and disposal.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling 2-(2-phenylvinyl)-4-quinolinol for disposal, the establishment of a primary containment barrier through appropriate PPE is non-negotiable. This is to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.[6]

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are mandatory to protect against splashes.[11][14]

  • Body Protection: A full-length laboratory coat must be worn to protect skin and clothing.

  • Work Area: All handling of the compound, including weighing and packaging for disposal, should be conducted within a certified chemical fume hood to minimize inhalation risk.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-(2-phenylvinyl)-4-quinolinol is a systematic process designed to ensure safety, regulatory compliance, and environmental protection. Each generator of hazardous waste is responsible for its management from "cradle-to-grave."[15]

Step 1: Waste Characterization

The first crucial step is to correctly identify the material as hazardous waste. Based on the data for quinoline derivatives, 2-(2-phenylvinyl)-4-quinolinol should be presumed to be a hazardous waste. This initial determination dictates all subsequent handling procedures.

Step 2: Segregation of Waste Streams

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal by your institution's hazardous waste contractor.[6]

  • Solid Waste: Collect pure 2-(2-phenylvinyl)-4-quinolinol powder, residues, or non-reactive contaminated solids (e.g., weighing paper) in a dedicated, sealable container. This container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene).

  • Liquid Waste: If the compound is in a solution, collect it in a separate, dedicated, leak-proof container designed for liquid chemical waste. The container must be compatible with the solvent used.

  • Contaminated Labware (Debris): Disposable items like contaminated gloves, pipette tips, and absorbent pads should be collected in a separate, sealed, and clearly labeled bag or container. This prevents sharps from puncturing bags and keeps grossly contaminated items separate from the primary chemical waste.

Step 3: Containment and Labeling

All waste containers must be in good condition, securely sealed, and properly labeled to comply with institutional policies and regulations such as the OSHA Hazard Communication Standard.[16]

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE "

  • The full, unabbreviated chemical name: "2-(2-phenylvinyl)-4-quinolinol "

  • For liquid waste, list all components of the solution with their approximate percentages (e.g., "Methanol: 95%, 2-(2-phenylvinyl)-4-quinolinol: 5%").

  • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

  • The date accumulation started and the name of the principal investigator or lab contact.

Step 4: Interim Storage

Store sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be:

  • Secure and under the control of laboratory personnel.

  • Away from general traffic.

  • In a well-ventilated location.[10]

  • Stored with other compatible waste materials, away from strong acids and oxidizers.[1][10]

Step 5: Final Disposal

The final and most critical step is to arrange for the removal of the hazardous waste by a licensed and approved waste disposal contractor. This is universally managed through your institution's Environmental Health & Safety (EHS) department .

  • NEVER attempt to treat or dispose of the chemical yourself.

  • Contact your EHS office to schedule a waste pickup.

  • Follow their specific procedures for documentation and hand-off. EHS professionals are your partners in ensuring that the waste is transported and disposed of in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[15][17]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper disposal of 2-(2-phenylvinyl)-4-quinolinol.

G Disposal Workflow for 2-(2-phenylvinyl)-4-quinolinol start Start: Generation of 2-(2-phenylvinyl)-4-quinolinol Waste assess Hazard Assessment: Treat as Hazardous Waste (Precautionary Principle) start->assess ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe segregate Segregate Waste Stream ppe->segregate solid Solid Waste Container segregate->solid Solid liquid Liquid Waste Container segregate->liquid Liquid debris Contaminated Debris Container segregate->debris Debris label Label All Containers: 'Hazardous Waste', Full Name, Components, Hazards solid->label liquid->label debris->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Compliant Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for 2-(2-phenylvinyl)-4-quinolinol.

References

  • 2 - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. (n.d.).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • Quinoline Toxicological Summary. Minnesota Department of Health. (2023, November).
  • Quinoline. Wikipedia. (n.d.). Retrieved from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. (n.d.). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Cleanchem Laboratories. (n.d.).
  • Steps in Complying with Regulations for Hazardous Waste. US EPA. (2025, May 30). Retrieved from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. (2025, May 19).
  • Navigating the Disposal of 2-(2-Aminoethoxy)quinoline: A Precautionary Approach. Benchchem. (n.d.).
  • Learn the Basics of Hazardous Waste. US EPA. (2025, March 24). Retrieved from [Link]

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed. (n.d.). Retrieved from [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. (n.d.).
  • Quinoline - SAFETY DATA SHEET. PENTA. (2025, May 13).
  • 2,2-Biquinoline CAS No 119-91-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. (n.d.).
  • School Science Safety | Disposal of Hazardous Waste. Washington State Department of Health. (2023, June 21). Retrieved from [Link]

  • Defining Hazardous Waste. Department of Toxic Substances Control - CA.gov. (n.d.). Retrieved from [Link]

  • 1910.1200 - Hazard Communication. Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. Sigma-Aldrich. (2025, April 28).
  • QUINOLINE FOR SYNTHESIS. Loba Chemie. (n.d.).
  • SAFETY DATA SHEET. Fisher Scientific. (n.d.).

Sources

Handling

Personal protective equipment for handling 2-(2-phenylvinyl)-4-quinolinol

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 2-(2-phenylvinyl)-4-quinolinol Content Type: Operational Safety Guide Audience: Research Scientists, Medicinal Chemists, EHS Officers[1] Executive Safet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 2-(2-phenylvinyl)-4-quinolinol Content Type: Operational Safety Guide Audience: Research Scientists, Medicinal Chemists, EHS Officers[1]

Executive Safety Summary

Treat as High-Hazard Research Chemical. 2-(2-phenylvinyl)-4-quinolinol (Synonym: 2-styryl-4-quinolinol) is a quinoline derivative.[1] While specific toxicological data for this exact substituent may be limited, the quinoline scaffold is a known mutagen and suspected carcinogen (GHS Category 1B/2) .[1] Furthermore, the styryl conjugation suggests potential photosensitivity and reactivity.

Immediate Action Required:

  • Containment: Handle exclusively inside a certified chemical fume hood.

  • Skin Absorption: The lipophilic nature of the phenylvinyl group increases potential for dermal absorption. DMSO solutions of this compound are particularly hazardous as DMSO facilitates transdermal transport.

  • Inhalation: Dust inhalation must be strictly prevented.[2][3][4][5]

Risk Assessment & Hazard Identification

Based on Structure-Activity Relationship (SAR) with Quinoline (CAS 91-22-5) and 4-Hydroxyquinoline (CAS 611-36-9).[1]

Hazard ClassGHS CategoryHazard StatementOperational Implication
Acute Toxicity (Oral) Cat.[1][2][3][6] 3/4Harmful/Toxic if swallowed.[2][7]No eating/drinking in lab. Wash hands immediately after doffing.
Skin/Eye Irritation Cat. 2/2ACauses skin/serious eye irritation.[2][7]Full eye protection mandatory. Face shield required for >1g handling.
Germ Cell Mutagenicity Cat. 2 (Suspected)Suspected of causing genetic defects.[7]Double-gloving and barrier precautions are non-negotiable.
STOT - SE Cat. 3May cause respiratory irritation.[2][4][6]Zero-tolerance for open-bench weighing.

Personal Protective Equipment (PPE) Strategy

A. Respiratory Protection
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier (Powder Handling): If weighing outside a hood is unavoidable (e.g., balance drift), use a Powder Containment Hood or wear a P100 Half-Face Respirator .[1] Surgical masks are ineffective against chemical dust.

B. Dermal Protection (Glove Selection)
  • Routine Handling (Solid/Aqueous):

    • Material: Nitrile (Minimum thickness: 5 mil).

    • Protocol: Single pair acceptable for <10 mg. Double gloving recommended for >10 mg or synthesis setup.

  • Solvent Handling (DMSO/DMF/DCM):

    • Risk: These solvents dissolve the compound and permeate nitrile rapidly, carrying the toxin into the bloodstream.

    • Recommendation: Use Silver Shield™ (Laminate) gloves under outer nitrile gloves for dexterity.

C. Eye & Face Protection
  • Standard: ANSI Z87.1 Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to dust migration risks.

  • High Volume (>1g): Add a polycarbonate Face Shield over goggles.

Operational Handling Protocol

Phase 1: Preparation & Weighing
  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat. Styrylquinolines are often electrostatic powders; static discharge can aerosolize the compound.

  • Barrier Setup: Place a disposable absorbent mat (pig mat) inside the fume hood to capture stray particles.

  • Weighing:

    • Tare the vial inside the hood.

    • Transfer solid using a disposable spatula.

    • Immediately recap the stock bottle before removing it from the hood.

Phase 2: Solubilization & Reaction
  • Solvent Choice: If using DMSO, treat the solution as a "super-permeant."

  • Vessel: Use screw-cap vials with PTFE-lined septa. Avoid open beakers.

  • Labeling: Mark all vessels clearly: "Caution: Quinoline Derivative – Mutagen Suspect."

Phase 3: Decontamination
  • Wipe the balance area with a solvent-dampened Kimwipe (Ethanol or Acetone) to pick up invisible dust.

  • Dispose of the Kimwipe as Hazardous Solid Waste .

  • Wash hands with soap and water for 2 minutes immediately after doffing gloves.

Workflow Visualization

Figure 1: Safe Handling Decision Logic

This diagram guides the researcher through the decision-making process for PPE based on the state of the chemical.[1]

SafeHandling Start START: Handling 2-(2-phenylvinyl)-4-quinolinol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Liquid) StateCheck->Solution Weighing Weighing Step Solid->Weighing SolventCheck Solvent = DMSO/DMF/DCM? Solution->SolventCheck PPE_Solid PPE: Nitrile (5mil) + Goggles Engineering: Fume Hood + Static Control Weighing->PPE_Solid Dust Risk PPE_HighRisk PPE: Silver Shield Liners + Nitrile Outer Engineering: Fume Hood SolventCheck->PPE_HighRisk Yes (Permeation Risk) PPE_StdLiq PPE: Double Nitrile (5mil) + Goggles Engineering: Fume Hood SolventCheck->PPE_StdLiq No (Aq/Alc)

Caption: Decision matrix for PPE selection based on physical state and solvent carrier risks.

Emergency Response & Spill Management

ScenarioImmediate ActionDecontamination
Powder Spill (<1g) 1. Evacuate hood area. 2. Don N95/P100 respirator.Cover with wet paper towels (prevents dust). Scoop into hazmat bag. Wipe 3x with Ethanol.
Skin Contact 1. Remove contaminated clothing.[2][4][5][7][8] 2. Do NOT scrub (abrasion aids absorption).Rinse with tepid water for 15 mins. Wash gently with soap. Seek medical eval.[2][3][4][5][7][9][10]
Eye Contact 1. Shout for help. 2. Force eyelids open.Flush at eyewash station for full 15 minutes . Consult ophthalmologist.

Disposal Protocols

  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid." Do not use general trash.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on solvent.

  • Sharps: Needles used with this compound must be disposed of immediately without recapping to prevent puncture/injection injuries.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 227985, 4-(2-Phenylethenyl)quinoline. Retrieved from [Link]

  • EHS University of Washington. Guidelines for Handling High Hazard Chemicals. Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.